1,2-Cyclohexanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871843 | |
| Record name | 1,2-Cyclohexanediol | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |
| Record name | 1,2-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Cyclohexanediol | |
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| Record name | NSC150568 | |
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| Record name | Grandidentol | |
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| Record name | trans-1,2-Cyclohexanediol | |
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| Record name | 1,2-CYCLOHEXANEDIOL | |
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| Record name | 1,2-Cyclohexanediol | |
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| Record name | Cyclohexane-1,2-diol | |
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Foundational & Exploratory
A Technical Guide to the Fundamental Properties of 1,2-Cyclohexanediol for Researchers and Drug Development Professionals
Introduction: 1,2-Cyclohexanediol is a diol of cyclohexane (B81311) that exists as two stereoisomers, cis and trans. This versatile organic compound serves as a crucial building block in organic synthesis and as a pharmaceutical intermediate.[1] Its unique structural characteristics, including its stereoisomerism, play a significant role in its chemical reactivity and biological interactions. This technical guide provides an in-depth overview of the core properties, synthesis, and biological relevance of this compound, with a focus on its applications in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder at room temperature.[2] It is soluble in water due to the presence of two hydrophilic hydroxyl groups. The physical and chemical properties can vary between the cis and trans isomers.
Table 1: General and Stereoisomer-Specific Physical Properties of this compound
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol (B13532) | Mixture (cis + trans) |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [3] | 116.16 g/mol [4] | 116.16 g/mol [1] |
| CAS Number | 1792-81-0[3] | 1460-57-7[4] | 931-17-9[1] |
| Appearance | White crystalline powder[3] | White or cream crystalline powder[4] | White to pale cream crystalline powder or lumps |
| Melting Point | 97-101 °C[5] | 101-104 °C[6] | 72.0-79.0 °C[7] |
| Boiling Point | 120 °C at 15 torr | 231-233 °C at 760 mmHg[8] | Not specified |
| Density | 1.183 g/cm³ | ~0.996 g/cm³[9] | Not specified |
| Vapor Pressure | 0.01 mmHg[3] | 0.01 mmHg[4] | Not specified |
| Solubility | Soluble in water, chloroform, and methanol.[6][10] | Soluble in water, chloroform, and methanol.[6] | Soluble in water. |
Chirality: The stereochemistry of this compound is a critical aspect of its properties. The cis isomer is a meso compound and is therefore achiral. In contrast, the trans isomer is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol. This chirality makes the trans isomer a valuable component in asymmetric synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the dihydroxylation of cyclohexene (B86901). The stereochemical outcome of the reaction, yielding either the cis or trans isomer, is dependent on the chosen synthetic route and reagents.
Synthesis of trans-1,2-Cyclohexanediol via Epoxidation and Hydrolysis
A common method for the stereospecific synthesis of trans-1,2-cyclohexanediol involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Experimental Protocol:
-
Epoxidation of Cyclohexene: In a flask, cyclohexene is reacted with an epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA), in a suitable solvent like dichloromethane (B109758) at a controlled temperature.
-
Hydrolysis of Cyclohexene Oxide: The resulting cyclohexene oxide is then subjected to acid-catalyzed ring-opening using an aqueous acid solution (e.g., dilute sulfuric acid). The reaction mixture is stirred until the epoxide is consumed.
-
Workup and Purification: The product is extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude trans-1,2-cyclohexanediol can be purified by recrystallization or distillation.[11]
References
- 1. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H12O2 | CID 13601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0244061) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KEGG COMPOUND: C03739 [kegg.jp]
- 7. EC 1.1.1.174 - cyclohexane-1,2-diol dehydrogenase. [ebi.ac.uk]
- 8. This compound, (1S-trans)- | C6H12O2 | CID 7057110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclohexane-1,2-diol dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-1,2-Cyclohexanediol chemical structure
An In-Depth Technical Guide to cis-1,2-Cyclohexanediol (B155557)
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of cis-1,2-cyclohexanediol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemistry
cis-1,2-Cyclohexanediol is an organic compound with the molecular formula C₆H₁₂O₂.[1][2][3] It is a vicinal diol where the two hydroxyl groups are on the same side (cis) of the cyclohexane (B81311) ring.[4] This stereochemical arrangement significantly influences its physical and chemical properties.
The IUPAC name for this compound is (1R,2S)-cyclohexane-1,2-diol.[1][5] It is also known by other names such as cis-1,2-dihydroxycyclohexane and grandidentol.[2][5] The Chemical Abstracts Service (CAS) registry number is 1792-81-0.[2]
The cyclohexane ring in cis-1,2-cyclohexanediol exists in two rapidly interconverting chair conformations. In these conformations, one hydroxyl group occupies an axial position while the other is in an equatorial position.[4][6]
Caption: Interconversion between the two chair conformations of cis-1,2-cyclohexanediol.
Physicochemical Properties
cis-1,2-Cyclohexanediol is a white crystalline powder at room temperature.[1][7] It is soluble in water.[7] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂ | [1][2][7] |
| Molecular Weight | 116.16 g/mol | [1][7] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 97-101 °C | |
| Boiling Point | 120 °C at 15 torr | [7] |
| Density | 1.183 g/cm³ | [7] |
| Solubility | Soluble in water | [7] |
| IUPAC Name | (1R,2S)-cyclohexane-1,2-diol | [1][5] |
| CAS Number | 1792-81-0 | [2] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of cis-1,2-cyclohexanediol.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Signals corresponding to the protons on the cyclohexane ring and the hydroxyl groups. | [8][9] |
| ¹³C NMR | Signals for the carbon atoms of the cyclohexane ring, with distinct shifts for the carbons bearing the hydroxyl groups. | [1][10] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. The spectra also show C-H stretching and bending vibrations. | [1][11][4][12][13] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns including the loss of water ([M-H₂O]⁺). | [1][2][3][14] |
Synthesis of cis-1,2-Cyclohexanediol
A common and reliable method for the synthesis of cis-1,2-cyclohexanediol is the syn-dihydroxylation of cyclohexene (B86901) using osmium tetroxide (OsO₄) as a catalyst and a co-oxidant such as N-methylmorpholine N-oxide (NMO).[15][16][17][18][19]
Experimental Protocol: syn-Dihydroxylation of Cyclohexene
Materials:
-
Cyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., in t-butanol)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (e.g., Magnesol)
-
Ethyl acetate
-
n-Butanol
-
Sodium chloride
Procedure:
-
To a stirred mixture of NMO, water, and acetone, add a catalytic amount of osmium tetroxide solution.[17]
-
Add cyclohexene to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.[15][17]
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[15]
-
Upon completion, quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate in water.[17]
-
Filter the mixture to remove the solids.
-
Neutralize the filtrate with a suitable acid (e.g., H₂SO₄) and remove the acetone by evaporation under reduced pressure.[17]
-
Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.[17]
-
The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate.[15]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ether) to obtain pure cis-1,2-cyclohexanediol.[17]
Caption: A simplified workflow for the synthesis of cis-1,2-cyclohexanediol.
Reactions of cis-1,2-Cyclohexanediol
cis-1,2-Cyclohexanediol undergoes various reactions characteristic of vicinal diols.
-
Oxidation: It can be oxidized to form adipic acid, a precursor to nylon.[20]
-
Formation of Dioxolanylium Ions: Reaction with carboxylic acids or their derivatives in the presence of a strong acid like anhydrous hydrogen fluoride (B91410) leads to the formation of dioxolanylium ions.[21]
-
Acetal (B89532) and Ketal Formation: It reacts with aldehydes and ketones to form cyclic acetals and ketals, respectively, which can serve as protecting groups for the diol functionality.
Caption: Formation of a cyclic acetal from cis-1,2-cyclohexanediol.
Applications in Research and Drug Development
cis-1,2-Cyclohexanediol is a valuable building block in organic synthesis and has several applications in the pharmaceutical industry.
-
Chiral Ligands: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
-
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[22][23]
-
Polyester (B1180765) Resins: The diol functionality makes it a suitable monomer for the production of polyester resins.
Conclusion
cis-1,2-Cyclohexanediol is a stereochemically defined and versatile chemical compound. Its well-characterized structure, properties, and reactivity make it an important tool for synthetic chemists. The reliable methods for its synthesis and its utility as a chiral building block ensure its continued relevance in both academic research and industrial applications, including the development of new pharmaceuticals.
References
- 1. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 3. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 4. akjournals.com [akjournals.com]
- 5. cis-1,2-Cyclohexanediol, 99% | Fisher Scientific [fishersci.ca]
- 6. mmccollege.ac.in [mmccollege.ac.in]
- 7. cis-1,2-Cyclohexanediol(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. bmse000837 Cis-1,2-cyclohexanediol at BMRB [bmrb.io]
- 10. cis-1,2-Cyclohexanediol(1792-81-0) 13C NMR [m.chemicalbook.com]
- 11. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 12. akjournals.com [akjournals.com]
- 13. cis-1,2-Cyclohexanediol(1792-81-0) IR Spectrum [chemicalbook.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. A18572.09 [thermofisher.com]
- 23. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]
An In-depth Technical Guide to trans-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclohexanediol (B13532) is a cycloaliphatic diol with the chemical formula C₆H₁₂O₂. This organic compound is of significant interest to the scientific community, particularly in the fields of organic synthesis, materials science, and pharmacology. It serves as a versatile building block and intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of trans-1,2-Cyclohexanediol.
Core Properties of trans-1,2-Cyclohexanediol
trans-1,2-Cyclohexanediol is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as chloroform (B151607) and methanol.[1][3] The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 116.16 g/mol [4] |
| Molecular Formula | C₆H₁₂O₂[4][5] |
| CAS Number | 1460-57-7[4] |
| Melting Point | 101-104 °C[2] |
| Boiling Point | 117 °C at 12.75 mmHg[2] |
| Vapor Pressure | 0.01 mmHg[4] |
Experimental Protocols
Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene (B86901)
A common and effective method for the synthesis of trans-1,2-cyclohexanediol is the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Materials:
-
Cyclohexene
-
Sodium hydroxide (B78521) (NaOH)[1][4]
-
Ethyl acetate[1]
-
Hydrochloric acid (conc.)[4]
-
Ice bath
-
Three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar[4]
Procedure:
-
Performic Acid Formation: In a three-neck flask cooled in an ice bath, prepare a solution of formic acid and hydrogen peroxide.[1][4]
-
Epoxidation: Slowly add cyclohexene dropwise to the performic acid solution while maintaining the temperature between 40-45°C using an ice bath.[1]
-
Reaction Completion: After the addition of cyclohexene is complete, continue stirring the mixture at 40°C for one hour, then allow it to stand at room temperature overnight.[1]
-
Removal of Formic Acid and Water: Remove the formic acid and water by distillation under reduced pressure.[1]
-
Hydrolysis: To the remaining viscous residue, add an ice-cold solution of sodium hydroxide, ensuring the temperature does not exceed 45°C.[1] The mixture is then warmed to 45°C.[1]
-
Extraction: Extract the product with ethyl acetate (B1210297).[1]
-
Purification: The combined organic layers are concentrated, and the crude product is purified by crystallization from ethyl acetate or distillation under reduced pressure.[1]
Purification by Crystallization
Crude trans-1,2-cyclohexanediol can be purified by recrystallization.
Materials:
-
Crude trans-1,2-cyclohexanediol
-
Acetone, carbon tetrachloride, or ethyl acetate[1]
-
Beaker
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude diol in a minimal amount of a suitable solvent like acetone, carbon tetrachloride, or ethyl acetate at an elevated temperature.[1]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals, for instance, at 50°C for several days.[1]
Analytical Characterization
The structure and purity of trans-1,2-cyclohexanediol can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The ¹H NMR spectrum typically shows signals for the methine protons adjacent to the hydroxyl groups and the methylene (B1212753) protons of the cyclohexane (B81311) ring.
-
Infrared (IR) Spectroscopy: The IR spectrum of trans-1,2-cyclohexanediol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[6] The C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹.[6]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum often shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[7]
Applications in Research and Drug Development
trans-1,2-Cyclohexanediol is a valuable molecule with several applications in scientific research and the pharmaceutical industry.
-
Chiral Auxiliary and Ligand: The chiral nature of trans-1,2-cyclohexanediol makes it a useful auxiliary and ligand in asymmetric synthesis, enabling the stereoselective creation of new chemical entities.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antiviral drug Oseltamivir and the antiretroviral drug Abacavir.[8]
-
Nuclear Pore Complex Dilator: Research has shown that trans-1,2-cyclohexanediol can act as a transient dilator of the nuclear pore complex (NPC).[9] By interacting with the hydrophobic core of the NPC, it can disrupt its structure and increase the permeability of the nuclear pore, facilitating the entry of macromolecules like plasmid DNA into the nucleus.[9] This property is being explored to enhance the efficiency of non-viral gene delivery methods.[9][10]
-
Metabolite Studies: It is a known metabolite of cyclohexene oxide.[4]
Visualizations
Synthesis Workflow of trans-1,2-Cyclohexanediol
Caption: A flowchart illustrating the key stages in the synthesis of trans-1,2-cyclohexanediol.
Mechanism of Action on the Nuclear Pore Complex
Caption: The proposed mechanism of trans-1,2-cyclohexanediol in dilating the nuclear pore complex.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]
- 6. akjournals.com [akjournals.com]
- 7. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apicule.com [apicule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,2-Cyclohexanediol from cyclohexene
An In-depth Technical Guide to the Synthesis of 1,2-Cyclohexanediol (B165007) from Cyclohexene (B86901)
Introduction
This compound, a vicinal diol, is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its stereoisomers, cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol, serve as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The primary precursor for this diol is cyclohexene, an abundant and cost-effective starting material derived from petroleum. The synthesis of this compound from cyclohexene is a cornerstone reaction in organic chemistry, primarily achieved through the dihydroxylation of the alkene double bond.
This technical guide provides a comprehensive overview of the principal methods for synthesizing this compound from cyclohexene, with a focus on stereochemical control to yield either the syn (cis) or anti (trans) isomer. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Stereoselective Synthesis of this compound
The stereochemical outcome of the dihydroxylation of cyclohexene is determined by the reaction mechanism. Syn-dihydroxylation results in the formation of cis-1,2-cyclohexanediol, where both hydroxyl groups are added to the same face of the cyclohexene ring. Conversely, anti-dihydroxylation yields trans-1,2-cyclohexanediol, with the hydroxyl groups added to opposite faces.
Syn-Dihydroxylation Methods
Syn-dihydroxylation is typically achieved using strong oxidizing agents that proceed through a cyclic intermediate, ensuring the simultaneous delivery of both oxygen atoms to the same side of the double bond.
Oxidation with Potassium Permanganate (B83412) (KMnO₄)
The reaction of cyclohexene with cold, dilute, and alkaline potassium permanganate (Baeyer's test) is a classic method for producing cis-1,2-cyclohexanediol.[1][2][3][4] The reaction involves the formation of an unstable cyclic manganate (B1198562) ester, which is subsequently hydrolyzed to yield the cis-diol.[1][2] While effective for qualitative tests, achieving high yields can be challenging as the strong oxidizing nature of KMnO₄ can lead to over-oxidation and cleavage of the C-C bond, especially under acidic or neutral conditions at higher temperatures.[2][3] Yields can be significantly influenced by reaction conditions such as stirring efficiency and dilution, with reported yields varying from near zero to as high as 84%.[5]
References
- 1. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. quora.com [quora.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclohexanediol (B165007) is a cyclic organic compound that plays a significant role as a versatile intermediate in various chemical syntheses, including the production of polymers, surfactants, and pharmaceuticals.[1] This diol exists as two stereoisomers, cis and trans, which exhibit distinct physical and chemical properties due to the different spatial arrangements of their hydroxyl groups.[1] An understanding of these properties is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visual diagrams of key chemical transformations.
Physical Properties
The stereochemistry of this compound significantly influences its physical properties. The orientation of the two hydroxyl groups affects intermolecular hydrogen bonding, leading to differences in melting point, boiling point, and solubility between the cis and trans isomers.
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol (B13532) | Mixture (cis + trans) |
| CAS Number | 1792-81-0[2] | 1460-57-7[3] | 931-17-9[4] |
| Molecular Formula | C₆H₁₂O₂[5] | C₆H₁₂O₂[3] | C₆H₁₂O₂[4] |
| Molecular Weight | 116.16 g/mol [2][5] | 116.16 g/mol [3] | 116.16 g/mol [4] |
| Appearance | White to almost white crystalline powder.[2][5] | Off-white crystals or crystalline powder.[6] | White to pale cream crystalline powder or lumps.[7] |
| Melting Point | 97-101 °C[8][9] | 101-104 °C[3][6] | 72-79 °C[7] |
| Boiling Point | 116 °C at 13 mmHg[2][10] | 117 °C at 12.8 mmHg[3] | 118-120 °C at 10 mmHg[11] |
| Solubility | Soluble in methanol.[9] | Soluble in chloroform (B151607) and methanol.[3][6] | Soluble in water.[11] Moderately soluble in water due to hydrogen bonding.[12] More soluble in organic solvents like ethanol (B145695) and methanol.[12] |
| pKa | 14.49 ± 0.40 (Predicted)[13] |
Chemical Properties and Reactivity
The reactivity of this compound is primarily centered around its two hydroxyl groups, which can undergo oxidation, esterification, and dehydration reactions.
Oxidation
The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cause oxidative cleavage of the carbon-carbon bond between the hydroxyl groups to yield adipic acid.[14][15] This reaction is a key step in some proposed greener synthesis routes for adipic acid, a crucial monomer for nylon production.[16]
Caption: Oxidation of this compound to Adipic Acid.
Dehydration
Acid-catalyzed dehydration of this compound can lead to the formation of cyclohexanone (B45756) as the major product, rather than an alkene.[17][18][19][20] This occurs through a mechanism involving protonation of a hydroxyl group, its departure as water to form a carbocation, followed by a rearrangement.[17][18]
Caption: Dehydration of this compound to Cyclohexanone.
Esterification
Like other alcohols, the hydroxyl groups of this compound can react with carboxylic acids or their derivatives to form esters. This reaction is fundamental for synthesizing various derivatives with potential applications in materials science and as plasticizers.
Spectroscopic Data
Spectroscopic methods are essential for the identification and structural elucidation of this compound and its isomers.
Table 3: Key Spectroscopic Features of this compound
| Technique | Description |
| ¹H NMR | The ¹H NMR spectrum shows characteristic signals for the protons on the carbons bearing the hydroxyl groups, as well as the other methylene (B1212753) protons of the cyclohexane (B81311) ring. The coupling constants between the methine protons can be used to differentiate between the cis and trans isomers.[21][22][23] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the two carbons attached to the hydroxyl groups and the remaining four carbons of the cyclohexane ring. The chemical shifts can provide information about the stereochemistry. |
| IR Spectroscopy | The IR spectrum is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, indicative of O-H stretching from the hydroxyl groups. C-O stretching bands are also observed in the 1200-1000 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water. |
Experimental Protocols
Synthesis of trans-1,2-Cyclohexanediol via Cyclohexene (B86901) Oxidation
Objective: To synthesize trans-1,2-cyclohexanediol from cyclohexene using hydrogen peroxide as the oxidant.
Methodology: This method utilizes p-toluenesulfonic acid as a promoter in a biphasic system, avoiding the use of organic solvents.[24]
-
Cyclohexene is reacted with aqueous hydrogen peroxide in the presence of p-toluenesulfonic acid.
-
The reaction progress can be monitored using ¹H NMR to determine the conversion rate.[24]
-
After the reaction is complete, the acid is neutralized.
-
Due to the formation of an azeotropic mixture with water, a salt such as sodium p-toluenesulfonate is added to break the azeotrope, allowing for the removal of water by simple distillation.[24]
-
The final product can be further purified by sublimation.[24]
Caption: Experimental workflow for the synthesis of trans-1,2-Cyclohexanediol.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its rigid cyclohexane scaffold allows for the precise positioning of functional groups, which is a critical aspect of rational drug design. The stereochemistry of the diol is often paramount to the biological activity of the resulting drug molecule. For instance, trans-1,2-Cyclohexanediol has been noted to have a synergistic retardation effect on the percutaneous absorption of metronidazole.[25] It is also used as a pharmaceutical intermediate.[11] Derivatives of this compound are integral components in a variety of therapeutic agents, including those with antiviral, anticancer, and anti-inflammatory properties.
References
- 1. CAS 931-17-9: this compound | CymitQuimica [cymitquimica.com]
- 2. cis-1,2-Cyclohexanediol | 1792-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. trans-1,2-Cyclohexanediol [chembk.com]
- 4. This compound | CAS#:931-17-9 | Chemsrc [chemsrc.com]
- 5. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 7. This compound, cis + trans, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. cis-1,2-シクロヘキサンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound, cis + trans, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. guidechem.com [guidechem.com]
- 14. Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System [jstage.jst.go.jp]
- 15. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brainly.com [brainly.com]
- 18. (Solved) - Answer When a this compound is dehydrated in the presence of... (1 Answer) | Transtutors [transtutors.com]
- 19. Solved When this compound is dehydrated in the | Chegg.com [chegg.com]
- 20. Solved +) When 1.2-cyclohexanediol is dehydrated in the | Chegg.com [chegg.com]
- 21. spectrabase.com [spectrabase.com]
- 22. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]
In-Depth Technical Guide to 1,2-Cyclohexanediol (CAS 931-17-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanediol (B165007) (CAS 931-17-9) is a cyclic diol that serves as a versatile building block in organic synthesis and holds significance in various industrial and research applications.[1][2] Its molecular structure, consisting of a cyclohexane (B81311) ring substituted with two adjacent hydroxyl groups, allows for the existence of two stereoisomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). This stereochemistry plays a crucial role in its physical properties and reactivity.[3] The compound is utilized as a pharmaceutical intermediate, a chiral auxiliary in asymmetric synthesis, and in the production of polymers and cosmetics.[4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its role in metabolic pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder or a colorless viscous liquid at room temperature.[1][6] The presence of two hydroxyl groups makes it soluble in water and other polar organic solvents.[6] The distinct spatial arrangement of the hydroxyl groups in the cis and trans isomers leads to differences in their physical properties, such as melting point and spectroscopic characteristics.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 931-17-9 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder/colorless viscous liquid | [1][6] |
Table 2: Physical Properties of cis and trans-1,2-Cyclohexanediol
| Property | cis-1,2-Cyclohexanediol (CAS: 1792-81-0) | trans-1,2-Cyclohexanediol (CAS: 1460-57-7) | Source(s) |
| Melting Point | 97-101 °C | 101-104 °C | [7][8] |
| Boiling Point | - | 231-233 °C | |
| Water Solubility | Soluble | Soluble | [3][6] |
| Refractive Index | - | 1.4270 (estimate) | [6] |
| pKa | - | 14.49 ± 0.40 (Predicted) | [6] |
Spectroscopic Data
The structural features of this compound isomers can be elucidated using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound Isomers
| Technique | Isomer | Key Signals/Characteristics | Source(s) |
| ¹H NMR | cis | 100mM in CDCl₃, TMS ref, 298K: δ 3.35 (m), 1.98 (m), 1.71 (m), 1.26 (m) ppm | [9] |
| trans | 400MHz: δ 3.91, 3.33, 1.95, 1.69, 1.56-1.00 ppm | [10] | |
| ¹³C NMR | cis | δ 75.84, 32.86, 24.33 ppm | [9][11] |
| trans | - | ||
| IR | Mixture | Gas Phase Spectrum available | [12] |
| Mass Spec | Mixture | Electron Ionization Mass Spectrum available | [13] |
Experimental Protocols: Synthesis
The synthesis of cis- and trans-1,2-cyclohexanediol is typically achieved through the dihydroxylation of cyclohexene (B86901), with the choice of reagents and reaction conditions determining the stereochemical outcome.
Synthesis of trans-1,2-Cyclohexanediol
The synthesis of the trans isomer is commonly performed via the epoxidation of cyclohexene followed by acid-catalyzed ring-opening. A detailed protocol is described below.
Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol
-
Reaction Setup: A 250 mL three-necked flask is equipped with a reflux condenser, an addition funnel, an internal thermometer, and a magnetic stir bar.
-
Reagents:
-
Formic acid (99%): 30 mL (37 g, 0.80 mol)
-
Hydrogen peroxide (30%): 13 mL (14 g, 0.13 mol)
-
Cyclohexene: 10.2 mL (8.22 g, 100 mmol)
-
Sodium hydroxide (B78521) (for hydrolysis): 6.0 g (150 mmol) in 30 mL water
-
Concentrated hydrochloric acid (for neutralization)
-
-
Procedure:
-
A solution of formic acid and hydrogen peroxide is prepared in the flask and cooled to 0 °C in an ice bath.
-
Cyclohexene is added dropwise while stirring, ensuring the internal temperature does not exceed 80 °C. Cooling is applied as necessary.
-
The reaction is monitored for the presence of peroxides using potassium iodide starch test strips. If positive, the mixture is heated to 60-70 °C until the test is negative. Residual peroxide can be quenched with sodium disulfite.
-
The formic acid and water are removed using a rotary evaporator.
-
The resulting viscous residue is cooled, and the sodium hydroxide solution is added for hydrolysis of the formate (B1220265) ester intermediate, keeping the temperature below 60 °C.
-
The mixture is then neutralized with concentrated hydrochloric acid.
-
-
Work-up and Purification:
-
The solvent is completely removed on a rotary evaporator.
-
The solid residue is distilled under reduced pressure using a short path distillation apparatus. The product crystallizes upon distillation and may require gentle heating to prevent clogging of the apparatus.
-
-
Expected Yield: Approximately 82% with a boiling point of 123 °C (13 hPa) and a melting point of 105 °C.
Synthesis of cis-1,2-Cyclohexanediol
The cis isomer is typically synthesized using an oxidant that facilitates syn-dihydroxylation of the alkene, such as osmium tetroxide.
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagents:
-
N-methylmorpholine N-oxide monohydrate: 14.81 g (0.1097 mole)
-
Water: 40 mL
-
Acetone (B3395972): 20 mL
-
Osmium tetroxide: ~70 mg (0.27 mmole)
-
Cyclohexene: 8.19 g (10.1 mL, 0.100 mole)
-
-
Procedure:
-
A solution of N-methylmorpholine N-oxide monohydrate in water and acetone is prepared in the flask.
-
Osmium tetroxide and cyclohexene are added to the solution.
-
The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature.
-
The reaction mixture becomes homogeneous and light brown as it proceeds overnight.
-
-
Work-up and Purification:
-
A slurry of sodium hydrosulfite and magnesium silicate (B1173343) (Magnesol) in water is added, and the mixture is filtered.
-
The filtrate is neutralized to pH 7 with sulfuric acid.
-
Acetone is removed via rotary evaporation.
-
The pH of the aqueous solution is adjusted to 2 with sulfuric acid.
-
The cis-diol is separated from N-methylmorpholine hydrosulfate by extraction with an appropriate organic solvent.
-
Role in Drug Development and Biological Pathways
Derivatives of the closely related 1,2-cyclohexanedione (B122817) have shown promise as anticancer and antimicrobial agents, often acting through the induction of apoptosis.[1]
A notable connection to a marketed drug is the identification of trans-1,2-cyclohexanediol as a major metabolite of the side-chain of candesartan (B1668252) cilexetil, an angiotensin II receptor blocker used to treat hypertension.[9] This metabolic transformation highlights the biological relevance of the this compound scaffold.
The primary biological pathway involving this compound is its role as a metabolite in the degradation of cyclohexane and related compounds.[4] In humans and other organisms, cyclohexane can be metabolized to cyclohexanol, which is further oxidized to cyclohexanone. The subsequent metabolism can lead to the formation of 1,2- and 1,4-cyclohexanediol.
Conclusion
This compound, with its distinct cis and trans isomers, is a valuable and versatile chemical compound. Its well-established synthesis protocols and the chirality of its structure make it an important starting material for the stereoselective synthesis of complex molecules. While its direct application in pharmaceuticals is primarily as an intermediate, its presence in the metabolic pathways of xenobiotics and as a metabolite of a commercial drug underscores its biological significance. Further research into the biological activities of its derivatives may unveil new therapeutic applications. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. Buy this compound | 931-17-9 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 1,2-cyclohexane diol, 931-17-9 [thegoodscentscompany.com]
- 10. trans-1,2-Cyclohexanediol | 1460-57-7 | TCI Deutschland GmbH [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]
Spectroscopic Analysis of 1,2-Cyclohexanediol: A Technical Guide
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the cis and trans isomers of 1,2-Cyclohexanediol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The chemical shifts (δ), splitting patterns, and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of this compound.
¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for cis- and trans-1,2-Cyclohexanediol (B13532), primarily in deuterated chloroform (B151607) (CDCl₃) as the solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| cis | H-1, H-2 | 3.35 | m | - |
| H-3, H-6 (axial) | 1.98 | m | - | |
| H-3, H-6 (equatorial) | 1.26 | m | - | |
| H-4, H-5 (axial) | 1.71 | m | - | |
| H-4, H-5 (equatorial) | 1.27 | m | - | |
| trans | H-1, H-2 | 3.33 | m | - |
| H-3, H-6 | 1.95 | m | - | |
| H-4, H-5 | 1.69 | m | - | |
| Other CH₂ | 1.56 - 1.00 | m | - |
Note: The multiplets for the methylene (B1212753) protons in both isomers are complex and often overlap, making precise assignment and extraction of all coupling constants challenging from 1D spectra alone. The data for the cis isomer is based on the Biological Magnetic Resonance Bank (BMRB) entry bmse000837.[1] Data for the trans isomer is sourced from ChemicalBook.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis[1] | C-1, C-2 | 75.84 |
| C-3, C-6 | 32.86 | |
| C-4, C-5 | 24.33 | |
| trans | C-1, C-2 | 75.5 |
| C-3, C-6 | 33.2 | |
| C-4, C-5 | 24.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorptions for this compound are from the O-H and C-O stretching vibrations of the alcohol groups and the C-H stretching and bending vibrations of the cyclohexane (B81311) ring.
IR Absorption Data
The table below details the principal IR absorption bands for this compound.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Isomer(s) |
| ~3400 | Strong, Broad | O-H stretch (intermolecular H-bonding) | cis & trans |
| 2934 | Strong | C-H stretch (asymmetric, CH₂) | cis & trans |
| 2860 | Strong | C-H stretch (symmetric, CH₂) | cis & trans |
| 1450 | Medium | CH₂ scissoring | cis & trans |
| 1070 - 1030 | Strong | C-O stretch | cis & trans |
| 900 - 675 | Strong | O-H bend (out-of-plane) | cis & trans |
Note: The broadness of the O-H stretching band is indicative of hydrogen bonding. The exact positions of the C-O and O-H bands can vary slightly between the cis and trans isomers due to differences in intramolecular hydrogen bonding capabilities.
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a regulated temperature, typically 298 K. For ¹H NMR, a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are commonly used. For ¹³C NMR, a wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
Infrared Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Visualizing Spectroscopic-Structural Correlations
The following diagram illustrates the relationship between the molecular structure of cis- and trans-1,2-cyclohexanediol and their key spectroscopic features.
Caption: Correlation of cis/trans stereochemistry with key NMR and IR data.
References
The Synthesis of 1,2-Cyclohexanediol: A Historical and Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, evolution, and core methodologies for synthesizing the versatile chemical intermediate, 1,2-cyclohexanediol (B165007).
Introduction
This compound, a cyclic diol with the chemical formula C₆H₁₂O₂, exists as two stereoisomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). These compounds are valuable building blocks in organic synthesis and serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers like polyesters, and epoxy resin diluents.[1][2][3] The distinct spatial arrangement of their hydroxyl groups dictates their chemical reactivity and suitability for various applications, making stereoselective synthesis a key focus of research and industrial production. This guide provides a comprehensive overview of the historical development and current state of this compound synthesis, with a focus on key experimental protocols and comparative data.
Historical Perspective and Discovery
The synthesis of trans-1,2-cyclohexanediol was first reported in the early 20th century during broader investigations into cycloaliphatic compounds.[4] One of the earliest and most fundamental methods established was the hydrolysis of cyclohexene (B86901) oxide.[4][5] This reaction, achievable under both acidic and basic conditions, laid the groundwork for producing the trans-isomer.
A significant early method for preparing trans-1,2-cyclohexanediol involved the use of performic acid, generated in situ from formic acid and hydrogen peroxide.[5] Concurrently, methods for producing the cis-isomer were also being explored. A notable early preparation involved the reaction of cyclohexene with hydrogen peroxide using osmium tetroxide as a catalyst, a method that remains a classic example of syn-dihydroxylation.[5] Over the decades, the synthesis of this compound has evolved significantly, driven by the need for higher yields, greater stereoselectivity, and more environmentally benign processes. This has led to the development of sophisticated catalytic systems that utilize greener oxidants and offer improved efficiency.[6][7]
Core Synthetic Methodologies
The synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages in terms of stereoselectivity, yield, and industrial applicability.
Hydrolysis of Cyclohexene Oxide
The ring-opening of cyclohexene oxide is a foundational route to this compound. The stereochemical outcome of the reaction is dependent on the catalytic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, water attacks the protonated epoxide from the side opposite to the epoxide ring (anti-attack), leading to the formation of trans-1,2-cyclohexanediol. This is a common industrial method.[1][4]
-
Base-Catalyzed Hydrolysis: While also possible, base-catalyzed hydrolysis is generally slower and less common for this specific transformation.
Modern variations of this method employ solid acid catalysts like zeolites (e.g., H-ZSM-5, H-Beta), which offer advantages such as easier separation and reusability, contributing to greener process design.[6][7]
Dihydroxylation of Cyclohexene
Direct dihydroxylation of the cyclohexene double bond is a more direct route that avoids the isolation of the epoxide intermediate.
-
Anti-Dihydroxylation (for trans-isomer): This is typically achieved using peroxy acids, such as performic acid or peracetic acid.[5][8] The reaction proceeds through an epoxide intermediate which is immediately opened by the carboxylic acid or water present in the reaction medium.
-
Syn-Dihydroxylation (for cis-isomer): The classic method for achieving syn-dihydroxylation is the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.[5] This method is highly selective for the cis-diol. Other reagents like potassium permanganate (B83412) under cold, alkaline conditions can also yield the cis-diol, though often with lower selectivity.
Catalytic Oxidation of Cyclohexene with "Green" Oxidants
In recent years, significant research has focused on replacing traditional peroxy acids with more environmentally friendly oxidants, primarily hydrogen peroxide (H₂O₂).
-
Titanium Silicate (B1173343) Catalysts: Titanium silicate molecular sieves, such as TS-1, have been shown to effectively catalyze the oxidation of cyclohexene with aqueous hydrogen peroxide to produce this compound.[1] The presence of acidic materials can promote the direct conversion to the diol.[1]
-
Metal Oxide Catalysts: Catalysts based on metal oxides like molybdenum trioxide (MoO₃) and vanadium pentoxide (V₂O₅) have been developed for the oxidation of cyclohexene using tert-butyl hydroperoxide as the oxidant.[2]
-
Tungstic Acid/Phosphoric Acid System: A highly efficient green process utilizes a tungstic acid/phosphoric acid catalyst in a biphasic system with a phase-transfer agent to directly dihydroxylate cyclohexene with aqueous H₂O₂, achieving high yields of the trans-diol.[9]
Hydrogenation of Catechol
Another route involves the hydrogenation of catechol (1,2-dihydroxybenzene). This method typically employs catalysts like Raney nickel and results in a mixture of cis and trans isomers.[5] Further research has utilized heterogeneous catalysts such as alumina-supported ruthenium hydroxide (B78521) [Ru(OH)x/Al₂O₃] to achieve high yields of the diol mixture.[9]
Data Summary of Synthetic Methods
The following tables summarize quantitative data for various synthetic routes to this compound, allowing for a clear comparison of their efficacy.
Table 1: Synthesis of trans-1,2-Cyclohexanediol
| Method | Starting Material | Oxidant/Reagents | Catalyst | Conditions | Yield | Selectivity | Reference |
| Performic Acid Oxidation | Cyclohexene | H₂O₂ / Formic Acid | None | 40-45°C | 65-73% | High for trans | [5] |
| Hydrolysis of Cyclohexene Oxide | Cyclohexene Oxide | Water | H-ZSM-5 Zeolite | Mild, Solvent-free | 88.6% | High for trans | [7] |
| Direct Dihydroxylation | Cyclohexene | Aqueous H₂O₂ | Tungstic Acid / Phosphoric Acid | Biphasic, Phase-transfer agent | 97.4% | High for trans | [9] |
| Catalytic Oxidation | Cyclohexene | tert-Butyl Hydroperoxide | MoO₃ | 60-100°C | Not specified | Not specified | [2] |
Table 2: Synthesis of cis-1,2-Cyclohexanediol and Isomer Mixtures
| Method | Starting Material | Oxidant/Reagents | Catalyst | Conditions | Yield | Isomer Ratio (cis:trans) | Reference |
| Osmium Tetroxide Dihydroxylation | Cyclohexene | H₂O₂ / t-BuOH | OsO₄ | Not specified | High | Selective for cis | [5] |
| Catechol Hydrogenation | Catechol | H₂ | Raney Nickel | Not specified | Not specified | Mixture | [5] |
| Catechol Hydrogenation | Catechol | H₂ | Ru(OH)x / Al₂O₃ | Not specified | 90% | Mixture | [9] |
Key Experimental Protocols
This section provides detailed methodologies for two historically significant and representative syntheses of this compound.
Protocol 1: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Method
This protocol is adapted from the procedure described in Organic Syntheses.[5]
Materials:
-
Cyclohexene (freshly distilled, 82 g, 1.0 mole)
-
88% Formic Acid (600 ml)
-
30% Hydrogen Peroxide (140 ml)
-
Sodium Hydroxide (80 g)
-
Ethyl Acetate (B1210297)
-
Water
Procedure:
-
Preparation of Performic Acid: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, combine 600 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide.
-
Addition of Cyclohexene: Slowly add 82 g of freshly distilled cyclohexene to the performic acid solution over 20-30 minutes. Maintain the reaction temperature between 40°C and 45°C by using an ice bath and controlling the addition rate.
-
Reaction: After the addition is complete, maintain the mixture at 40°C for 1 hour, then allow it to stand at room temperature overnight.
-
Workup - Removal of Acid: Remove the formic acid and water by distillation under reduced pressure from a steam bath.
-
Hydrolysis: To the residual viscous mixture of the diol and its formates, add an ice-cold solution of 80 g of sodium hydroxide in 150 ml of water in small portions. Ensure the temperature does not exceed 45°C.
-
Extraction: Warm the alkaline solution to 45°C and add an equal volume (approx. 350 ml) of ethyl acetate. Stir the mixture thoroughly.
-
Crystallization and Isolation: Separate the ethyl acetate layer and concentrate it on a steam bath to about 125 ml. Cool the solution to 0°C to induce crystallization. Filter the product. Concentrate the mother liquor to yield additional product.
-
Purification: The combined crude product can be purified by distillation under reduced pressure (b.p. 120–125°C at 4 mm Hg) to yield 75–85 g (65–73%) of trans-1,2-cyclohexanediol.[5]
Protocol 2: Synthesis of trans-1,2-Cyclohexanediol via Epoxidation and In-Situ Hydrolysis
This protocol is a general representation of the epoxidation/hydrolysis route using peroxy acids.[8]
Materials:
-
Cyclohexene (13 mL, 0.13 mol)
-
90% Formic Acid (75 mL)
-
30% Hydrogen Peroxide (17.5 mL)
-
Sodium Hydroxide (10 g)
-
Ethyl Acetate (100 mL)
-
Water (20 mL)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 75 mL of formic acid and 17.5 mL of hydrogen peroxide.
-
Addition of Cyclohexene: Slowly add 13 mL of cyclohexene dropwise over 20 minutes, maintaining the internal temperature between 40°C and 50°C. Use a cold water bath for cooling if necessary.
-
Heating: After the addition is complete, place the flask in a water bath at 50–60°C for 1 hour.
-
Hydrolysis: Transfer the resulting residue (containing the diol and its formate (B1220265) ester) to an Erlenmeyer flask. Add a cold solution of 10 g of NaOH in 20 mL of water in small portions, keeping the temperature below 45°C.
-
Extraction: Warm the alkaline solution to 45°C for 15 minutes. Transfer the mixture to a separatory funnel and extract twice with 50 mL portions of ethyl acetate.
-
Isolation: Combine the organic layers and remove the solvent using a rotary evaporator until a precipitate of trans-1,2-cyclohexanediol appears. The product can then be collected by filtration.
Reaction Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a generalized experimental workflow for the synthesis of this compound.
Caption: Synthesis of trans-1,2-cyclohexanediol via epoxidation and anti-hydrolysis.
Caption: Syn-dihydroxylation of cyclohexene to form cis-1,2-cyclohexanediol.
Caption: Generalized experimental workflow for this compound synthesis.
Conclusion
The journey of this compound synthesis from its discovery in the early 20th century to the present day reflects the broader evolution of organic chemistry. Early methods, while foundational, often relied on harsh reagents and produced significant waste. The modern era has seen a decisive shift towards catalysis and green chemistry, with the development of reusable solid acid catalysts and the use of hydrogen peroxide as a clean oxidant. These advancements have not only improved the efficiency and selectivity of the synthesis but also significantly reduced its environmental impact. For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes—from classic stoichiometric reactions to advanced catalytic systems—is essential for selecting and optimizing the production of this indispensable chemical intermediate.
References
- 1. CN103130614A - Method for preparing this compound through oxidation of cyclohexene - Google Patents [patents.google.com]
- 2. CN101279892B - Method for preparing this compound by catalytic oxidation of cyclohexene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Two alternative routes for this compound synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation [arpi.unipi.it]
Solubility of cis- and trans-1,2-Cyclohexanediol
An In-depth Technical Guide to the Solubility of cis- and trans-1,2-Cyclohexanediol (B13532)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility characteristics of cis- and trans-1,2-cyclohexanediol. Understanding the solubility of these isomers is critical for their application in chemical synthesis, pharmaceutical development, and materials science, where solvent selection and concentration are key parameters for reaction kinetics, purification, and formulation.
The solubility of a compound is primarily governed by its molecular structure and the intermolecular forces it can form with a solvent. For cis- and trans-1,2-cyclohexanediol, the key differentiating factor is the spatial arrangement of the two hydroxyl (-OH) groups, which significantly impacts hydrogen bonding.
-
Intermolecular vs. Intramolecular Hydrogen Bonding: The principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents[1]. The hydroxyl groups make both isomers polar. However, the cis-isomer, with both -OH groups on the same side of the cyclohexane (B81311) ring, can form intramolecular hydrogen bonds (a bond within the same molecule).[2][3][4] This internal bonding can reduce the number of -OH groups available to form intermolecular hydrogen bonds with solvent molecules like water.[2][3]
-
The trans-Isomer Advantage in Polar Solvents: The trans-isomer has its -OH groups on opposite sides of the ring, making intramolecular bonding impossible. Consequently, both hydroxyl groups are fully available to form strong intermolecular hydrogen bonds with surrounding polar solvent molecules. This generally leads to higher solubility for the trans-isomer in polar solvents like water compared to the cis-isomer.[2][5]
-
Temperature: For most solid solutes, solubility increases with temperature.[1][6][7] This is because higher temperatures provide the kinetic energy needed to overcome the intermolecular forces within the solid solute and allow solvent molecules to interact more effectively.[7] Experimental data for trans-1,2-cyclohexanediol confirms that its solubility in water and ethyl acetate (B1210297) increases as the temperature rises.[8]
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for the two isomers.
Table 1: Solubility of trans-1,2-Cyclohexanediol
| Solvent | Temperature | Solubility | Reference |
| Water | Not Specified | 375 g/L | |
| Water | Not Specified | 100 mg/mL (for stock solution) | [9] |
| Water | ~300 K (~27 °C) | High | [8] |
| Ethyl Acetate | ~300 K (~27 °C) | Lower than in water | [8] |
| Chloroform | Not Specified | Soluble | |
| Methanol | Not Specified | Soluble | [5] |
| DMSO | Not Specified | 50 mg/mL | [9] |
Note: The solubility of trans-1,2-cyclohexanediol in water and ethyl acetate has been shown to increase with rising temperature.[8]
Table 2: Solubility of cis-1,2-Cyclohexanediol
| Solvent | Temperature | Solubility | Reference |
| Water | Not Specified | Slightly soluble | [10] |
Note: A mixture of cis and trans isomers is described as soluble in water.[11][12]
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a diol, based on the widely used shake-flask method.[13]
Objective: To determine the saturation concentration of a solute (e.g., cis- or trans-1,2-cyclohexanediol) in a specific solvent at a controlled temperature.
Materials:
-
Analyte (cis- or trans-1,2-cyclohexanediol)
-
Selected solvent(s)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks
-
Quantification instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of the solid diol to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[14]
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.[14]
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours.[14] It is recommended to take measurements at different time points to confirm that the concentration in the supernatant has become constant.[14]
-
Phase Separation: Once equilibrium is reached, let the vials stand undisturbed at the experimental temperature to allow the undissolved solid to settle.[14]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles.[14] This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.[14]
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the precise concentration of the dissolved diol.
-
Data Reporting: Express the solubility in standard units such as g/L, mg/mL, or mol/L.[14]
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized as follows.
Caption: Workflow for equilibrium solubility determination.
Conclusion
The solubility of 1,2-cyclohexanediol (B165007) isomers is dictated by their stereochemistry. The trans-isomer generally exhibits higher solubility in polar solvents due to its capacity for extensive intermolecular hydrogen bonding. In contrast, the cis-isomer's ability to form intramolecular hydrogen bonds reduces its interaction with solvent molecules, leading to lower solubility. For researchers and developers, this means that trans-1,2-cyclohexanediol is often the more suitable isomer for aqueous formulations or reactions in polar protic solvents, while the choice of solvent for the cis-isomer requires more careful consideration of its slightly more hydrophobic character. The provided experimental protocol offers a robust framework for quantifying these differences and determining solubility in novel solvent systems.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1,2-cis-cyclohexanediol | CAS#:1792-81-0 | Chemsrc [chemsrc.com]
- 11. This compound, cis + trans, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. CAS 931-17-9: this compound | CymitQuimica [cymitquimica.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of 1,2-Cyclohexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data available for the cis and trans isomers of 1,2-cyclohexanediol (B165007). This information is critical for understanding the stability, reactivity, and phase behavior of these compounds, which are important intermediates in organic synthesis and relevant to various fields, including drug development. This document summarizes key quantitative data, details experimental methodologies, and presents visualizations of conformational relationships and experimental workflows.
Introduction to this compound Isomers
This compound exists as two geometric isomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). These isomers exhibit distinct physical and chemical properties due to the different spatial arrangements of their hydroxyl groups. The trans isomer can exist as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound. The stereochemistry of these diols significantly influences their intermolecular and intramolecular hydrogen bonding, which in turn dictates their thermochemical behavior.
Thermochemical Data
The following tables summarize the key thermochemical data for the cis and trans isomers of this compound. These values have been compiled from various experimental studies.
Table 1: Enthalpy Data
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units | References |
| Standard Enthalpy of Combustion, ΔcH°solid | -3521, -3516 ± 0.4 | -3520 ± 0.8 | kJ/mol | [1][2] |
| Standard Enthalpy of Formation, ΔfH°solid | -554.8, -559.8 | -555.6 | kJ/mol | [1][2] |
| Enthalpy of Fusion, ΔfusH | 3.3, 20.27, 3.32 | 21.0, 16.37, 18.51 | kJ/mol | [3][4][5] |
Table 2: Entropy and Heat Capacity Data
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units | References |
| Entropy of Fusion, ΔfusS | 55.19, 8.93 | - | J/mol·K | [3] |
| Solid Phase Heat Capacity, Cp,solid | Temperature dependent | Temperature dependent | J/mol·K | [6][7] |
| Liquid Phase Heat Capacity, Cp,liquid | Temperature dependent | Temperature dependent | J/mol·K | [6][7] |
Conformational Analysis
The thermochemical differences between the cis and trans isomers can be largely attributed to their conformational preferences in the chair form of the cyclohexane (B81311) ring.
For trans-1,2-cyclohexanediol, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the case of cis-1,2-cyclohexanediol, one hydroxyl group is in an axial position and the other in an equatorial position. This leads to intramolecular hydrogen bonding, which stabilizes the molecule.
Figure 1: Conformational equilibrium of trans- and cis-1,2-cyclohexanediol.
Experimental Protocols
The thermochemical data presented in this guide were primarily obtained through bomb calorimetry and Differential Scanning Calorimetry (DSC).
Bomb Calorimetry (for Enthalpy of Combustion)
Objective: To determine the standard enthalpy of combustion (ΔcH°solid) of the this compound isomers.
Methodology:
-
Sample Preparation: A known mass of the crystalline diol isomer is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to make contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The bomb is placed in a container filled with a precise volume of water. The entire assembly is housed within an insulating jacket to create an adiabatic or isothermal environment.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored with high precision before, during, and after combustion.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the known heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined after applying corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion and Heat Capacity)
Objective: To measure the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of the this compound isomers.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the diol isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 10 °C/min).
-
Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Enthalpy of Fusion: As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
-
Heat Capacity: The heat capacity is determined by measuring the heat flow required to raise the sample temperature by a certain amount, relative to a standard material with a known heat capacity. Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity in both the solid and liquid states.[6][7]
Figure 2: Workflow for the experimental determination of thermochemical data.
Phase Transitions
Differential thermal analysis and DSC studies have revealed interesting phase behavior for the isomers. The trans isomer typically exhibits a single fusion event.[6][7] In contrast, the cis isomer can undergo a solid-solid phase transition before melting.[8] This is attributed to the formation of a disordered crystalline phase (plastic crystal) at higher temperatures before the final transition to the liquid state.
Conclusion
The thermochemical data for cis- and trans-1,2-cyclohexanediol highlight the significant impact of stereochemistry on the energetic properties of molecules. The greater stability of the trans isomer in its diequatorial conformation is reflected in its thermochemical parameters. The methodologies of bomb calorimetry and Differential Scanning Calorimetry are essential tools for obtaining high-quality data for these and similar organic compounds. This guide provides a foundational understanding for researchers and professionals working with these important chemical entities.
References
- 1. This compound, trans- [webbook.nist.gov]
- 2. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 3. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 4. This compound, trans- [webbook.nist.gov]
- 5. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structures of 1,2-Cyclohexanediol Isomers
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structures of cis- and trans-1,2-cyclohexanediol (B13532), offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological interactions, presenting a centralized resource for understanding the solid-state properties of these versatile stereoisomers.
Core Crystallographic Data
The three-dimensional arrangement of molecules in a crystal lattice is fundamental to its physical and chemical properties. The crystallographic data for the cis and trans isomers of 1,2-cyclohexanediol (B165007), as determined by single-crystal X-ray diffraction, are presented below. These data provide a quantitative description of the unit cell and the arrangement of molecules within it.
| Parameter | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| CCDC Number | 650638 | 650647 |
| Empirical Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Formula Weight | 116.16 | 116.16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.893 (2) | 10.519 (3) |
| b (Å) | 7.989 (2) | 5.589 (2) |
| c (Å) | 9.155 (3) | 11.084 (3) |
| α (°) | 90 | 90 |
| β (°) | 108.99 (1) | 107.41 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 615.1 (3) | 621.1 (3) |
| Z | 4 | 4 |
| Temperature (K) | 173 | 173 |
| Radiation | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the key procedures employed in the crystal structure determination of this compound isomers.
Synthesis and Crystallization
-
Synthesis of cis-1,2-Cyclohexanediol: The cis-isomer can be synthesized via the oxidation of cyclohexene (B86901) using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) in a suitable solvent.
-
Synthesis of trans-1,2-Cyclohexanediol: The trans-isomer is typically prepared by the acid-catalyzed hydrolysis of cyclohexene oxide.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the respective diol in an appropriate solvent, such as diethyl ether or acetone.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the structure determination of the this compound isomers, data was collected at a low temperature (173 K) to minimize thermal vibrations. The diffraction data are collected using a CCD area detector.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is determined using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Interactions: Modulation of the Nuclear Pore Complex
Recent studies have revealed that trans-1,2-cyclohexanediol can modulate the permeability of the nuclear pore complex (NPC), a critical gateway for molecular transport into and out of the cell nucleus. This interaction has significant implications for drug delivery and gene therapy.
The proposed mechanism involves the disruption of weak hydrophobic interactions between phenylalanine-glycine (FG)-repeats of nucleoporins (Nups), which form a selective barrier within the NPC. By transiently disrupting this barrier, trans-1,2-cyclohexanediol can facilitate the nuclear entry of macromolecules that would otherwise be excluded.
This unique biological activity of trans-1,2-cyclohexanediol highlights the importance of understanding the structure-function relationships of small molecules and opens new avenues for the rational design of therapeutic agents. The detailed crystal structure analysis presented in this guide provides a solid foundation for such future endeavors.
Navigating the Safety Landscape of 1,2-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hazards and safety precautions associated with 1,2-Cyclohexanediol. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively. While extensive data on the toxicological properties of this compound are not fully available, this guide summarizes the existing knowledge and provides standardized protocols for toxicological assessment.
Physicochemical and Hazard Profile
This compound is a diol consisting of a cyclohexane (B81311) skeleton with two hydroxy substituents.[1] It is a white to off-white crystalline solid with a molecular weight of 116.16 g/mol .[2] It is soluble in water.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Odor | Odorless | [3] |
| Melting Point | 73 - 77 °C | [3] |
| Boiling Point | 118 - 120 °C @ 10 mmHg | [3] |
| Flash Point | > 110 °C | [4] |
| Solubility | Soluble in water | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings for this compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 | [5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [5] |
Toxicological Data
A significant gap exists in the publicly available quantitative toxicological data for this compound. Multiple safety data sheets indicate that the acute toxicity (LD50 and LC50 values) has not been fully investigated.[2][4] One source reported a subcutaneous LD50 of 108 mg/kg in mice.[6] However, comprehensive oral, dermal, and inhalation toxicity data for commonly used test species are not available.
In the absence of specific experimental data, a cautious approach to handling this chemical is imperative. The following sections outline standardized experimental protocols for determining acute toxicity, which would be necessary to fill the existing data gaps.
Experimental Protocols for Acute Toxicity Testing
The following methodologies are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols provide a framework for the systematic evaluation of the acute toxic effects of a substance.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance when administered orally at one of a series of fixed dose levels.[1]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[1]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.[1]
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected from a series of fixed levels (5, 50, 300, 2000, or 5000 mg/kg body weight) based on any existing information about the substance's toxicity.[1]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]
-
Endpoint: The study allows for the identification of a dose level causing evident toxicity but no mortality, which is then used for classification and labeling.[1]
Acute Dermal Toxicity (Based on OECD Guideline 402)
This guideline provides a method for assessing the acute toxic effects of a substance applied to the skin.[7]
Methodology:
-
Animal Selection: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.[8]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[8]
-
Dose Administration: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing. The exposure period is 24 hours.[9]
-
Observation: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days. Body weights are recorded weekly.[9]
-
Endpoint: The study provides information on dermal irritation and absorption leading to systemic toxicity, allowing for classification.[7]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This method is used to assess the health hazards of a substance that may be inhaled.[10]
Methodology:
-
Animal Selection: Young adult rats are the preferred species.[11]
-
Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the air.[10]
-
Exposure Conditions: Animals are typically exposed for 4 hours to the test substance as a gas, vapor, or aerosol.[10]
-
Observation: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weight is monitored regularly.[11]
-
Endpoint: The study is used to determine the median lethal concentration (LC50) of the substance.[10]
Handling, Storage, and Safety Precautions
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
-
Handling: Use in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid generating dust.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials, such as strong oxidizing agents.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[2]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[2] Use personal protective equipment.[2] Avoid breathing dust.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2]
Visualized Workflows
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Relationship between hazards of this compound and corresponding safety precautions.
Caption: Step-by-step workflow for responding to a this compound spill.
References
- 1. oecd.org [oecd.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | CAS#:931-17-9 | Chemsrc [chemsrc.com]
- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. oecd.org [oecd.org]
Methodological & Application
Synthesis of trans-1,2-Cyclohexanediol via Epoxidation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the synthesis of trans-1,2-cyclohexanediol (B13532) from cyclohexene (B86901), primarily focusing on methods involving an initial epoxidation step. The information is intended to guide researchers in the efficient and stereoselective preparation of this important diol, which serves as a versatile building block in organic synthesis and drug development.
Introduction
trans-1,2-Cyclohexanediol is a key synthetic intermediate whose stereochemistry is crucial for the construction of complex molecules, including pharmaceuticals and natural products. The synthesis typically proceeds through the epoxidation of cyclohexene to form cyclohexene oxide, followed by acid-catalyzed ring-opening hydrolysis. This two-step sequence ensures the desired trans stereochemistry of the final diol product.[1][2] Alternative one-pot methods, such as the performic acid oxidation of cyclohexene, also yield the trans isomer through an in-situ epoxidation and subsequent hydrolysis.[3][4]
Reaction Mechanism and Experimental Workflow
The overall transformation involves two key stages: the epoxidation of the cyclohexene double bond and the subsequent nucleophilic attack of water on the protonated epoxide, leading to the trans-diol.
Caption: Reaction mechanism for the synthesis of trans-1,2-cyclohexanediol.
The experimental workflow outlines the key steps from starting materials to the purified product.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the synthesis of trans-1,2-cyclohexanediol.
Table 1: Reagent Quantities and Reaction Conditions
| Protocol | Cyclohexene (mmol) | Oxidizing Agent | Oxidizing Agent (mmol) | Acid/Catalyst | Temperature (°C) | Reaction Time | Reference |
| Performic Acid | 100 | 30% H₂O₂ / 99% HCOOH | 130 / 800 | HCOOH (in situ) | 0, then up to 80 | 35 min | [5] |
| Performic Acid | 1000 | 30% H₂O₂ / 88% HCOOH | 1400 / 13700 | HCOOH (in situ) | 40-45 | 1 hr, then overnight | [3] |
| NBS/H₂O then NaOH | 7.6 (mL) | N-Bromosuccinimide (NBS) | 14.7 (g) | H₂SO₄ (for hydrolysis) | <30, then 1 hr shake | 20-30 min (NBS), 30 min stir | [1] |
Table 2: Product Yield and Purity
| Protocol | Yield (%) | Melting Point (°C) | Boiling Point (°C @ pressure) | Purity/Notes | Reference |
| Performic Acid | 82 | 105 | 123 @ 13 hPa | Colourless crystals | [5] |
| Performic Acid | 65-73 | 101.5-103 | 120-125 @ 4 mm | Crude product melts at 80-98°C | [3] |
| NBS/H₂O then NaOH | Not explicitly stated | Not stated | Not stated | Final product pH adjusted to 7 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Performic Acid (In Situ Epoxidation and Hydrolysis)
This protocol is adapted from a procedure that utilizes performic acid generated in situ from formic acid and hydrogen peroxide.[5]
Materials:
-
Cyclohexene (10.2 mL, 100 mmol)
-
99% Formic acid (30 mL, 0.80 mol)
-
30% Hydrogen peroxide (13 mL, 0.13 mol)
-
Sodium hydroxide (B78521) (6.0 g, 150 mmol) in 30 mL water
-
Concentrated hydrochloric acid
-
250 mL three-neck flask, reflux condenser, addition funnel, internal thermometer, magnetic stir bar
Procedure:
-
In a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of 30 mL of 99% formic acid and 13 mL of 30% hydrogen peroxide.[5]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 10.2 mL of cyclohexene dropwise while stirring. Maintain the internal temperature below 80°C, using an ice bath for cooling if necessary. The addition should take approximately 35 minutes.
-
After the addition is complete, test for the presence of peroxides using potassium iodide starch test strips. If the test is positive, heat the reaction mixture in a water bath to 60-70°C until the test is negative. If the test remains positive after one hour, add sodium disulfite to quench the remaining peroxides.
-
Remove the formic acid and water using a rotary evaporator at approximately 12 hPa.
-
Cool the viscous residue and add a solution of 6.0 g of sodium hydroxide in 30 mL of water for hydrolysis of the intermediate formate (B1220265) ester. Ensure the internal temperature does not exceed 60°C.
-
Neutralize the mixture with concentrated hydrochloric acid (check the pH).
-
Completely remove the solvent on a rotary evaporator at a water bath temperature of 50°C and approximately 12 hPa.
-
Distill the solid residue under reduced pressure using a short path distillation apparatus to obtain the product as colorless crystals. The product may solidify during distillation and may need to be occasionally heated with a hot air dryer.
Protocol 2: Synthesis via Bromohydrin Formation, Epoxidation, and Hydrolysis
This protocol involves the formation of a bromohydrin, followed by base-induced epoxidation and subsequent acid-catalyzed hydrolysis.[1]
Materials:
-
Cyclohexene (7.6 mL)
-
N-Bromosuccinimide (NBS) (14.7 g)
-
Deionized water (30 mL)
-
Tetrahydrofuran (THF) (65 mL)
-
1 M Sodium hydroxide (NaOH) solution (50 mL)
-
1 M Sulfuric acid (H₂SO₄) (1 mL)
-
Diethyl ether
-
Brine
Procedure: A) Formation of 2-Bromocyclohexan-1-ol:
-
To an Erlenmeyer flask with a magnetic stir bar, add 7.6 mL of cyclohexene, 20 mL of deionized water, and 25 mL of THF.
-
Place the flask in an ice bath on a magnetic stirrer and gradually add a solution of 14.7 g of NBS in 40 mL of THF over approximately 20 minutes. The reaction temperature should not exceed 30°C.
-
After the addition of NBS, continue stirring for an additional 30 minutes.
-
Pour the reaction mixture into a separating funnel. Add 30 mL of diethyl ether and 30 mL of brine. Shake and decant the layers. The organic layer contains the bromohydrin.
B) Formation of Cyclohexene Oxide:
-
To the organic layer from the previous step, add 50 mL of 1 M NaOH solution.
-
Shake the mixture vigorously for 10 minutes.
-
Separate the organic layer, which now contains the cyclohexene oxide, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
C) Hydrolysis to trans-1,2-Cyclohexanediol:
-
To the solution of cyclohexene oxide, add 10 mL of water and 1 mL of 1 M H₂SO₄.
-
Shake the mixture vigorously for 1 hour. The flask may warm up, and the mixture should become transparent.
-
After 1 hour, adjust the pH of the solution to 7 by adding NaOH solution dropwise.
-
The aqueous layer now contains the trans-1,2-cyclohexanediol. Further purification may be required.
References
Protocol for the Syn-dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the syn-dihydroxylation of cyclohexene (B86901) to produce cis-1,2-cyclohexanediol. Two primary methods are outlined, utilizing either osmium tetroxide with a co-oxidant or potassium permanganate (B83412). These methods are fundamental in organic synthesis for the stereospecific formation of vicinal diols.
Introduction
The syn-dihydroxylation of alkenes is a crucial transformation in organic chemistry, yielding 1,2-diols (glycols) with a cis-stereochemistry. This protocol focuses on the conversion of cyclohexene to cis-1,2-cyclohexanediol, a valuable building block in the synthesis of pharmaceuticals and other complex molecules. The two methods presented are the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, and a method employing cold, dilute potassium permanganate (KMnO₄).[1][2][3] Both methods proceed through a concerted mechanism involving a cyclic intermediate to ensure syn-addition of the hydroxyl groups.[1][4][5]
Data Presentation
The following table summarizes the quantitative data associated with the osmium tetroxide-mediated syn-dihydroxylation of cyclohexene.
| Parameter | Value | Reference |
| Product | cis-1,2-Cyclohexanediol | [6][7] |
| Yield (Crystalline Solid) | 11.2 g (96.6%) | [6] |
| Yield (Recrystallized) | 10.6 g (91%) | [6] |
| Melting Point | 95–97°C | [6][7] |
| Starting Material | Cyclohexene (10.1 mL, 100 mmol) | [6][7] |
| Osmium Tetroxide | 80 mg (catalytic) | [6] |
| N-Methylmorpholine-N-oxide·2H₂O | 18.2 g (155 mmol) | [6] |
Experimental Protocols
Method 1: Osmium Tetroxide Catalyzed Syn-dihydroxylation (Upjohn Dihydroxylation)
This method is highly efficient and selective for the formation of cis-diols.[2][3] However, it requires the use of osmium tetroxide, which is highly toxic and volatile and must be handled with extreme caution in a well-ventilated fume hood.[6]
Materials:
-
Cyclohexene (distilled)
-
N-methylmorpholine-N-oxide monohydrate (NMO)[7]
-
Osmium tetroxide (OsO₄)
-
Water
-
t-Butanol
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Magnesium silicate (B1173343) (Magnesol)
-
1 N Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol
-
Diethyl ether
-
To a suitable reaction flask, add N-methylmorpholine-N-oxide monohydrate (14.81 g, 0.1097 mole), water (40 mL), and acetone (20 mL).[7]
-
To this stirred solution, add a catalytic amount of osmium tetroxide (approximately 70-80 mg, 0.27 mmole).[6][7]
-
Add distilled cyclohexene (10.1 mL, 100 mmol) to the reaction mixture. The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary.[6][7]
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature overnight. The reaction mixture will become homogeneous and turn a light brown color.[7]
-
Work-up:
-
To the completed reaction, add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 ml).
-
Filter the mixture to remove the magnesium silicate.
-
Neutralize the filtrate to a pH of 7 with 1 N H₂SO₄.
-
Remove the acetone via vacuum evaporation.
-
Further adjust the pH to 2 with 1 N H₂SO₄.
-
Saturate the aqueous solution with NaCl and extract with ethyl acetate.
-
The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and then re-extracted with ethyl acetate.
-
Combine all the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from diethyl ether to obtain pure cis-1,2-cyclohexanediol.
-
Method 2: Potassium Permanganate Mediated Syn-dihydroxylation
This method provides a less toxic alternative to osmium tetroxide, though it can sometimes lead to lower yields due to over-oxidation.[1][8] The reaction must be performed under cold and dilute basic conditions to prevent cleavage of the diol.[1][9]
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ice-cold water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Dissolve cyclohexene in a suitable solvent mixture, such as acetone/water or ethanol/water, in a reaction flask.
-
Cool the flask in an ice bath to 0-5 °C.[9]
-
Separately, prepare a cold, dilute solution of potassium permanganate in water, also cooled to 0-5 °C. The solution should be basic (pH > 8), which can be achieved by adding a small amount of NaOH or KOH.[9]
-
Slowly add the cold potassium permanganate solution to the stirred cyclohexene solution. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.[9]
-
Continue the addition until a faint purple color persists, indicating the consumption of the alkene.
-
Work-up:
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Saturate the filtrate with sodium chloride to decrease the solubility of the diol.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude cis-1,2-cyclohexanediol.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as diethyl ether or ethyl acetate/hexane.
-
Visualizations
Experimental Workflow for Osmium Tetroxide Catalyzed Syn-dihydroxylation
Caption: Workflow for the synthesis of cis-1,2-Cyclohexanediol.
Signaling Pathway: Mechanism of Syn-dihydroxylation
Caption: Reaction mechanism for syn-dihydroxylation.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
Application Notes and Protocols: (1R,2R)-(-)-1,2-Cyclohexanediol and (1S,2S)-(+)-1,2-Cyclohexanediol as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enantiomerically pure 1,2-cyclohexanediol (B165007) as a versatile chiral auxiliary in asymmetric synthesis. The C₂-symmetric diol serves as a powerful tool for stereochemical control in a variety of carbon-carbon bond-forming reactions. By forming a chiral acetal (B89532) or ketal with a prochiral substrate, this compound effectively directs the approach of incoming reagents, leading to high levels of diastereoselectivity. This document outlines key applications and provides detailed experimental protocols for its use in diastereoselective alkylation and asymmetric Diels-Alder reactions.
Introduction to this compound as a Chiral Auxiliary
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the preparation of enantiomerically enriched molecules, a critical aspect of drug development and material science. (1R,2R)-(-)-1,2-Cyclohexanediol and (1S,2S)-(+)-1,2-cyclohexanediol are attractive chiral auxiliaries due to their commercial availability, rigid cyclic structure, and the predictable stereochemical outcomes they impart.
The underlying principle of their application involves the temporary attachment of the diol to a prochiral substrate, typically a carbonyl compound, to form a chiral acetal or ketal. The rigid cyclohexane (B81311) ring of the auxiliary creates a well-defined chiral environment, sterically shielding one face of the reactive intermediate, thereby forcing an incoming reagent to attack from the less hindered face. This leads to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product.
Key Applications
This compound has proven effective in a range of asymmetric transformations, including:
-
Diastereoselective Alkylation: Formation of chiral enol ethers from β-ketoesters allows for highly diastereoselective alkylation at the α-position.
-
Asymmetric Diels-Alder Reactions: Dienophiles bearing a chiral acetal derived from this compound exhibit high facial selectivity in [4+2] cycloadditions.
-
Asymmetric Cyclopropanation: Chiral templates derived from allylic ethers and this compound can direct the stereochemical outcome of cyclopropanation reactions.
Application 1: Diastereoselective Alkylation of β-Ketoesters
The formation of a chiral enol ether from a β-ketoester and (1S,2S)-(+)-1,2-cyclohexanediol provides a robust method for the asymmetric synthesis of α-alkylated β-ketoesters, which are valuable precursors for a variety of chiral compounds, including unnatural amino acids.[1]
Reaction Scheme:
Caption: General workflow for diastereoselective alkylation.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of the enol ether derived from ethyl 2-methylacetoacetate (B1246266) and (S,S)-cyclohexane-1,2-diol.[1]
| Entry | Alkyl Halide (R-X) | Product | Diastereomeric Excess (de) [%] | Yield [%] |
| 1 | CH₃I | 2a | >95 | 65 |
| 2 | CH₃CH₂I | 2b | >95 | 70 |
| 3 | PhCH₂Br | 2c | 92 | 58 |
| 4 | Allyl Bromide | 2d | >95 | 62 |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Enol Ether from Ethyl 2-methylacetoacetate and (1S,2S)-(+)-1,2-Cyclohexanediol
Objective: To prepare the chiral enol ether substrate for subsequent diastereoselective alkylation.
Materials:
-
Ethyl 2-methylacetoacetate
-
(1S,2S)-(+)-1,2-Cyclohexanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq), (1S,2S)-(+)-1,2-cyclohexanediol (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Add toluene to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure chiral enol ether.
Protocol 2: Diastereoselective Alkylation of the Chiral Enol Ether
Objective: To perform a diastereoselective alkylation of the chiral enol ether prepared in Protocol 1.
Materials:
-
Chiral enol ether from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the chiral enol ether (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (1.1 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by silica gel chromatography.
Application 2: Asymmetric Diels-Alder Reaction
This compound can be used to create chiral dienophiles for asymmetric Diels-Alder reactions. The chiral acetal moiety directs the facial selectivity of the cycloaddition with a diene, such as cyclopentadiene (B3395910), leading to the formation of bicyclic products with high enantiomeric excess.
Reaction Scheme:
Caption: Workflow for an asymmetric Diels-Alder reaction.
Quantitative Data Summary
The following table presents representative data for the Lewis acid-catalyzed Diels-Alder reaction between an acrylate dienophile derived from this compound and cyclopentadiene.
| Entry | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of endo [%] | Yield [%] |
| 1 | Et₂AlCl | >95:5 | 94 | 85 |
| 2 | TiCl₄ | 90:10 | 88 | 78 |
| 3 | SnCl₄ | 85:15 | 82 | 75 |
Detailed Experimental Protocols
Protocol 3: Synthesis of the Chiral Acrylate Dienophile
Objective: To prepare the chiral acrylate dienophile from (1R,2R)-(-)-1,2-cyclohexanediol.
Materials:
-
(1R,2R)-(-)-1,2-Cyclohexanediol
-
Acryloyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (1R,2R)-(-)-1,2-cyclohexanediol (1.0 eq) and pyridine (1.2 eq) in anhydrous CH₂Cl₂ in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the chiral acrylate.
Protocol 4: Asymmetric Diels-Alder Reaction
Objective: To perform the asymmetric Diels-Alder cycloaddition.
Materials:
-
Chiral acrylate from Protocol 3
-
Freshly cracked cyclopentadiene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., Diethylaluminum chloride solution in hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The endo:exo ratio and diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the cycloadduct by silica gel chromatography.
Protocol 5: Reductive Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to obtain the enantiomerically enriched alcohol.
Materials:
-
Diels-Alder adduct from Protocol 4
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Dissolve the purified Diels-Alder adduct (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask and cool to 0 °C.
-
Carefully add LiAlH₄ (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography. The chiral auxiliary, this compound, can also be recovered from the reaction mixture.
References
Application of 1,2-Cyclohexanediol in Polyester Resin Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2-Cyclohexanediol in the synthesis of polyester (B1180765) resins. The inclusion of this cycloaliphatic diol can impart unique properties to the resulting polymers, such as improved thermal stability, mechanical strength, and hydrolytic resistance, making them suitable for a variety of applications, including coatings, adhesives, and biomedical materials.
Introduction
Polyester resins are a versatile class of polymers synthesized through the polycondensation of diols and dicarboxylic acids or their derivatives. The properties of the resulting polyester are highly dependent on the chemical structure of the monomer units. This compound is a cycloaliphatic diol that, when incorporated into a polyester backbone, introduces a rigid cyclic structure. This rigidity can significantly influence the thermal and mechanical properties of the polymer. This document outlines the synthesis of both saturated and unsaturated polyester resins using this compound and provides detailed experimental protocols.
Saturated Polyester Resins for Coatings and Polyurethanes
Saturated polyesters based on this compound are valuable as polyols in the formulation of high-performance coatings and polyurethanes. The cycloaliphatic nature of this compound contributes to the durability and weather resistance of the final product.
Synthesis of Poly(1,2-cyclohexanediyl adipate)
A common saturated polyester is synthesized from this compound and adipic acid. The resulting poly(1,2-cyclohexanediyl adipate) can be used as a prepolymer for polyurethane synthesis.
Experimental Protocol: Melt Polycondensation of this compound and Adipic Acid
This two-stage melt polycondensation protocol is a widely used and industrially viable method for synthesizing polyesters.
Materials:
-
This compound
-
Adipic Acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., antimony trioxide)
-
Nitrogen gas (high purity)
Equipment:
-
Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump.
-
Schlenk line or similar apparatus for maintaining an inert atmosphere.
Procedure:
Stage 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and adipic acid.
-
Purge the reactor with high-purity nitrogen gas for at least 15-20 minutes to remove residual air and moisture. Maintain a continuous gentle flow of nitrogen throughout this stage.
-
Heat the mixture to approximately 180°C under continuous stirring.
-
Monitor the reaction by collecting the water produced as a byproduct in the distillation flask.
-
This stage is considered complete when the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Add the catalyst, for example, Titanium(IV) butoxide (typically 0.05-0.1% by weight of the reactants), to the reactor containing the oligomers from the esterification stage.
-
Gradually increase the temperature to 220-240°C while simultaneously reducing the pressure to below 1 mmHg.
-
Continue the reaction under these conditions, monitoring the viscosity of the molten polymer. The reaction is typically complete when the desired viscosity or molecular weight is achieved, which can take several hours.
-
Once the reaction is complete, cool the reactor and extrude the polyester resin.
Logical Relationship of the Two-Stage Melt Polycondensation Process
Caption: Workflow of the two-stage melt polycondensation for polyester synthesis.
Quantitative Data Summary: Typical Properties of Poly(1,2-cyclohexanediyl adipate)
| Property | Typical Value Range | Test Method |
| Number Average MW (Mn) | 2,000 - 5,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition (Tg) | 5 - 15 °C | DSC |
| Acid Value | < 2 mg KOH/g | Titration |
| Hydroxyl Value | 20 - 60 mg KOH/g | Titration |
Unsaturated Polyester Resins for Composites
Unsaturated polyester resins (UPRs) are widely used in the production of fiber-reinforced composites. The incorporation of this compound can enhance the thermal stability and mechanical properties of the cured composite material. Unsaturated polyesters are synthesized by including an unsaturated dicarboxylic acid or anhydride (B1165640), such as maleic anhydride or fumaric acid, in the polymerization reaction.
Synthesis of an Unsaturated Polyester Resin
This protocol describes the synthesis of an unsaturated polyester resin from this compound, phthalic anhydride (a saturated acid component for rigidity), and maleic anhydride (for unsaturation).
Experimental Protocol: Synthesis of an Unsaturated Polyester Resin
Materials:
-
This compound
-
Phthalic Anhydride
-
Maleic Anhydride
-
Styrene (B11656) (as a reactive diluent)
-
Hydroquinone (B1673460) (inhibitor)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
Equipment:
-
Same as for saturated polyester synthesis.
Procedure:
-
Charge the reactor with this compound, phthalic anhydride, and maleic anhydride in the desired molar ratio (e.g., 1.1 : 0.5 : 0.5).
-
Add a small amount of hydroquinone (e.g., 0.01% by weight) to inhibit premature crosslinking.
-
Purge with nitrogen and heat the mixture to 150-160°C with stirring to initiate the esterification.
-
Gradually increase the temperature to 190-200°C and maintain until the acid value drops to a desired level (e.g., 30-50 mg KOH/g). Water is continuously removed by distillation.
-
Add the catalyst (e.g., Ti(OBu)₄) and continue the reaction under vacuum at 200-210°C until the acid value is below 25 mg KOH/g.
-
Cool the reactor to about 150°C and add styrene monomer (typically 30-40% by weight of the polyester) to dissolve the resin.
-
Continue cooling to room temperature. The resulting product is a viscous solution of the unsaturated polyester in styrene.
Signaling Pathway for Curing of Unsaturated Polyester Resin
Caption: Curing mechanism of unsaturated polyester resin with a peroxide initiator.
Quantitative Data Summary: Typical Properties of a Cured Unsaturated Polyester Resin Based on this compound
| Property | Typical Value Range | Test Method |
| Tensile Strength | 50 - 80 MPa | ASTM D638 |
| Flexural Strength | 80 - 130 MPa | ASTM D790 |
| Heat Distortion Temp. | 80 - 120 °C | ASTM D648 |
| Barcol Hardness | 35 - 50 | ASTM D2583 |
Characterization Methods
The synthesized polyester resins should be thoroughly characterized to determine their properties and suitability for specific applications.
Experimental Workflow for Polyester Resin Characterization
Caption: A typical workflow for the characterization of synthesized polyester resins.
Detailed Methodologies for Key Experiments:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), samples are dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and injected into a GPC system equipped with a refractive index (RI) detector. Polystyrene standards are typically used for calibration.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), a small sample (5-10 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in a DSC instrument under a nitrogen atmosphere. The heating rate is typically 10°C/min.
-
Thermogravimetric Analysis (TGA): To assess thermal stability, a sample is heated at a constant rate (e.g., 10°C/min) in a TGA instrument under a nitrogen or air atmosphere. The weight loss as a function of temperature is recorded.
-
Mechanical Testing: Cured samples of the polyester resin are prepared according to ASTM standards (e.g., dog-bone shape for tensile testing). The tests are performed on a universal testing machine to determine properties like tensile strength, modulus, and elongation at break.
Conclusion
This compound is a valuable monomer for the production of both saturated and unsaturated polyester resins. Its incorporation leads to polymers with enhanced thermal and mechanical properties. The detailed protocols and characterization methods provided in this document offer a comprehensive guide for researchers and scientists to explore the potential of this compound-based polyesters in various applications. The quantitative data presented serves as a benchmark for the expected performance of these materials.
Application Notes and Protocols: 1,2-Cyclohexanediol as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-cyclohexanediol (B165007) as a key starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of chiral cyclohexane (B81311) and cyclopentane (B165970) derivatives, which serve as foundational scaffolds for a range of therapeutic agents, including antiviral medications. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these synthetic strategies in a research and development setting.
Introduction
This compound, particularly its trans-isomer, is a readily available and versatile chemical building block. Its vicinal diol functionality on a cyclohexane framework allows for a variety of stereocontrolled transformations, making it an attractive precursor for complex molecular architectures found in active pharmaceutical ingredients (APIs). This document outlines the synthesis of trans-1,2-cyclohexanediol (B13532) and its subsequent conversion into key intermediates for the synthesis of antiviral drugs such as Abacavir and Oseltamivir.
Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene (B86901)
The synthesis of trans-1,2-cyclohexanediol is a well-established procedure that can be achieved with high yield and stereoselectivity. One common method involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide. An alternative and efficient one-pot method utilizes the in situ formation of performic acid from formic acid and hydrogen peroxide to achieve the dihydroxylation of cyclohexene.
Experimental Protocol: One-Pot Synthesis of trans-1,2-Cyclohexanediol
This protocol details the synthesis of trans-1,2-cyclohexanediol from cyclohexene using performic acid generated in situ.
Materials:
-
Cyclohexene (99%)
-
Formic acid (99%)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Three-neck round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar
-
Rotary evaporator
-
Short path distillation apparatus or distillation bridge with an air condenser
Procedure:
-
In a 250 mL three-neck flask, prepare a solution of 30 mL (37 g, 0.80 mol) of formic acid and 13 mL (14 g, 0.13 mol) of 30% hydrogen peroxide.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add 10.2 mL (8.22 g, 100 mmol) of cyclohexene dropwise via the addition funnel, ensuring the internal temperature does not exceed 40-45 °C. Use the ice bath to control the temperature as needed.
-
After the addition is complete, continue stirring at 40 °C for 1 hour, then allow the reaction mixture to stand at room temperature overnight.
-
Peroxide Test: Test for the presence of peroxides using potassium iodide-starch test strips. If the test is positive, heat the mixture in a water bath at 60-70 °C until the test is negative. If the test remains positive after one hour, add a small amount of sodium disulfite to quench the remaining peroxide.
-
Remove the formic acid and water using a rotary evaporator at approximately 12 hPa.
-
Cool the viscous residue and slowly add a solution of 6.0 g (150 mmol) of NaOH in 30 mL of water for the hydrolysis of the intermediate formic acid ester. The temperature should not exceed 60 °C.
-
Neutralize the mixture with approximately 2 mL of concentrated HCl.
-
Remove the solvent completely on a rotary evaporator at a water bath temperature of 50 °C and approximately 12 hPa.
-
Distill the solid residue under reduced pressure using a short path distillation apparatus. The product will crystallize during distillation and may require occasional heating with a hot air dryer to prevent clogging of the condenser.
Data Presentation: Synthesis of trans-1,2-Cyclohexanediol
| Parameter | Value | Reference |
| Starting Material | Cyclohexene | [1][2] |
| Reagents | Formic acid, Hydrogen peroxide | [1][2] |
| Yield | 65-82% | [1][2] |
| Boiling Point | 123 °C (13 hPa) | [1] |
| Melting Point | 101.5-105 °C | [1][2] |
| Appearance | Colorless crystals | [1] |
Application in the Synthesis of a Precursor for Abacavir
Abacavir is a carbocyclic nucleoside analogue with potent antiviral activity against HIV. The core of Abacavir is a chiral cyclopentene (B43876) ring. A key synthetic strategy to access such cyclopentane derivatives is through the ring contraction of a cyclohexane precursor. The pinacol (B44631) rearrangement of this compound provides a direct route to cyclopentane carbaldehyde, a valuable intermediate for the synthesis of Abacavir and other carbocyclic nucleosides.
Experimental Protocol: Pinacol Rearrangement of trans-1,2-Cyclohexanediol
This protocol describes the acid-catalyzed ring contraction of trans-1,2-cyclohexanediol to form cyclopentane carbaldehyde.
Materials:
-
trans-1,2-Cyclohexanediol
-
Sulfuric acid (H₂SO₄, concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, add trans-1,2-cyclohexanediol.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath. The molar ratio of diol to acid should be optimized, typically starting with a catalytic amount.
-
Heat the mixture gently to initiate the rearrangement. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting cyclopentane carbaldehyde by distillation.
Data Presentation: Pinacol Rearrangement
| Parameter | Value | Reference |
| Starting Material | trans-1,2-Cyclohexanediol | [3] |
| Product | Cyclopentane carbaldehyde | [3] |
| Key Transformation | Ring Contraction | [3] |
| Note | Yields can vary based on reaction conditions. The reaction is kinetically driven, favoring the 5-membered ring product.[3] |
Application in the Synthesis of a Precursor for Oseltamivir
Oseltamivir (Tamiflu®) is an antiviral medication used to treat and prevent influenza A and B. A key structural feature of Oseltamivir is a functionalized cyclohexene ring. trans-1,2-Cyclohexanediol can be converted into a chiral epoxide, which is a versatile intermediate for introducing the amino and other functional groups required for the synthesis of Oseltamivir.
Experimental Protocol: Synthesis of 1,2-Epoxycyclohexane from trans-1,2-Cyclohexanediol
This protocol outlines a two-step procedure to convert trans-1,2-cyclohexanediol into 1,2-epoxycyclohexane via a tosylate intermediate.
Materials:
-
trans-1,2-Cyclohexanediol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
Procedure: Step 1: Monotosylation
-
Dissolve trans-1,2-cyclohexanediol in pyridine at 0 °C.
-
Slowly add one equivalent of tosyl chloride in dichloromethane.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the monotosylate.
Step 2: Epoxidation
-
Dissolve the monotosylated diol in methanol.
-
Add a solution of sodium methoxide in methanol at room temperature.
-
Stir the mixture and monitor the formation of the epoxide by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether and wash with water.
-
Dry the organic layer and carefully remove the solvent to yield 1,2-epoxycyclohexane.
Data Presentation: Synthesis of 1,2-Epoxycyclohexane
| Parameter | Value |
| Starting Material | trans-1,2-Cyclohexanediol |
| Key Intermediate | Monotosylate |
| Product | 1,2-Epoxycyclohexane |
| Note | This epoxide is a key intermediate for the introduction of nucleophiles, such as amines, to build the Oseltamivir scaffold. |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow overview.
Conclusion
This compound is a cost-effective and stereochemically rich starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of key precursors for important antiviral drugs. The ability to transform the cyclohexane ring into either a contracted cyclopentane system or a functionalized cyclohexane derivative highlights the versatility of this precursor in modern drug discovery and development. Further optimization of these routes can lead to efficient and scalable manufacturing processes for these critical pharmaceutical agents.
References
Application Note: Chiral Separation of 1,2-Cyclohexanediol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical, chemical, and biotechnology industries, as individual enantiomers of a racemic mixture can exhibit significantly different pharmacological, toxicological, and metabolic properties. 1,2-Cyclohexanediol (B165007) is a versatile chiral building block used in the synthesis of various pharmaceutical agents and other fine chemicals. Consequently, the ability to accurately determine the enantiomeric purity of this compound and its derivatives is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and quantification of enantiomers.[1][2][3][4][5][6] This application note details a robust HPLC method for the chiral separation of this compound enantiomers, providing a comprehensive protocol for researchers, scientists, and professionals in drug development.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including alcohols and diols.[7] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which lead to differential retention of the enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. This protocol provides an example using a Chiralpak® IB column (or similar cellulose-based CSP).
-
Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Sample: Racemic standard of this compound. For enhanced detection, derivatization to a UV-active species (e.g., benzoate (B1203000) or phenylacetate (B1230308) ester) may be necessary. The provided data is based on the separation of the mono-2-phenylacetate derivative of trans-1,2-cyclohexanediol (B13532).
-
Glassware and Consumables: Appropriate vials, syringes, and filters for sample preparation.
Experimental Protocol
This section provides a detailed methodology for the chiral separation of this compound enantiomers. The protocol is divided into sample preparation and HPLC method parameters.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound (or its derivative) at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane/2-Propanol).
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the chiral separation.
| Parameter | Condition |
| Column | Chiralpak® IB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Results and Data Presentation
The described HPLC method provides excellent resolution of the enantiomers of trans-1,2-cyclohexanediol mono-2-phenylacetate. The quantitative data obtained from the separation is summarized in the table below.
| Enantiomer | Retention Time (t R ) [min] |
| (R,R)-enantiomer | 10.8 |
| (S,S)-enantiomer | 13.1 |
Data adapted from a study on the kinetic resolution of trans-cycloalkane-1,2-diols. The retention times are for the mono-2-phenylacetate derivative of trans-1,2-cyclohexanediol.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Signaling Pathway Diagram (Conceptual)
While there is no direct signaling pathway involved in an HPLC separation, the following diagram illustrates the conceptual pathway of the analyte through the chromatographic system leading to separation.
Caption: Conceptual pathway of enantiomer separation on a chiral stationary phase.
The presented HPLC method using a polysaccharide-based chiral stationary phase provides a reliable and efficient means for the chiral separation of this compound enantiomers. This application note and protocol offer a solid foundation for researchers and scientists involved in the analysis and quality control of chiral compounds. The method can be further optimized by adjusting the mobile phase composition and other chromatographic parameters to suit specific analytical requirements. For compounds lacking a strong chromophore, derivatization is a viable strategy to enhance UV detectability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 1,2-Cyclohexanediol Synthesis Products
Introduction
1,2-Cyclohexanediol (B165007) is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. It exists as two stereoisomers, cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532), which are typically synthesized via the dihydroxylation of cyclohexene (B86901). The specific reaction conditions and reagents determine the stereochemical outcome. Accurate analysis of the reaction products is crucial to determine the yield, purity, and isomeric ratio of the synthesized diol.
This application note provides detailed protocols for the synthesis of both cis- and trans-1,2-cyclohexanediol, followed by a comprehensive method for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of diols, a chemical derivatization step is required to convert the polar hydroxyl groups into more volatile ethers, making them suitable for GC analysis.[1]
Part 1: Experimental Protocols for Synthesis
Protocol 1: Synthesis of trans-1,2-Cyclohexanediol
This protocol is adapted from the performic acid oxidation of cyclohexene, a reliable method for producing the trans-isomer.[2][3]
Materials:
-
Cyclohexene (freshly distilled)
-
88% Formic Acid
-
30% Hydrogen Peroxide
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.[2]
-
Cool the mixture in an ice bath. Slowly add 82 g (1.0 mole) of freshly distilled cyclohexene from the dropping funnel over 20-30 minutes. Maintain the internal reaction temperature between 40°C and 45°C by adjusting the addition rate and cooling.[2]
-
After the addition is complete, continue stirring at 40°C for one hour, then allow the mixture to stand at room temperature overnight.[2]
-
Remove the excess formic acid and water by distillation under reduced pressure (rotary evaporator).[3]
-
To the viscous residue, cautiously add an ice-cold solution of 80 g of NaOH in 150 mL of water for hydrolysis of the formate (B1220265) ester intermediate. Ensure the temperature does not exceed 45°C.[2][3]
-
Add an equal volume of ethyl acetate (approx. 350 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[2]
-
Combine the organic extracts and distill the solvent until the product begins to crystallize. Cool the mixture to 0°C and collect the crystals by filtration. A typical yield of trans-1,2-cyclohexanediol is between 65% and 82%.[2][3]
Protocol 2: Synthesis of cis-1,2-Cyclohexanediol
This protocol utilizes osmium tetroxide as a catalyst for the syn-dihydroxylation of cyclohexene to produce the cis-isomer.[4]
Materials:
-
Cyclohexene (freshly distilled)
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium Tetroxide (OsO₄) in t-butanol
-
Water, Acetone (B3395972)
-
Sodium Hydrosulfite
-
Magnesium Silicate (B1173343)
-
Ethyl Acetate, n-Butanol
-
Sodium Chloride (NaCl)
-
1N Sulfuric Acid (H₂SO₄)
Safety Note: Osmium tetroxide is highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood.
Procedure:
-
To a mixture of N-methylmorpholine-N-oxide (18.2 g), water (50 mL), and acetone (20 mL), add a solution of osmium tetroxide (80 mg) in t-butanol (8 mL).[4]
-
Add 10.1 mL (100 mmol) of distilled cyclohexene to the mixture. The reaction is exothermic; maintain it at room temperature using a water bath and stir overnight under a nitrogen atmosphere.[4]
-
To quench the reaction, add a slurry of 1 g of sodium hydrosulfite and 12 g of magnesium silicate in 80 mL of water, and filter the mixture.[4]
-
Neutralize the filtrate to pH 7 with 1N H₂SO₄ and remove the acetone under vacuum.
-
Further acidify the solution to pH 2, saturate it with NaCl, and extract thoroughly with ethyl acetate. The aqueous phase can be concentrated by azeotropic distillation with n-butanol and further extracted.[4]
-
Combine all ethyl acetate layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the crystalline product. Recrystallization can provide cis-1,2-cyclohexanediol with a yield of approximately 91%.[4]
Part 2: GC-MS Analysis Protocol
Objective: To separate and identify this compound isomers and related synthesis byproducts, and to quantify the purity of the final product.
Sample Preparation and Derivatization (Silylation)
A derivatization step is necessary to increase the volatility of the diol for GC analysis.[1] Silylation is a common and effective method.[5]
-
Accurately weigh approximately 1 mg of the synthesized this compound sample into a clean, dry 2 mL GC vial.
-
Add 100 µL of anhydrous pyridine, followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) System | |
| Column | SE-54 (or equivalent 5% Phenyl-methylpolysiloxane), 25-30 m length, 0.25-0.32 mm ID, 0.25 µm film thickness[3][6] |
| Inlet | Split/Splitless, operated in split mode (e.g., 20:1)[3] |
| Inlet Temperature | 250°C[3] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 - 1.2 mL/min[3] |
| Oven Temperature Program | Initial: 80°C, hold for 1 min; Ramp: 5°C/min to 250°C; Hold: 10-30 min[3] |
| Mass Spectrometer (MS) System | |
| Ion Source Temperature | 230°C |
| Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 (Full Scan)[1] |
| Scan Mode | Full Scan for identification of unknowns; Selected Ion Monitoring (SIM) for enhanced sensitivity of target compounds. |
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes typical quantitative results from the synthesis protocols described.
| Synthesis Method | Product Isomer | Typical Yield (%) | Purity by GC (Crude Product) | Purity by GC (Purified Product) |
| Performic Acid Oxidation | trans | 65 - 82%[2][3] | 74% (Product), 26% (Intermediate Ester)[3] | 98% (Product), 2% (Intermediate Ester)[3] |
| OsO₄ Dihydroxylation | cis | ~91%[4] | Data not available | Data not available |
Expected Results
-
Chromatogram: The GC chromatogram of a crude reaction mixture for the trans-isomer is expected to show a major peak for the di-TMS derivative of trans-1,2-cyclohexanediol and a smaller peak for the derivatized intermediate, formic acid 2-hydroxy-cyclohexyl ester.[3] The purified product should show a dominant peak for the diol derivative, with minimal impurities.[3] The cis and trans isomers will have different retention times, allowing for their separation and quantification.
-
Mass Spectra: The mass spectrum of the di-trimethylsilyl (di-TMS) derivative of this compound (C₁₂H₂₈O₂Si₂) will exhibit a characteristic fragmentation pattern that can be used for positive identification.[6]
Mandatory Visualization
The following diagram illustrates the complete workflow from chemical synthesis to final data analysis.
References
Application Notes and Protocols: 1H and 13C NMR Characterization of 1,2-Cyclohexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. The distinct stereochemical arrangements of isomers result in unique NMR spectral signatures, allowing for their unambiguous identification and characterization. This document provides a detailed protocol and data analysis for the differentiation of cis- and trans-1,2-cyclohexanediol (B13532) using ¹H and ¹³C NMR spectroscopy. The comparative data presented herein serves as a valuable reference for researchers engaged in stereoisomer analysis.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) for the cis and trans isomers of 1,2-cyclohexanediol (B165007) in chloroform-d (B32938) (CDCl₃) are summarized below. These values are critical for the identification and differentiation of the two stereoisomers.
Table 1: ¹H NMR Spectral Data for this compound Isomers in CDCl₃
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-1,2-Cyclohexanediol | H-1, H-2 | 3.85 | m | - |
| H-3, H-6 (axial) | 1.25 | m | - | |
| H-3, H-6 (equatorial) | 1.80 | m | - | |
| H-4, H-5 (axial) | 1.50 | m | - | |
| H-4, H-5 (equatorial) | 1.65 | m | - | |
| trans-1,2-Cyclohexanediol | H-1, H-2 | 3.33 | m | - |
| H-3, H-6 | 1.95 | m | - | |
| H-4, H-5 | 1.69 | m | - | |
| Other CH₂ | 1.56 - 1.00 | m | - |
Note: The multiplicities are complex due to overlapping signals and second-order effects. The data for the trans isomer is presented as a range for the methylene (B1212753) protons as reported in some sources.[1]
Table 2: ¹³C NMR Spectral Data for this compound Isomers in CDCl₃
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| cis-1,2-Cyclohexanediol | C-1, C-2 | 75.84 |
| C-3, C-6 | 32.86 | |
| C-4, C-5 | 24.33 | |
| trans-1,2-Cyclohexanediol | C-1, C-2 | 75.5 |
| C-3, C-6 | 33.5 | |
| C-4, C-5 | 24.5 |
Note: The chemical shifts for the trans isomer are approximate values and may vary slightly based on experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following sections detail the necessary steps for sample preparation and data acquisition.
Sample Preparation
Proper sample preparation is paramount for achieving high-resolution NMR spectra.
-
Sample Weighing: For ¹H NMR, accurately weigh approximately 5-25 mg of the this compound isomer. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[2][3]
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[3]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid in complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectrometer Frequency: 400 or 500 MHz.
-
Spectral Width (SW): Typically 10-15 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 for samples with sufficient concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Spectrometer Frequency: 100 or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency).
-
Spectral Width (SW): Typically 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the isomeric structures and their NMR spectral features.
References
Application of 1,2-Cyclohexanediol as a Crosslinking Agent in Polymer Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanediol (B165007) is a versatile diol in polymer chemistry, primarily utilized as a monomer in the synthesis of polyesters and as a chain extender in the production of polyurethanes. Its cyclic structure imparts rigidity to the polymer backbone, influencing the thermal and mechanical properties of the resulting materials. While not conventionally employed as a standalone crosslinking agent in the same vein as multifunctional molecules, its di-functional nature allows it to be a crucial component in the formation of crosslinked polymer networks. This document provides an overview of its applications, relevant quantitative data, and detailed experimental protocols.
Application in Polymer Synthesis
This compound can be incorporated into polymer chains through its two hydroxyl groups, which can react with functional groups such as carboxylic acids, isocyanates, and epoxides. This reactivity allows it to be used in the synthesis of a variety of polymers with tailored properties.
-
Polyesters: In polyester (B1180765) synthesis, this compound reacts with dicarboxylic acids or their derivatives. The rigid cyclohexane (B81311) ring in the diol can enhance the glass transition temperature (Tg) and thermal stability of the resulting polyester compared to those synthesized with linear aliphatic diols.
-
Polyurethanes: As a chain extender in polyurethane synthesis, this compound reacts with diisocyanates to form the hard segments of the polymer. The structure of these hard segments is a key factor in determining the mechanical properties of the final polyurethane, with the cyclic nature of this compound contributing to increased hardness and modulus.[1]
-
Epoxy Resins: While less common, diols can be used in epoxy resin formulations. They can react with epoxy groups, particularly in the presence of a catalyst, to form ether linkages, contributing to the crosslinked network. This can influence the flexibility and toughness of the cured resin.
Quantitative Data
The following tables summarize the typical effects of incorporating diols like this compound on the properties of polymers. It is important to note that specific values for polymers crosslinked solely with this compound are not widely available in the literature, and the data presented here is generalized from studies on polyesters and polyurethanes using various diols as monomers or chain extenders.
Table 1: Typical Influence of Diol Structure on Polyester Properties
| Property | Effect of Rigid Cyclic Diols (e.g., this compound) |
| Glass Transition Temperature (Tg) | Increase |
| Tensile Strength | Increase |
| Young's Modulus | Increase |
| Elongation at Break | Decrease |
Table 2: Typical Influence of Diol Chain Extender on Polyurethane Properties
| Property | Effect of Short, Rigid Diol Chain Extenders |
| Hardness | Increase |
| Tensile Strength | Increase |
| Modulus | Increase |
| Elongation at Break | Decrease |
| Thermal Stability | Increase |
Experimental Protocols
The following are generalized protocols for the synthesis of polymers where this compound can be utilized. Researchers should optimize these protocols based on their specific materials and desired outcomes.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from a dicarboxylic acid and this compound.
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
This compound (cis/trans mixture or a specific isomer)
-
Catalyst (e.g., Antimony(III) oxide or Titanium(IV) butoxide)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
Charging the Reactor: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the dicarboxylic acid and this compound in a 1:1.1 molar ratio. The excess diol compensates for its potential loss during the reaction.
-
Catalyst Addition: Add the catalyst at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180-220 °C. The reaction will produce water, which is removed through the condenser. This stage is typically continued for 2-4 hours.
-
Polycondensation: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-260 °C. The increased temperature and vacuum help to remove the excess diol and drive the polymerization reaction to completion by removing the condensation byproducts.
-
Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt. The reaction is typically continued for 4-8 hours.
-
Cooling and Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be isolated and purified as needed.
Protocol 2: Synthesis of a Polyurethane using this compound as a Chain Extender
This protocol outlines a two-step prepolymer method for synthesizing a polyurethane.
Materials:
-
Polyol (e.g., Polycaprolactone diol, PCL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
This compound (as chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Dry solvent (e.g., N,N-Dimethylacetamide, DMAc)
-
Nitrogen gas supply
Procedure:
-
Prepolymer Synthesis:
-
In a dry, nitrogen-purged reactor, dissolve the polyol in the dry solvent.
-
Add the diisocyanate to the reactor with stirring. The NCO:OH molar ratio should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Heat the mixture to 70-80 °C and stir for 2-3 hours to form the prepolymer.
-
-
Chain Extension:
-
Dissolve the this compound in a separate portion of dry solvent.
-
Slowly add the this compound solution to the prepolymer mixture with vigorous stirring. The amount of diol should be calculated to react with the remaining isocyanate groups.
-
Continue stirring at 70-80 °C for another 1-2 hours until the desired molecular weight is achieved, as indicated by an increase in viscosity.
-
-
Precipitation and Drying:
-
Pour the polymer solution into a non-solvent (e.g., methanol (B129727) or water) to precipitate the polyurethane.
-
Wash the polymer precipitate thoroughly and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Visualizations
Signaling Pathway for Polyester Synthesis
References
Application Notes and Protocols for the Dehydrogenation of 1,2-Cyclohexanediol to Catechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol, a dihydroxybenzene, serves as a critical structural motif and versatile building block in medicinal chemistry and pharmaceutical development. Its derivatives are integral to a wide array of therapeutic agents, including antioxidants, anti-inflammatory drugs, and neurotransmitter modulators.[1] The synthesis of high-purity catechol is therefore of significant interest. One effective synthetic route is the catalytic dehydrogenation of 1,2-cyclohexanediol (B165007), a biomass-derivable substrate. This document provides detailed application notes and experimental protocols for this chemical transformation, focusing on catalyst selection and reaction conditions.
Application Notes: The Role of Catechol in Drug Development
The catechol scaffold is a prominent pharmacophore found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties.[2]
-
Building Block for Pharmaceuticals : Catechol is a key precursor for synthesizing a variety of active pharmaceutical ingredients (APIs). For example, it is a foundational component in the synthesis of drugs like Levodopa and Carbidopa, which are used in the treatment of Parkinson's disease.[3]
-
Antioxidant Properties : The catechol moiety's ability to donate hydrogen atoms and stabilize the resulting semiquinone radical makes it an effective antioxidant.[4] This property is utilized in pharmaceutical formulations to prevent oxidative degradation, thereby enhancing the stability and effectiveness of the final product.[3]
-
Chelating Agent : Catechol can function as a chelating agent, binding to and inactivating metal ions that might otherwise compromise the stability or efficacy of a pharmaceutical formulation.[3][4]
-
Versatility in Synthesis : The reactivity of its hydroxyl groups allows catechol to be readily transformed into a multitude of derivatives, enabling medicinal chemists to design molecules with highly specific biological targets and activities.[1]
Reaction Pathway and Catalyst Selection
The dehydrogenation of this compound (CHD) to catechol is a stepwise process that typically proceeds through two key intermediates: 2-hydroxycyclohexanone (HCO) and 2-hydroxy-2-cyclohexen-1-one (HCEO).[5][6] The complete, deep dehydrogenation to form the aromatic catechol ring requires careful selection of a catalyst and optimization of reaction conditions.[5][6]
Caption: Stepwise dehydrogenation of this compound.
Research has shown that catalyst choice is paramount to the final product distribution. While copper-based catalysts like Cu₂O/MgO are effective for the initial dehydrogenation steps, they do not typically yield catechol.[5][6] For the deep dehydrogenation required to produce catechol, nickel and palladium-based catalysts are more effective.[5]
Data Presentation: Catalyst Performance Comparison
The following table summarizes quantitative data from studies on different catalysts for the dehydrogenation of this compound.
| Catalyst | Support | Temperature (°C) | CHD Conversion (%) | Catechol Selectivity (%) | Notes |
| Ni | HMS | 320 | 98.3% | 85.2% | Vapor-phase reaction.[3] |
| Cu₂O/MgO | MgO | 220 | ~97.0% | Not Detected | Primarily yields HCO and HCEO intermediates.[6] |
| Pd/C | Carbon | ~150 | High (reported) | High (inferred) | Effective for analogous cyclohexanone (B45756) dehydrogenation.[1][5] |
Experimental Protocols
Below are detailed protocols for catalyst preparation and the dehydrogenation reaction. The nickel-catalyzed protocol is specifically for catechol synthesis, while the copper-catalyzed protocol is included for the synthesis of intermediates.
Protocol 1: Vapor-Phase Dehydrogenation using Ni/HMS Catalyst
This protocol is based on the conditions reported for the successful synthesis of catechol from this compound.[3]
1. Catalyst:
-
Highly dispersed Nickel on Hexagonal Mesoporous Silica (Ni on HMS). A precursor such as --INVALID-LINK--₂ can be used for synthesis to achieve high dispersion.[3]
2. Reactor Setup:
-
A fixed-bed continuous flow reactor is required, typically a quartz or stainless steel tube housed in a tube furnace.
-
The system should include a mass flow controller for the carrier gas (e.g., N₂), a high-performance liquid chromatography (HPLC) pump to feed the reactant solution, and a condenser/cold trap to collect the product.
3. Reaction Procedure:
-
Catalyst Loading: Pack a known amount of the Ni/HMS catalyst into the center of the reactor tube, securing it with quartz wool plugs.
-
Catalyst Reduction (if required): Heat the catalyst under a flow of H₂ gas at an elevated temperature (e.g., 400-500°C) for several hours to reduce the nickel oxide to metallic nickel. Subsequently, purge the system thoroughly with an inert gas like N₂.
-
Reaction Execution:
-
Heat the reactor to the target temperature of 320°C under a steady flow of N₂ (e.g., 30 mL/min).
-
Prepare the reactant feed: an aqueous solution of this compound (e.g., molar ratio of H₂O to this compound = 4:1).
-
Using the HPLC pump, introduce the reactant feed into the reactor at a defined liquid hourly space velocity (LHSV) of 2.6 h⁻¹ .
-
Pass the reactor effluent through a condenser and cold trap to collect the liquid products.
-
-
Product Analysis: Analyze the collected liquid product using gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity towards catechol.
Caption: General experimental workflow for dehydrogenation.
Protocol 2: Synthesis of Intermediates (HCO/HCEO) using Cu/MgO Catalyst
This protocol details the synthesis of the intermediate products 2-hydroxycyclohexanone (HCO) and 2-hydroxy-2-cyclohexen-1-one (HCEO).[6]
1. Catalyst Preparation (Precipitation Method):
-
Add 100 mL of 4.0 M NaOH solution quickly into a 500 mL three-necked flask containing 100 mL of 2.0 M Mg(NO₃)₂ solution under vigorous stirring at 80°C.
-
After stirring for 30 minutes, add 1.0 M Cu(NO₃)₂ solution and 1.0 M glucose solution dropwise into the flask.
-
Adjust the pH to approximately 10-11 by slowly adding a 1.0 M NaOH solution.
-
Continue the reduction reaction for 1 hour.
-
Filter the mixture and wash the precipitate with ethanol (B145695) and water three times each.
-
Dry the resulting solid and calcine it under N₂ atmosphere (e.g., at 350°C) to obtain the final Cu/MgO catalyst.
2. Dehydrogenation Reaction:
-
Set up a reaction vessel (e.g., a three-necked flask with a condenser).
-
Add the prepared Cu/MgO catalyst to the vessel.
-
Heat the catalyst to the reaction temperature, for example, 220°C , under an inert N₂ atmosphere.
-
Introduce a solution of this compound via a syringe pump.
-
Maintain the reaction for the desired period, collecting the products that distill over or are recovered from the reaction mixture upon completion.
-
Analyze the products by GC to confirm the formation of HCO and HCEO. Under these conditions, catechol is not expected.[6]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Green Synthesis of 1,2-Cyclohexanediol Using Zeolite Catalysts
Introduction
1,2-Cyclohexanediol (B165007) is a valuable chemical intermediate in the production of pharmaceuticals, fragrances, and polyester (B1180765) resins.[1] Traditional synthesis methods often involve corrosive liquid acids and environmentally harmful reagents.[2] The development of green synthesis routes employing solid, reusable catalysts like zeolites is a key objective in sustainable chemistry. Zeolites, with their high surface area, tunable acidity, and shape-selective properties, offer a promising alternative for the clean production of this compound.[2] This document outlines two primary green synthesis pathways using zeolite catalysts: the hydrolysis of cyclohexene (B86901) oxide and the direct dihydroxylation of cyclohexene.[2][3]
Key Green Synthesis Routes
There are two principal zeolite-catalyzed routes for the green synthesis of this compound:
-
Two-Step Synthesis via Hydrolysis of Cyclohexene Oxide: This method involves the initial epoxidation of cyclohexene to cyclohexene oxide, followed by the zeolite-catalyzed ring-opening hydrolysis to yield this compound. This pathway is advantageous as it can achieve high selectivity for the diol.[2] H-Beta and H-ZSM-5 zeolites have been effectively utilized as catalysts for the hydrolysis step, particularly under solvent-free conditions.[1][2]
Advantages of Zeolite-Based Catalysis
The use of zeolites as catalysts in these synthesis routes offers several advantages in line with the principles of green chemistry:
-
Environmental Benignity: Zeolites are solid acids that can replace corrosive and hazardous liquid acids, minimizing environmental pollution.[2]
-
Catalyst Reusability: Zeolite catalysts can be easily recovered from the reaction mixture by simple filtration and can be regenerated and reused multiple times, reducing waste and operational costs.[2][5]
-
Solvent-Free Conditions: Several studies have demonstrated the feasibility of conducting these reactions under solvent-free conditions, which significantly reduces the generation of volatile organic compound (VOC) waste.[2][3]
-
High Selectivity: The shape-selective nature of zeolites can lead to higher selectivity towards the desired this compound product, minimizing the formation of byproducts.[2]
-
Mild Reaction Conditions: Zeolite-catalyzed reactions can often be carried out under milder temperature and pressure conditions compared to traditional methods, leading to energy savings.[2][5]
Quantitative Data Summary
The following tables summarize the performance of different zeolite catalysts in the green synthesis of this compound.
Table 1: Zeolite-Catalyzed Hydrolysis of Cyclohexene Oxide
| Catalyst | Si/Al Ratio | Temperature (°C) | Time (h) | Cyclohexene Oxide Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| H-ZSM-5 | 25 | 80 | 6 | 96.2 | 92.1 | 88.6 | [1][2] |
| H-Beta | 25 | 80 | 2 | >99 | 63.0 | - | [1][2] |
Table 2: Zeolite-Catalyzed Direct Dihydroxylation of Cyclohexene
| Catalyst | Ti Content (wt%) | Temperature (°C) | Time (h) | Cyclohexene Conversion (%) | This compound Selectivity (%) | Reference |
| Ti-Beta-3% | 3 | 70 | 24 | 90.2 | 66.2 | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Cyclohexene Oxide using H-ZSM-5
1. Catalyst Activation:
- Place the required amount of H-ZSM-5 zeolite (Si/Al = 25) in a ceramic crucible.
- Calcine the zeolite in a muffle furnace at 550 °C for 4 hours to remove any adsorbed water and organic impurities.
- Cool the catalyst in a desiccator before use.
2. Reaction Procedure:
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-ZSM-5 catalyst (e.g., 0.1 g).
- Add cyclohexene oxide (e.g., 10 mmol) and deionized water (e.g., 20 mmol) to the flask.
- Heat the reaction mixture to 80 °C with vigorous stirring.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
- After 6 hours (or until maximum conversion is achieved), cool the reaction mixture to room temperature.
3. Product Isolation and Catalyst Recovery:
- Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
- Wash the recovered catalyst with a suitable solvent (e.g., ethanol) and dry it for reuse.
- The liquid phase, containing the product, can be purified by distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of this compound via Direct Dihydroxylation of Cyclohexene using Ti-Beta
1. Catalyst Preparation (Ti-Beta):
- A detailed, multi-step synthesis procedure is typically required for Ti-Beta, often involving hydrothermal synthesis with a titanium source. For this protocol, we assume a pre-prepared Ti-Beta catalyst is available.
2. Reaction Procedure:
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Ti-Beta catalyst (e.g., 0.2 g).
- Add cyclohexene (e.g., 10 mmol) and an aqueous solution of hydrogen peroxide (30 wt%, e.g., 15 mmol).
- Heat the reaction mixture to 70 °C with vigorous stirring.
- Maintain the reaction at this temperature for 24 hours.
- Monitor the reaction by GC analysis of withdrawn samples.
3. Product Isolation and Catalyst Recovery:
- After cooling the reaction mixture, separate the catalyst by filtration.
- Wash the catalyst with a solvent like acetone (B3395972) and dry for regeneration.
- The liquid product mixture can be extracted with an organic solvent (e.g., ethyl acetate).
- The organic extracts are then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified.
Visualizations
Caption: Zeolite-catalyzed green synthesis routes to this compound.
Caption: General experimental workflow for zeolite-catalyzed synthesis.
References
Continuous Flow Synthesis of trans-1,2-Cyclohexanediol in a Microreactor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of trans-1,2-cyclohexanediol (B13532). The synthesis is achieved through the epoxidation of cyclohexene (B86901) with in situ generated performic acid, followed by the hydrolysis of the resulting epoxide. This microreactor-based approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat transfer, faster reaction times, and higher product purity.[1][2][3]
Introduction
The synthesis of trans-1,2-cyclohexanediol is a two-step process involving the epoxidation of cyclohexene and subsequent hydrolysis of the cyclohexene oxide intermediate. In a continuous flow setup, this reaction can be performed efficiently and safely, even at higher reactant concentrations than are feasible in batch processing.[1][2] The superior heat and mass transfer in a microreactor allows for precise control of the highly exothermic epoxidation reaction.[1]
Reaction Pathway
The overall reaction scheme is as follows:
Step 1: Epoxidation of Cyclohexene Cyclohexene reacts with performic acid (HCOOOH), formed in situ from formic acid (HCOOH) and hydrogen peroxide (H₂O₂), to yield cyclohexene oxide.
Step 2: Hydrolysis of Cyclohexene Oxide The cyclohexene oxide intermediate is then hydrolyzed to afford trans-1,2-cyclohexanediol.
Caption: Reaction pathway for the synthesis of trans-1,2-cyclohexanediol.
Experimental Data
Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reactant Concentration | Lower concentration required for safety | Up to 3 times higher concentration possible |
| Reaction Time | Longer | Faster |
| Temperature Control | Difficult, requires slow addition | Excellent, precise control |
| Product Purity | Prone to colored impurities | Higher purity, free of colored impurities |
| Safety | Risk of thermal runaway | Inherently safer due to small reaction volume |
Continuous Flow Synthesis Parameters
| Parameter | Value |
| Reactant 1 | Cyclohexene in formic acid |
| Reactant 2 | 30% Hydrogen peroxide in formic acid |
| Flow Rate (Reactant 1) | 0.5 mL/min |
| Flow Rate (Reactant 2) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Tubing | PTFE |
| Reactor Length | 0.80 m |
| Reactor Temperature | 50 °C |
| Cooling Section Length | 0.10 m |
| Cooling Bath | Ice-water |
| Product Composition | Mixture of trans-1,2-cyclohexanediol diformate, trans-1,2-cyclohexanediol monoformate, and trans-1,2-cyclohexanediol |
Experimental Protocols
Materials and Equipment
-
Cyclohexene (≥99%)
-
Formic acid (88%)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (B78521)
-
Chloroform
-
Syringe pumps (2)
-
PTFE tubing (1.6 mm outer diameter, 0.8 mm inner diameter)
-
T-mixer
-
Heating bath
-
Ice-water bath
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow: Continuous Flow Synthesis
Caption: Workflow for the continuous flow synthesis.
Protocol for Continuous Flow Synthesis
-
Reactant Preparation:
-
Prepare a solution of cyclohexene in formic acid.
-
Prepare a solution of 30% hydrogen peroxide in formic acid.
-
-
Microreactor Setup:
-
Set up the microreactor system as depicted in the workflow diagram.
-
Immerse the 0.80 m PTFE tubing section in a heating bath set to 50 °C.
-
Immerse the 0.10 m PTFE tubing section in an ice-water bath.
-
-
Reaction:
-
Load the reactant solutions into separate syringes and place them on the syringe pumps.
-
Set the flow rates for both pumps to 0.5 mL/min to achieve a total flow rate of 1.0 mL/min and a stoichiometric ratio of reactants.
-
Start the pumps to introduce the reactants into the T-mixer, where they combine and enter the heated reactor tubing.
-
Collect the product solution exiting the cooling tube in a round-bottom flask.
-
-
Workup:
-
After collection, remove the solvent from the product solution under vacuum.
-
To the resulting oil, add a solution of sodium hydroxide to hydrolyze the formate (B1220265) esters.
-
Neutralize the mixture with concentrated HCl.
-
Remove the solvent in a vacuum.
-
Extract the residue with chloroform.
-
Combine the organic layers and remove the solvent under vacuum to yield the crude trans-1,2-cyclohexanediol as a colorless solid.
-
Protocol for Batch Synthesis (for comparison)
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, add a solution of 30% hydrogen peroxide in formic acid.
-
Cool the flask in an ice bath.
-
Slowly add cyclohexene to the solution while maintaining the temperature below 40-45 °C.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Follow the workup procedure as described for the continuous flow synthesis.
Safety Considerations
-
Performic acid is a strong oxidizing agent and can be explosive. The in situ generation in a microreactor minimizes the amount present at any given time, significantly enhancing safety.
-
The reaction is highly exothermic. The excellent heat transfer of the microreactor system is crucial for maintaining temperature control.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct the reaction in a well-ventilated fume hood.
Conclusion
The continuous flow synthesis of trans-1,2-cyclohexanediol in a microreactor presents a safer, more efficient, and higher-purity alternative to traditional batch methods.[1][2][3] The detailed protocols and parameters provided in these application notes enable researchers to replicate and adapt this modern synthetic approach for their specific needs in pharmaceutical and chemical development.
References
Application Notes and Protocols for the Derivatization of 1,2-Cyclohexanediol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1,2-cyclohexanediol (B165007) prior to analysis by Gas Chromatography (GC). Due to its polar nature and low volatility, direct GC analysis of this compound is challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization chemically modifies the hydroxyl groups to increase volatility and thermal stability, leading to improved chromatographic performance.[2][3] The two most common and effective derivatization techniques for diols are silylation and acylation.[4][5][6]
Introduction to Derivatization for GC Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] However, compounds containing polar functional groups, such as the hydroxyl (-OH) groups in this compound, exhibit strong intermolecular hydrogen bonding. This leads to low volatility and potential thermal degradation at the high temperatures required for GC analysis, resulting in broad, tailing peaks and poor sensitivity.[7][8]
Derivatization addresses these issues by replacing the active hydrogens in the polar functional groups with less polar, more stable chemical moieties.[3] This process achieves the following:
-
Increases Volatility: By masking the polar hydroxyl groups, intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's vapor pressure and allowing it to be readily volatilized in the GC inlet.[1][2][9]
-
Improves Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound, preventing on-column degradation.[1][3]
-
Enhances Chromatographic Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column and liner, leading to sharper, more symmetrical peaks.[2][7][8]
-
Improves Detection Sensitivity: Sharper peaks result in a higher signal-to-noise ratio, thereby improving the limits of detection and quantification.
The two primary methods for derivatizing this compound are Silylation and Acylation.
Silylation of this compound
Silylation is a robust and widely used derivatization technique that involves the replacement of the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2][3][9] This is one of the most common derivatization methods for the analysis of alcohols.[3]
Recommended Reagent: BSTFA + TMCS
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent that reacts readily with alcohols.[3]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst (typically 1-10%) with BSTFA to enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.[2][3]
Experimental Protocol: Silylation
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (as a catalyst and solvent)
-
A suitable aprotic solvent (e.g., Dichloromethane, Hexane, Acetonitrile)
-
GC vials with caps (B75204) and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound standard or sample into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[3]
-
Solvent Addition: Dissolve the dried sample in a suitable aprotic solvent (e.g., 100 µL of Dichloromethane or Acetonitrile).
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the sample solution.[10] The pyridine acts as a catalyst and acid scavenger.[10] A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[3]
-
Reaction: Tightly cap the vial and heat at 60-75°C for 30-45 minutes in a heating block or oven.[3][10] The exact time and temperature may require optimization.[3]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS or GC-FID system.
Reaction Scheme: Silylation
Acylation (Esterification) of this compound
Acylation is another effective derivatization method where the hydroxyl groups are converted into esters.[6][11] This is typically achieved using an acid anhydride (B1165640) or an acyl halide. Acylated derivatives are generally more stable than their silylated counterparts.[11]
Recommended Reagent: Acetic Anhydride
-
Acetic Anhydride: A common and effective acylating agent that reacts with alcohols to form acetate (B1210297) esters.[11][12]
-
Pyridine: Often used as a catalyst and to neutralize the acidic byproduct (acetic acid).[11]
Experimental Protocol: Acylation
Materials:
-
This compound standard or sample
-
Acetic Anhydride
-
Anhydrous Pyridine
-
A suitable solvent (e.g., Chloroform, Ethyl Acetate)
-
GC vials with caps and septa
-
Heating block or water bath
-
Microsyringes
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 5 mg) in a suitable solvent (e.g., 1 mL of Chloroform) in a GC vial.
-
Reagent Addition: Add 0.5 mL of acetic anhydride and 0.5 mL of anhydrous pyridine to the sample solution.[11]
-
Reaction: Tightly cap the vial and heat at 50-100°C for 1-2 hours.[11] The reaction time and temperature can be optimized for complete derivatization.
-
Work-up: Cool the reaction mixture to room temperature. The excess reagent and pyridine can be removed by evaporating the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., 1 mL of Ethyl Acetate or Chloroform) for GC analysis.[11]
Reaction Scheme: Acylation
Quantitative Data Summary
The following table summarizes typical performance data for the GC analysis of diols after derivatization. Please note that these values are illustrative and should be experimentally determined for this compound using a validated method.
| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | [13][14] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL | [13] |
| Precision (%RSD) | < 5% | < 5% | [13][14] |
| Recovery (%) | 95 - 105% | 90 - 110% | [13][14] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.
// Define nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="1. Sample Preparation\n(Weighing/Drying)"]; Solvent [label="2. Dissolution in\nAprotic Solvent"]; Derivatization [label="3. Derivatization\n(Silylation or Acylation)"]; Reaction [label="4. Heating and Incubation"]; Analysis [label="5. GC-MS/FID Analysis"]; Data [label="6. Data Processing"];
// Define edges Sample -> Solvent [label=" "]; Solvent -> Derivatization [label="Add Reagents"]; Derivatization -> Reaction [label=" "]; Reaction -> Analysis [label="Inject into GC"]; Analysis -> Data [label=" "];
// Styling for key steps Derivatization [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: General Derivatization Workflow.
Conclusion and Recommendations
Both silylation and acylation are effective methods for the derivatization of this compound for GC analysis.
-
Silylation with BSTFA is a rapid and highly reactive method, making it a popular choice for a wide range of compounds.[3] However, the resulting TMS derivatives can be sensitive to moisture.[3]
-
Acylation with acetic anhydride produces more stable derivatives, which can be advantageous for automated analysis or when samples need to be stored before analysis.[11]
The choice of derivatization method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Method validation, including optimization of reaction conditions and assessment of linearity, precision, accuracy, and sensitivity, is crucial for reliable quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 14. ptfarm.pl [ptfarm.pl]
The Pivotal Role of 1,2-Cyclohexanediol in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanediol (B165007), a versatile diol existing as cis and trans stereoisomers, has emerged as a crucial building block and chiral auxiliary in the synthesis of a wide array of fine chemicals. Its rigid cyclic structure and the stereochemical relationship of its two hydroxyl groups provide a powerful tool for controlling the three-dimensional arrangement of atoms in molecules, a critical aspect in the development of pharmaceuticals and other high-value chemical entities. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, offering a practical guide for researchers in organic synthesis and drug discovery.
Key Applications in Fine Chemical Synthesis
This compound serves as a versatile precursor and chiral controller in several important classes of reactions:
-
Chiral Auxiliary in Asymmetric Synthesis: The enantiomerically pure forms of this compound, particularly the (S,S) and (R,R)-trans isomers, are widely employed as chiral auxiliaries. By temporarily incorporating the diol into a substrate, it directs the stereochemical outcome of a reaction, leading to the formation of a single desired enantiomer of the product. This strategy is instrumental in the synthesis of chiral amino acids, a fundamental component of many pharmaceuticals.
-
Precursor for Chiral Ligands: The C2-symmetric backbone of trans-1,2-cyclohexanediol (B13532) is an ideal scaffold for the synthesis of chiral ligands used in asymmetric catalysis. These ligands, often phosphine (B1218219) or phosphite (B83602) derivatives, coordinate to a metal center to create a chiral environment that catalyzes reactions with high enantioselectivity. Such catalytic systems are highly sought after in industrial processes for their efficiency and atom economy.
-
Building Block for Bioactive Molecules: The cyclohexane (B81311) ring and the diol functionality of this compound are present in the core structure of various natural products and biologically active compounds. It serves as a key starting material in the total synthesis of complex molecules with potential therapeutic applications.
Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary
A prominent application of this compound is in the diastereoselective synthesis of non-proteinogenic α,α-disubstituted α-amino acids, which are important components of peptidomimetics and other biologically active molecules. The use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary allows for the stereocontrolled introduction of two different alkyl groups at the α-carbon of an amino acid precursor.
Quantitative Data Summary
| Product | Yield (%) | Diastereomeric Excess (de) (%) |
| Enol Ethers | 31-70 | 92->95 |
| α,α-Disubstituted Amino Acids | 21-99 | - |
Experimental Protocol: Diastereoselective Alkylation of Ethyl 2-Methylacetoacetate (B1246266)
This protocol is adapted from the work of Tanaka et al. (J. Org. Chem. 2001, 66, 8, 2667-2673).[1]
Step 1: Formation of the Chiral Acetal (B89532)
-
A solution of ethyl 2-methylacetoacetate (1.0 eq), (S,S)-cyclohexane-1,2-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed with a Dean-Stark trap until the theoretical amount of water is collected.
-
The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the chiral acetal.
Step 2: Diastereoselective Alkylation
-
To a solution of the chiral acetal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour, followed by the addition of an alkyl halide (1.2 eq).
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting enol ether is purified by column chromatography.[1]
Step 3: Removal of the Chiral Auxiliary
-
The purified enol ether is dissolved in a suitable solvent and treated with a Lewis acid such as BF₃·OEt₂ to hydrolyze the acetal.[1]
-
The reaction is worked up and the resulting β-keto ester is purified.
Step 4: Conversion to the α,α-Disubstituted Amino Acid
-
The β-keto ester is converted to the corresponding amino acid via a Schmidt rearrangement or other standard methods.[1]
Logical Workflow for Asymmetric Amino Acid Synthesis
References
Application of cis-1,2-Cyclohexanediol in the Synthesis of Boronic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cis-1,2-cyclohexanediol (B155557) in the synthesis of boronic esters. This application is of significant interest in organic synthesis and drug development due to the unique properties and reactivity of the resulting cyclic boronic esters.
Introduction
Boronic esters are crucial intermediates in organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals and complex organic molecules. The diol used in the formation of a boronic ester can significantly influence its stability, reactivity, and stereochemical outcome in subsequent reactions. While acyclic diols like pinacol (B44631) are commonly employed, cyclic diols such as cis-1,2-cyclohexanediol offer a rigid scaffold that can impart specific conformational constraints on the boronic ester.
The synthesis of boronic esters from cis-1,2-cyclohexanediol was initially found to be challenging under aqueous conditions due to the unfavorable geometry of the diol in its chair conformation. However, under anhydrous conditions, the reaction proceeds to form the desired cyclic boronic ester, 2-phenyl-cis-3a,4,5,6,7,7a-hexahydro-1,3,2-benzodioxaborole. This unique requirement for anhydrous conditions is a key consideration for its application.
Key Applications
The primary application of cis-1,2-cyclohexanediol in this context is as a protecting group for boronic acids and as a chiral auxiliary in asymmetric synthesis. The resulting rigid cyclic boronic ester can influence the stereoselectivity of subsequent reactions at a prochiral center adjacent to the boron atom. Furthermore, the stability of these esters can be tuned, allowing for controlled release of the boronic acid under specific conditions, a feature valuable in drug delivery systems.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-phenyl-cis-3a,4,5,6,7,7a-hexahydro-1,3,2-benzodioxaborole.
| Parameter | Value | Reference |
| Reactants | Phenylboronic Acid, cis-1,2-Cyclohexanediol | |
| Solvent | Acetone (B3395972) (anhydrous) | |
| Conditions | Reflux | |
| Reaction Time | Not Specified | |
| Yield | Not Specified | |
| Product Name | 2-phenyl-cis-3a,4,5,6,7,7a-hexahydro-1,3,2-benzodioxaborole | |
| Molecular Formula | C₁₂H₁₅BO₂ | |
| Molecular Weight | 202.06 g/mol |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a boronic ester from cis-1,2-cyclohexanediol.
Synthesis of 2-phenyl-cis-3a,4,5,6,7,7a-hexahydro-1,3,2-benzodioxaborole
Objective: To synthesize the cyclic boronic ester of phenylboronic acid and cis-1,2-cyclohexanediol.
Materials:
-
Phenylboronic acid
-
cis-1,2-Cyclohexanediol
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of phenylboronic acid and cis-1,2-cyclohexanediol.
-
Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants. The concentration should be optimized based on the scale of the reaction.
-
Reaction: Heat the mixture to reflux with stirring under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Characterization:
The structure of the product, 2-phenyl-cis-3a,4,5,6,7,7a-hexahydro-1,3,2-benzodioxaborole, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Reaction scheme for the synthesis of the boronic ester.
Caption: A typical experimental workflow for the synthesis.
Logical Relationships in Drug Development
The use of cis-1,2-cyclohexanediol-derived boronic esters in drug development involves several key logical steps, from initial synthesis to potential therapeutic application.
Caption: Logical flow in drug development using these boronic esters.
Troubleshooting & Optimization
Improving the yield of 1,2-Cyclohexanediol from cyclohexene dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dihydroxylation of cyclohexene (B86901) to produce 1,2-cyclohexanediol (B165007).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from cyclohexene, offering potential causes and solutions to improve reaction yield and purity.
Question: Why is the yield of this compound lower than expected?
Answer:
Low yields in cyclohexene dihydroxylation can stem from several factors related to reaction conditions, reagents, and potential side reactions. Below is a breakdown of common causes and how to address them.
-
Suboptimal Catalyst or Reagent Concentration: The concentration of the catalyst and oxidant is crucial. For instance, in reactions using iron (III) phthalocyanine (B1677752) triflate as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant, the catalyst amount can significantly impact the yield.[1] Similarly, in Sharpless asymmetric dihydroxylation, insufficient chiral ligand concentration can lead to a non-enantioselective secondary catalytic cycle, reducing the yield of the desired stereoisomer.[2]
-
Inefficient Co-oxidant: In catalytic systems like those using osmium tetroxide (OsO₄), the choice of co-oxidant is critical for regenerating the catalyst. Historically, co-oxidants like hydrogen peroxide or potassium chlorate (B79027) have resulted in lower yields.[2][3]
-
Inappropriate Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity. For some catalytic systems, higher temperatures can lead to the formation of byproducts through dehydration or other side reactions.[5] Conversely, a temperature that is too low can result in incomplete conversion.[2][6]
-
Solution: Optimize the reaction temperature for your specific catalytic system. For example, in certain iron-catalyzed oxidations, reflux conditions (e.g., 80 °C in DMF) have been used.[1] For enantioselective reactions, lowering the temperature often improves enantioselectivity, but a balance must be struck to ensure a reasonable reaction rate.[2]
-
-
Side Reactions and Over-oxidation: The formation of unwanted byproducts is a common cause of low yields. Over-oxidation of the diol can occur, especially with strong oxidants like potassium permanganate (B83412) (KMnO₄), leading to cleavage of the C-C bond.[4][7] In some cases, an intermediate ester may not be fully hydrolyzed.[8]
-
Poor Catalyst Activity or Poisoning: The catalyst may not be sufficiently active, or it may be poisoned by impurities in the reactants or solvent.[5]
-
Solution: Ensure the catalyst is of high quality and handled correctly. Purify reactants and solvents to remove potential catalyst poisons. If catalyst deactivation is suspected, consider using a fresh batch of catalyst and purified reagents.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for the dihydroxylation of cyclohexene?
A1: There are several established methods for the dihydroxylation of cyclohexene, primarily categorized by the stereochemistry of the resulting diol:
-
Syn-dihydroxylation: This method adds both hydroxyl groups to the same face of the double bond, resulting in cis-1,2-cyclohexanediol. Common reagents for this transformation include:
-
Anti-dihydroxylation: This method adds the hydroxyl groups to opposite faces of the double bond, yielding trans-1,2-cyclohexanediol. This is typically a two-step process:
Q2: How can I control the stereochemistry of the dihydroxylation?
A2: The stereochemical outcome is determined by the chosen reagents and mechanism.
-
For syn-dihydroxylation (to obtain the cis-diol), use reagents that proceed through a cyclic intermediate, such as OsO₄ or cold, dilute KMnO₄.[7][11]
-
For anti-dihydroxylation (to obtain the trans-diol), a two-step epoxidation-hydrolysis sequence is required.[7][11]
Q3: My reaction with KMnO₄ is giving a low yield. What can I do to improve it?
A3: Low yields with potassium permanganate are often due to over-oxidation of the diol product.[7] To mitigate this:
-
Use cold, dilute, and basic conditions. The reaction should be carried out at a low temperature (e.g., in an ice bath).[9]
-
Carefully control the stoichiometry of KMnO₄.
-
Consider using a milder and more selective reagent system, such as catalytic OsO₄ with NMO, if obtaining a high yield of the cis-diol is critical.[4]
Q4: Is it possible to achieve a high yield of trans-1,2-cyclohexanediol?
A4: Yes, high yields of the trans-diol can be achieved. One reported green chemistry approach involves the one-pot epoxidation and hydrolysis of cyclohexene with aqueous hydrogen peroxide, using a tungstic acid/phosphoric acid catalyst in a biphasic system with a phase-transfer agent, achieving a yield of up to 97.4%.[12][13] Another method involves the hydrolysis of cyclohexene oxide using H-ZSM-5 zeolite as a catalyst, which can yield 88.6% of this compound.[14]
Data Presentation
Table 1: Comparison of Catalytic Systems for Cyclohexene Dihydroxylation
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| FePcOTf (1 mol%) | H₂O₂ | DMF | 80 | 8 | Moderate | [1] |
| Tungstic acid/Phosphoric acid | H₂O₂ (aq) | Biphasic | - | - | 97.4 | [12] |
| H-ZSM-5 Zeolite (from cyclohexene oxide) | H₂O | - | 80 | 2 | 88.6 | [13][14] |
| OsO₄ (catalytic) / NMO | NMO | Acetone (B3395972)/Water | - | - | High (general) | [4][15] |
| KMnO₄ (cold, dilute) | KMnO₄ | Water/Ethanol | 0 | - | Variable, prone to over-oxidation | [7][9] |
Experimental Protocols
Protocol 1: Syn-dihydroxylation using Potassium Permanganate (KMnO₄)
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel
Procedure:
-
In a round-bottom flask, prepare a dilute aqueous solution of NaOH (e.g., 0.1 M).[9]
-
Add cyclohexene (1.0 equivalent) to the alkaline solution.[9]
-
Cool the flask to below 5 °C in an ice bath.[9]
-
While stirring vigorously, slowly add a solution of KMnO₄ in water dropwise. The purple color of the permanganate should disappear as it reacts.
-
Continue addition until a faint persistent pink color is observed.
-
Stir for an additional 15 minutes at low temperature.
-
Quench the reaction by adding a small amount of sodium bisulfite to consume excess KMnO₄, resulting in the formation of a brown manganese dioxide precipitate.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-1,2-cyclohexanediol.
Protocol 2: Anti-dihydroxylation via Epoxidation and Hydrolysis
Step A: Epoxidation of Cyclohexene using m-CPBA
Materials:
-
Cyclohexene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve cyclohexene (1.0 equivalent) in anhydrous DCM in a round-bottom flask.[9]
-
Cool the solution in an ice bath.
-
Add m-CPBA (approximately 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated sodium sulfite solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.[9]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield cyclohexene oxide.
Step B: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
Materials:
-
Cyclohexene oxide (from Step A)
-
Dilute sulfuric acid (e.g., 1 M)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the cyclohexene oxide in a suitable solvent like acetone or THF.
-
Add dilute aqueous sulfuric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-1,2-cyclohexanediol.
Visualizations
Caption: Workflow for Syn-dihydroxylation of Cyclohexene using KMnO₄.
Caption: Workflow for Anti-dihydroxylation via Epoxidation-Hydrolysis.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
- 1. A Mild Catalytic Oxidation System: FePcOTf/H2O2 Applied for Cyclohexene Dihydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. AI-Assisted Organic Chemistry (I), Textbook | OER Commons [oercommons.org]
- 12. Two alternative routes for this compound synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation [arpi.unipi.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iris.unipv.it [iris.unipv.it]
Minimizing byproduct formation in 1,2-Cyclohexanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,2-cyclohexanediol (B165007).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what determines the stereochemical outcome?
A1: The primary methods for synthesizing this compound from cyclohexene (B86901) are syn-dihydroxylation and anti-dihydroxylation. The choice of reagents dictates the stereochemistry of the product.
-
Syn-dihydroxylation results in cis-1,2-cyclohexanediol, where both hydroxyl groups are on the same side of the ring. This is typically achieved using reagents like cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄).[1] These reactions proceed through a cyclic intermediate that ensures the syn addition of the hydroxyl groups.
-
Anti-dihydroxylation yields trans-1,2-cyclohexanediol (B13532), with the hydroxyl groups on opposite sides of the ring. This is a two-step process involving the epoxidation of cyclohexene with a peroxy acid (like m-CPBA or performic acid) to form cyclohexene oxide, followed by acid-catalyzed ring-opening of the epoxide.[2] The ring-opening occurs via an Sₙ2-like backside attack by a nucleophile (e.g., water), resulting in the anti configuration.
Q2: I am observing significant amounts of adipic acid in my reaction mixture when using potassium permanganate. What is causing this and how can I prevent it?
A2: The formation of adipic acid is a common byproduct resulting from the over-oxidation of this compound, particularly when using potassium permanganate under harsh conditions.[3] To minimize this, careful control of the reaction conditions is crucial:
-
Temperature: The reaction should be carried out at low temperatures, typically between 0-5 °C. Higher temperatures promote oxidative cleavage of the diol.
-
pH: The reaction should be performed under alkaline (basic) conditions (pH > 8).[1] Acidic or neutral conditions favor the cleavage of the carbon-carbon bond, leading to dicarboxylic acids like adipic acid.[3]
-
Concentration: Use a dilute solution of potassium permanganate. Adding the KMnO₄ solution slowly to the cyclohexene solution can also help to avoid localized high concentrations and overheating.
Q3: My trans-dihydroxylation reaction using performic acid is showing an incomplete conversion, and I see an unexpected peak in my GC-MS analysis. What could this be?
A3: In the synthesis of trans-1,2-cyclohexanediol via the performic acid method, an intermediate species, formic acid 2-hydroxy-cyclohexyl ester, is formed.[4] If the subsequent hydrolysis step is incomplete, this ester will remain in the reaction mixture, leading to lower yields of the desired diol and appearing as an additional peak in your GC-MS analysis. To ensure complete conversion, make sure the hydrolysis with a base (e.g., NaOH) is carried out for a sufficient amount of time and at the recommended temperature.[4]
Q4: I am performing an acid-catalyzed hydrolysis of cyclohexene oxide and getting a low yield of trans-1,2-cyclohexanediol. What are the potential issues?
A4: Low yields in the acid-catalyzed ring-opening of cyclohexene oxide can be due to several factors:
-
Catalyst Concentration: While an acid catalyst is necessary, using too high a concentration can lead to side reactions, including polymerization of the epoxide.
-
Reaction Temperature: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions.
-
Purity of Starting Material: Ensure the cyclohexene oxide is free from impurities.
-
Work-up Procedure: Incomplete extraction of the product from the aqueous layer can lead to significant losses. Multiple extractions with a suitable organic solvent are recommended.
Troubleshooting Guides
Issue 1: Low Yield of cis-1,2-Cyclohexanediol (KMnO₄ Method)
| Symptom | Possible Cause | Recommended Solution |
| Low yield with significant starting material remaining. | Reaction conditions are too mild or reaction time is too short. | Ensure the reaction is stirred vigorously. Monitor the reaction progress using TLC. If necessary, slightly increase the reaction time. |
| Low yield with the formation of a brown precipitate (MnO₂) and a colorless solution, but the main product is not the diol. | Over-oxidation and cleavage of the diol due to incorrect reaction conditions. | Strictly maintain the temperature between 0-5 °C. Ensure the solution is basic (pH > 8) by using a dilute NaOH or KOH solution. Use a dilute solution of KMnO₄ and add it slowly to the reaction mixture. |
| Difficulty in isolating the product. | The product is water-soluble, leading to losses during extraction. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the diol. Perform multiple extractions with ethyl acetate (B1210297) or another suitable solvent. |
Issue 2: Low Yield of trans-1,2-Cyclohexanediol (Epoxidation and Hydrolysis Method)
| Symptom | Possible Cause | Recommended Solution |
| Low yield of cyclohexene oxide in the first step. | Inefficient epoxidation agent or decomposition of the peroxy acid. | Use a fresh batch of the peroxy acid (e.g., m-CPBA). Ensure the reaction is run at the appropriate temperature to avoid decomposition of the peroxy acid. |
| Low yield of the diol in the second step with the presence of the epoxide. | Incomplete hydrolysis of the epoxide. | Ensure a sufficient amount of acid catalyst is used. Monitor the reaction by TLC until the epoxide is fully consumed. |
| Formation of polymeric byproducts. | The acid catalyst concentration is too high, leading to polymerization of the epoxide. | Use a catalytic amount of the acid. Consider using a milder acid catalyst. |
| Presence of an intermediate ester byproduct (in performic acid method). | Incomplete hydrolysis of the formate (B1220265) ester. | Ensure the basic hydrolysis step is carried out for the recommended time and at the appropriate temperature (e.g., not exceeding 45-60°C to avoid side reactions).[4][5] |
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on yields and byproduct formation for different synthesis methods of this compound.
Table 1: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Method
| Parameter | Value | Reference |
| Yield of trans-1,2-cyclohexanediol | 65-73% | [5] |
| Reaction Temperature | 40-45 °C | [5] |
| Primary Byproduct/Intermediate | Formic acid 2-hydroxy-cyclohexyl ester | [4] |
| Composition of Crude Product (GC Analysis) | trans-1,2-cyclohexanediol: 74%Formic acid 2-hydroxy-cyclohexyl ester: 26% | [4] |
| Composition of Pure Product (GC Analysis) | trans-1,2-cyclohexanediol: 98%Formic acid 2-hydroxy-cyclohexyl ester: 2% | [4] |
Table 2: Synthesis of this compound via Catalytic Oxidation of Cyclohexene
| Catalyst System | Oxidant | Conversion of Cyclohexene | Selectivity for this compound | Main Byproducts | Reference |
| MoO₃-TiO₂ | H₂O₂/CO₂ | 69.4% | 93.2% | 2-cyclohexene-1-one, 2-cyclohexene-1-ol | [6] |
| H-ZSM-5 Zeolite (from cyclohexene oxide) | H₂O | 96.2% | High (Yield of 88.6%) | Polymerization products with stronger acids | [6] |
| H-Beta Zeolite (from cyclohexene oxide) | H₂O | Higher activity than H-ZSM-5 | 63% | Polymerization products | [6] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclohexanediol via Upjohn Dihydroxylation
This method uses N-methylmorpholine-N-oxide (NMO) as a co-oxidant to regenerate the osmium tetroxide catalyst, making it a safer and more cost-effective procedure.
Materials:
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Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
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Osmium tetroxide (OsO₄) solution (e.g., in tert-butanol)
-
Water
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Sodium hydrosulfite
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Magnesium silicate (B1173343) (Magnesol)
-
Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexene in a mixture of acetone and water.
-
Add N-methylmorpholine-N-oxide (NMO) as the co-oxidant to the solution.
-
Add a catalytic amount of osmium tetroxide solution. The reaction is typically carried out at room temperature.
-
Stir the mixture vigorously and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the cyclohexene is completely consumed.
-
Quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate in water.
-
Filter the mixture to remove the solids.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-1,2-cyclohexanediol.
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The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid
This method involves the in situ formation of performic acid, which acts as the epoxidizing agent, followed by hydrolysis.
Materials:
-
Cyclohexene (freshly distilled)
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88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Ethyl acetate
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 88% formic acid and 30% hydrogen peroxide.
-
Cool the mixture in an ice bath and slowly add freshly distilled cyclohexene over 20-30 minutes, maintaining the reaction temperature between 40-45 °C.
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After the addition is complete, continue stirring at 40 °C for one hour, then let it stand at room temperature overnight.
-
Remove the formic acid and water by distillation under reduced pressure.
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To the residual viscous mixture, carefully add an ice-cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C.
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Warm the alkaline solution to 45 °C and extract it multiple times with ethyl acetate.
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Combine the ethyl acetate extracts and distill off the solvent until the product begins to crystallize.
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Cool the mixture to 0 °C and collect the crystals by filtration.
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The crude product can be purified by distillation under reduced pressure.[5]
Visualizations
Caption: Reaction pathway for syn-dihydroxylation of cyclohexene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE [vedantu.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stereoselectivity in the Synthesis of trans-1,2-Cyclohexanediol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-cyclohexanediol (B13532). The focus is on maximizing the yield and stereoselectivity of the desired trans isomer.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trans-1,2-cyclohexanediol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diol Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Peroxide Decomposition: If using the performic acid method, the peroxide may have decomposed before reacting. 3. Loss During Workup: The diol is water-soluble, leading to potential loss during aqueous extraction phases. | 1. Monitor Reaction: Use TLC or GC to monitor the disappearance of the starting material (cyclohexene or cyclohexene (B86901) oxide). Consider extending the reaction time or slightly increasing the temperature as per protocol limits. 2. Check Reagents: Use fresh hydrogen peroxide and ensure proper temperature control during the addition of reagents to prevent premature decomposition.[1][2] 3. Optimize Extraction: Saturate the aqueous layer with NaCl before extraction to decrease the diol's solubility. Increase the number of extractions with an organic solvent like ethyl acetate (B1210297).[3] |
| Contamination with cis-1,2-Cyclohexanediol | 1. Incorrect Reagent Choice: Using reagents that favor syn-dihydroxylation (e.g., OsO₄, cold aq. KMnO₄) will produce the cis isomer.[4] 2. Alternative Reaction Pathway: Under certain conditions, minor pathways might lead to the cis product. | 1. Confirm Synthesis Route: For trans selectivity, use either: a) Epoxidation (e.g., with m-CPBA) followed by acid-catalyzed hydrolysis, or b) Direct anti-dihydroxylation with a peroxy acid (e.g., performic acid).[1][5] 2. Control Reaction Conditions: Strictly follow protocols regarding temperature and reagent addition to favor the anti-addition mechanism. |
| Formation of Polymeric or Tar-like Byproducts | 1. Excessive Temperature: Overheating the reaction, especially under acidic conditions, can lead to polymerization of the alkene or epoxide. 2. Highly Concentrated Acid: Using overly concentrated acid can catalyze side reactions. | 1. Maintain Temperature Control: Use an ice bath to manage the exothermic nature of the reaction, especially during the addition of cyclohexene or peroxide.[1][3] The internal temperature should be carefully monitored. 2. Follow Stoichiometry: Adhere to the recommended concentrations of formic acid or other acid catalysts. |
| Residual Peroxides Detected After Reaction | Incomplete Reaction of Peroxide: Not all of the hydrogen peroxide or performic acid was consumed. Residual peroxides are a significant safety hazard. | Quench Peroxides: Before workup and distillation, test for peroxides using potassium iodide-starch paper. If the test is positive, add a reducing agent like sodium disulfite or ferrous sulfate (B86663) to destroy the remaining peroxides.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that ensures the formation of the trans isomer?
The formation of trans-1,2-cyclohexanediol is governed by an anti-addition mechanism. This occurs in two main ways:
-
Epoxidation followed by Ring-Opening: First, an epoxide is formed on one face of the cyclohexene ring. In the second step, under acidic or basic conditions, a nucleophile (water or hydroxide) attacks one of the epoxide carbons from the opposite face (anti-attack), causing an inversion of stereochemistry at that carbon. This SN2-type reaction results in the two hydroxyl groups being on opposite sides of the ring, in a trans configuration.[6]
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Performic Acid Method: In this one-pot method, performic acid (formed in situ from formic acid and hydrogen peroxide) first epoxidizes the cyclohexene. The formic acid then acts as a nucleophile, opening the epoxide ring in an anti-fashion. A final hydrolysis step (saponification) converts the formate (B1220265) ester intermediate into the diol, preserving the trans stereochemistry.[1][3]
Q2: Why am I getting the cis isomer instead of the trans?
You are likely using a reagent that performs syn-dihydroxylation. Reagents like osmium tetroxide (OsO₄) and cold, dilute potassium permanganate (B83412) (KMnO₄) add both hydroxyl groups to the same face of the double bond simultaneously through a cyclic intermediate, leading to the cis-diol.[4] To obtain the trans product, you must use a method that proceeds via an anti-addition mechanism.
Q3: Can I use Sharpless Asymmetric Dihydroxylation to get an enantiomerically pure trans-diol?
No. The Sharpless Asymmetric Dihydroxylation (SAD) is a syn-dihydroxylation method.[7][8] It adds the two hydroxyl groups to the same face of the double bond. Therefore, it produces cis-diols (or diols with syn stereochemistry). To obtain the trans-diol, you must use a method based on anti-addition.
Q4: How does acid catalysis compare to base catalysis for epoxide ring-opening in this synthesis?
Both acid- and base-catalyzed ring-opening of cyclohexene oxide with water or hydroxide (B78521) will yield trans-1,2-cyclohexanediol.
-
Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide for attack by a weak nucleophile like water. The attack occurs with anti-stereochemistry.[6]
-
Basic Conditions: A strong nucleophile, such as the hydroxide ion (HO⁻), directly attacks one of the epoxide carbons in an SN2 reaction. This also forces the ring to open with inversion of configuration, resulting in an anti-product.[9] For the synthesis of the simple, symmetrical trans-1,2-cyclohexanediol, the acid-catalyzed pathway is very common and effective.
Q5: What are the most critical safety precautions for this synthesis?
When using the performic acid method, the primary hazard is the handling of peroxy compounds, which can be explosive.
-
Temperature Control: The reaction is exothermic. Always use an ice bath to maintain the recommended temperature range (e.g., 40-45°C) during reagent addition.[1] Runaway reactions can occur if the temperature gets too high.
-
Shielding: All reactions involving peracids should be conducted behind a safety shield.[1]
-
Peroxide Destruction: Never distill a reaction mixture that may contain residual peroxides. Always test for and quench any remaining peroxides before purification.[2][3]
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Temperature | Typical Reaction Time | Reported Yield | Stereoselectivity | Reference |
| Performic Acid Dihydroxylation | Cyclohexene, H₂O₂, Formic Acid, NaOH | 40-45°C (addition), then RT overnight | ~1 hour (addition) + overnight | 65-85% | High (trans) | [1] |
| Performic Acid Dihydroxylation (Modified) | Cyclohexene, H₂O₂, Formic Acid, NaOH | < 80°C (addition), then 60-70°C | ~35 minutes (addition) + 1 hour | ~82% | High (trans) | [2] |
| Epoxidation & Hydrolysis | 1. m-CPBA or other peracid 2. Dilute Acid (e.g., H₂SO₄) | Varies by step | Varies by step | Good to High | High (trans) | [5] |
| Zeolite Catalyzed Hydrolysis | Cyclohexene Oxide, H-ZSM-5 Zeolite | Mild Conditions | Not Specified | 88.6% | High (trans) | [4] |
Visualizations: Workflows and Mechanisms
Caption: Key synthetic routes to trans-1,2-cyclohexanediol.
Caption: Mechanism of acid-catalyzed anti-dihydroxylation.
Experimental Protocols
Protocol 1: Synthesis via Performic Acid Dihydroxylation
(Adapted from Organic Syntheses)[1]
Materials:
-
Cyclohexene (freshly distilled, 1.0 mole, 82 g)
-
Formic acid (88%, 13.7 moles, 600 mL)
-
Hydrogen peroxide (30%, 1.4 moles, 140 mL)
-
Sodium hydroxide (80 g) in water (150 mL)
-
Ethyl acetate for extraction
Procedure:
-
Preparation of Performic Acid: In a 1-L three-necked flask equipped with a stirrer and thermometer, add 600 mL of 88% formic acid. Carefully add 140 mL of 30% hydrogen peroxide.
-
Addition of Cyclohexene: Slowly add 82 g of freshly distilled cyclohexene to the performic acid solution over 20-30 minutes. Use an ice bath to maintain the internal reaction temperature between 40-45°C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at 40°C for 1 hour. Then, allow the mixture to stand at room temperature overnight.
-
Solvent Removal: Remove the formic acid and water by distillation under reduced pressure using a steam bath. A viscous residue containing the diol and its formate esters will remain.
-
Hydrolysis (Saponification): Cool the residue in an ice bath. Slowly and carefully add an ice-cold solution of 80 g of NaOH in 150 mL of water. Ensure the temperature does not exceed 45°C during this addition.
-
Heating and Extraction: Warm the alkaline solution to 45°C and add an equal volume (~350 mL) of ethyl acetate. Transfer to a separatory funnel and perform the extraction. Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts. The product can be crystallized from the ethyl acetate solution. Further purification can be achieved by distillation of the crude product. The expected yield is 75-85 g (65-73%).[1]
Protocol 2: Synthesis via Epoxidation and Acid-Catalyzed Hydrolysis
This is a two-step conceptual protocol. Specific quantities should be optimized based on literature procedures for each step.
Step A: Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve cyclohexene in DCM in a flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise, monitoring the temperature to keep it cool.
-
Allow the reaction to stir until completion (monitor by TLC).
-
Work up the reaction by washing with sodium bicarbonate solution to remove excess acid, followed by a water wash.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to yield crude cyclohexene oxide.
Step B: Acid-Catalyzed Ring Opening
Materials:
-
Crude cyclohexene oxide
-
Water/THF mixture (as solvent)
-
Dilute sulfuric acid (catalytic amount)
-
Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolve the crude cyclohexene oxide in a mixture of THF and water.
-
Add a catalytic amount of dilute sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Extract the product into ethyl acetate. To improve recovery, saturate the aqueous layer with NaCl.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trans-1,2-cyclohexanediol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) for purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solved Your task is to synthesize trans-1,2-cyclohexanediol, | Chegg.com [chegg.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion rates in cyclohexene oxide hydrolysis
Technical Support Center: Cyclohexene (B86901) Oxide Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low conversion rates during cyclohexene oxide hydrolysis experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low conversion rates in cyclohexene oxide hydrolysis.
Q1: My cyclohexene oxide hydrolysis is showing a very low conversion rate. Where should I start troubleshooting?
A1: Low conversion rates can stem from several factors related to your catalyst, reaction conditions, or reagents. A systematic approach is crucial for identifying the root cause. Below is a general workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low conversion rates.
Q2: I suspect an issue with my catalyst. What are some common catalyst-related problems?
A2: The catalyst is a critical component in many hydrolysis reactions of cyclohexene oxide. Here are some common issues:
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Catalyst Choice : The type of catalyst significantly impacts the reaction. While strong acid catalysts are effective, they can sometimes lead to side reactions. Zeolites like H-ZSM-5 have been shown to be effective and reusable catalysts for this reaction.[1] For certain applications, enzymatic catalysts or even just hot water can be used.[1][2]
-
Catalyst Activity : Catalysts can become deactivated or "poisoned" by impurities in the reactants or solvent. Ensure your catalyst is fresh or has been properly stored and handled.
-
Catalyst Loading : The amount of catalyst used can be a crucial factor. Insufficient catalyst will lead to a slow reaction and low conversion. Conversely, too much catalyst might not be economical and could potentially lead to unwanted side reactions.
Q3: How do my reaction conditions (temperature, time, solvent) affect the conversion rate?
A3: Optimizing reaction conditions is vital for achieving high conversion.
-
Temperature : Temperature has a significant effect on the reaction rate. For the hydrolysis of cyclohexene oxide using only water as a catalyst, temperatures between 100°C and 140°C have been shown to be effective, with 120°C providing 100% yield of trans-1,2-cyclohexanediol.[1] In other catalytic systems, the optimal temperature may vary.
-
Reaction Time : The duration of the reaction needs to be sufficient for it to go to completion. A reaction time of 6 hours at 120°C with a 5:1 ratio of water to cyclohexene oxide resulted in 100% yield.[1] Monitoring the reaction over time can help determine the optimal duration.
-
Solvent : While water acts as both a reactant and a solvent in many cases, the choice of co-solvent can be important, especially when using certain catalysts. Some studies have shown that a less hydrophilic reaction medium can increase productivity.[1]
| Catalytic System | Temperature (°C) | Time (h) | Water to CHO Molar Ratio | Conversion (%) | Yield (%) | Reference |
| Water (Autocatalytic) | 120 | 6 | 5:1 | 100 | 100 (trans-1,2-cyclohexanediol) | [1] |
| H-ZSM-5 Zeolite | 70 | ~1.7 | 40:1 | 96.2 | 88.6 (1,2-cyclohexanediol) | [1] |
| H-Beta Zeolite | 70 | ~1.7 | 40:1 | >96.2 | 63 (lower selectivity) | [1] |
Q4: Could my reagents be the source of the problem?
A4: Yes, the purity of your reagents is critical.
-
Cyclohexene Oxide Purity : Impurities in the starting material can interfere with the catalyst and lead to side reactions. It is recommended to use purified cyclohexene oxide.
-
Water Quality : If using water as a reactant and/or solvent, deionized or distilled water should be used to avoid introducing contaminants that could poison the catalyst.
-
Presence of Acidic or Basic Impurities : Trace amounts of acid or base can significantly alter the reaction rate and selectivity.
Q5: I'm observing the formation of byproducts. What could they be and how can I minimize them?
A5: A common byproduct in cyclohexene oxide hydrolysis is the formation of polyether polyols.[1] These can be minimized by controlling the reaction conditions. For instance, in the water-catalyzed system, these intermediates can be decomposed to the desired This compound (B165007) by maintaining the reaction at a high enough temperature for a sufficient duration.[1] The choice of catalyst can also influence selectivity. For example, H-ZSM-5 zeolite has been shown to provide higher selectivity for this compound compared to H-Beta zeolite.[1]
Frequently Asked Questions (FAQs)
FAQ1: What is a typical experimental protocol for the hydrolysis of cyclohexene oxide?
A1: Below is a general protocol for the autocatalytic hydrolysis of cyclohexene oxide using hot water.
Protocol: Autocatalytic Hydrolysis of Cyclohexene Oxide
-
Materials : Cyclohexene oxide (CHO), deionized water.
-
Apparatus : A high-pressure reactor or a sealed vessel capable of withstanding the reaction temperature and pressure, with a magnetic stirrer.
-
Procedure : a. Charge the reactor with cyclohexene oxide and deionized water in a 1:5 molar ratio. b. Seal the reactor and begin stirring. c. Heat the reactor to 120°C and maintain this temperature for 6 hours. d. After 6 hours, cool the reactor to room temperature. e. Open the reactor and collect the product mixture. f. Analyze the product for conversion and yield, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
FAQ2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time points (if your setup allows) and analyzing them using techniques such as:
-
Gas Chromatography (GC) : To determine the disappearance of the starting material (cyclohexene oxide) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC) : Can also be used for monitoring the reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To identify the structures of the products and determine the conversion by integrating the signals corresponding to the starting material and product.
FAQ3: What is the expected product of cyclohexene oxide hydrolysis?
A3: The ring-opening of cyclohexene oxide by water (hydrolysis) typically results in the formation of trans-1,2-cyclohexanediol. The reaction involves a nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.
Caption: Reaction of cyclohexene oxide to trans-1,2-cyclohexanediol.
FAQ4: Are there any safety precautions I should take during this experiment?
A4: Yes, safety should always be a priority in the laboratory.
-
Handling Cyclohexene Oxide : Cyclohexene oxide is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.
-
High-Pressure Reactions : If the reaction is carried out at high temperatures in a sealed vessel, there is a risk of pressure buildup. Ensure your reaction vessel is rated for the expected temperature and pressure, and use a blast shield if necessary.
-
Catalyst Handling : Some catalysts may be corrosive, toxic, or pyrophoric. Always consult the Safety Data Sheet (SDS) for any catalyst you are using and follow the recommended handling procedures.
References
Technical Support Center: Purification of Crude 1,2-Cyclohexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,2-cyclohexanediol (B165007).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The three primary techniques for purifying crude this compound are recrystallization, distillation (often under reduced pressure), and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical physical properties of cis- and trans-1,2-cyclohexanediol (B13532)?
A2: The physical properties of the cis and trans isomers of this compound differ, which is important for their separation and purification. Key properties are summarized in the table below.
Q3: What are some common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., cyclohexene), residual solvents from the synthesis, by-products such as the formic acid ester of this compound (if formic acid and hydrogen peroxide are used for dihydroxylation), and degradation products.[1] The crude product may also appear as a colored oil or solid due to these impurities.[2]
Q4: How can I separate the cis and trans isomers of this compound?
A4: The cis and trans isomers can be separated based on their different physical properties. Column chromatography is a highly effective method for separating the two diastereomers. Their differing polarities allow for differential elution from a silica (B1680970) gel column.
Troubleshooting Guides
Recrystallization
Q5: My this compound is not dissolving in the hot recrystallization solvent. What should I do?
A5: This issue usually points to an inappropriate solvent or an insufficient volume of it.
-
Solvent Choice: For this compound, polar solvents like water, ethanol, or solvent mixtures such as ethyl acetate (B1210297)/hexane (B92381) are often effective.[3] Ensure the chosen solvent has a high solubility for the diol at elevated temperatures and low solubility at room or cold temperatures.
-
Solvent Volume: Add the hot solvent in small increments to the crude material until it just dissolves. Using a large excess of solvent will lead to poor recovery.[4]
-
Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.[4]
Q6: No crystals are forming upon cooling my recrystallization solution. What is the problem?
A6: A lack of crystal formation can be due to several factors:
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Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5]
-
Too Much Solvent: If the solution is too dilute, crystallization will not occur. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[4][5]
-
Cooling Rate: Allow the solution to cool slowly and undisturbed. Rapid cooling can sometimes inhibit crystal formation.[4]
Q7: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A7: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[4]
-
Reheat and Add Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[4]
-
Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol). Then, at an elevated temperature, add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly turbid. Allow it to cool slowly.[4]
Q8: The yield of my recrystallized this compound is very low. How can I improve it?
A8: A low yield can be frustrating. Consider the following:
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Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary.[4]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can often increase the yield.[4]
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid dissolving the product.[4]
Distillation
Q9: I am having trouble separating this compound from impurities with similar boiling points by distillation.
A9: When dealing with impurities that have close boiling points to this compound, standard distillation may not be effective.
-
Vacuum Distillation: this compound has a relatively high boiling point at atmospheric pressure, and heating to this temperature can cause degradation. Performing the distillation under reduced pressure will lower the boiling point and can help prevent decomposition.[6]
-
Azeotropic Distillation: If water is a significant impurity, azeotropic distillation can be employed. Using an entrainer such as cyclohexane (B81311) or toluene (B28343) can help in the removal of water.[7][8]
Q10: My this compound seems to be decomposing during distillation. How can I prevent this?
A10: Decomposition during distillation is often due to high temperatures.
-
Use Vacuum Distillation: As mentioned, distilling under reduced pressure is the most effective way to lower the required temperature and prevent thermal degradation.[6]
-
Check for Peroxides: If the crude material has been exposed to air for extended periods, peroxides may have formed, which can be unstable upon heating. Test for peroxides and remove them if necessary before distillation.[1]
Column Chromatography
Q11: I am not getting good separation of my this compound on the silica gel column.
A11: Poor separation in column chromatography can be due to several factors related to the mobile and stationary phases.
-
Solvent System: The polarity of the eluent is crucial. For a diol on a silica column (normal phase), you will likely need a relatively polar solvent system. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] You can optimize the ratio by first performing thin-layer chromatography (TLC) to find a solvent system that gives good separation.[10]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[11]
-
Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a more polar solvent and load it onto the column in a narrow band.[12]
Q12: My this compound is eluting too quickly from the column.
A12: If your compound elutes too quickly (high Rf value), the mobile phase is likely too polar. Reduce the proportion of the polar solvent in your eluent system. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, try an 80:20 mixture.
Q13: My this compound is taking a very long time to elute from the column.
A13: If your compound is eluting too slowly (low Rf value), the mobile phase is not polar enough. Increase the proportion of the polar solvent in your eluent. For instance, if you are using a 90:10 hexane/ethyl acetate mixture, try a 70:30 mixture.[12]
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| Melting Point (°C) | 97-101 | 100-104 |
| Boiling Point (°C) | 116 (at 13 mmHg) | 231-233 (at 760 mmHg) |
| Solubility | Soluble in water, methanol, and other polar solvents. | Soluble in chloroform (B151607) and methanol. Moderately soluble in water. |
Table 2: Typical Purification Parameters
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Water, Ethanol, Ethyl Acetate/Hexane | Purity: >98% |
| Vacuum Distillation | Pressure: ~10-20 mmHg | Removes less volatile impurities and residual solvents. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Separation of cis and trans isomers; High purity product. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., water, ethanol). Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential recrystallization solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Vacuum Distillation of this compound
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distilling flask along with a boiling chip or a magnetic stir bar.
-
Applying Vacuum: Slowly apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Column Chromatography of this compound
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexane).
-
Packing the Column: Slowly add silica gel to the column as a slurry in the non-polar solvent. Allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., 7:3, 1:1 hexane/ethyl acetate) if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Chromatography [chem.rochester.edu]
Identifying and removing impurities from 1,2-Cyclohexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 1,2-cyclohexanediol (B165007).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound often depend on the synthetic route used for its manufacture. Potential impurities can include unreacted starting materials such as cyclohexene (B86901), residual solvents from purification (e.g., ethyl acetate (B1210297), ethanol), and byproducts of the reaction, such as formic acid esters if the performic acid method is used.[1][2] The presence of both cis and trans isomers can also be considered an impurity if a specific stereoisomer is required.[3]
Q2: My this compound has a yellowish or brownish tint. What could be the cause?
A2: A pale yellow color can be common, but a significant yellow to brown discoloration may indicate the presence of degradation products or residual impurities from the synthesis.[4] this compound can be sensitive to air and light, leading to the formation of colored degradation products over time.[4] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere.
Q3: How can I identify the specific impurities in my sample?
A3: Several analytical techniques can be used to identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), can help identify and quantify impurities by comparing the integrals of impurity signals to a certified internal standard.[6] High-Performance Liquid Chromatography (HPLC) is another powerful tool for assessing purity.[7]
Q4: What is the difference in stability between the cis and trans isomers of this compound?
A4: In the stable chair conformation of the cyclohexane (B81311) ring, the trans isomer can have both hydroxyl groups in equatorial positions, which minimizes steric strain. The cis isomer will have one hydroxyl group in an axial and one in an equatorial position, leading to greater 1,3-diaxial interactions and making it generally less stable than the trans isomer.[8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Q: I am observing an unexpected peak in my GC-MS analysis of this compound. How can I identify it?
A: An unexpected peak in your chromatogram likely corresponds to an impurity. To identify it, you can take the following steps:
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Analyze the Mass Spectrum: The fragmentation pattern of the unknown peak provides a molecular fingerprint. The molecular ion peak will give you the molecular weight of the impurity. The fragmentation can reveal structural information.[9] For example, water loss is a common fragmentation pathway for this compound.[10]
-
Review the Synthesis Route: Consider the starting materials, reagents, and solvents used in the synthesis of your this compound. This will help you predict the most likely byproducts and unreacted starting materials.[11]
-
Run a Standard: If you suspect a specific impurity, such as cyclohexene or a particular solvent, run a standard of that compound on your GC-MS to compare the retention time and mass spectrum with your unknown peak.
Caption: Workflow for Identifying an Unknown Impurity in GC-MS.
Issue 2: Poor Yield or Purity After Recrystallization
Q: My recrystallization of this compound resulted in a low yield and/or did not significantly improve the purity. What went wrong?
A: Several factors can affect the outcome of recrystallization. Consider the following troubleshooting steps:
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Solvent Selection: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing this compound include ethyl acetate and diethyl ether.[1][12] If a single solvent is not effective, a solvent pair, such as ethanol-water, may be used.[13]
-
Amount of Solvent: Using too much solvent will result in a low yield, as more of your product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
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Cooling Rate: Cooling the solution too quickly can cause the impurities to be trapped within the newly formed crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.
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Insoluble Impurities: If you observe insoluble material in the hot solution, this should be removed by hot filtration before allowing the solution to cool.
Issue 3: Difficulty with Vacuum Distillation
Q: I am having trouble purifying this compound by vacuum distillation. The product is not distilling at the expected temperature or appears to be degrading.
A: Vacuum distillation can be an effective purification method, but requires careful control of parameters.
-
Vacuum Level: Ensure your vacuum system is capable of reaching and maintaining the required pressure. The boiling point of trans-1,2-cyclohexanediol (B13532) is reported to be 120-125°C at 4 mmHg.[1] Insufficient vacuum will require higher temperatures, which can lead to degradation.
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Temperature Control: Overheating can cause decomposition of the this compound, which may appear as darkening of the material.[14] Use an oil bath for even heating and monitor the temperature of both the bath and the vapor.
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Condenser Efficiency: Make sure your condenser is wide enough to prevent the product from solidifying and blocking the apparatus. An air condenser is often sufficient for high-boiling liquids.[1]
Caption: Decision Tree for Selecting a Purification Method.
Quantitative Data
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| Melting Point | 97-101 °C[12] | 101-104 °C[15] |
| Boiling Point | Not specified | 120-125 °C at 4 mmHg[1] |
| CAS Number | 1792-81-0[3] | 1460-57-7[3] |
Table 2: Solubility of trans-1,2-Cyclohexanediol in Various Solvents
| Solvent | Temperature Range (K) |
| Water | 300 - 330 |
| Methyl Acetate | 300 - 330 |
| Ethyl Acetate | 300 - 330 |
| Propyl Acetate | 300 - 330 |
| Butyl Acetate | 300 - 330 |
| 2-Pentanone | 300 - 330 |
This table indicates that the solubility of trans-1,2-cyclohexanediol in these solvents was measured within the specified temperature range. For detailed solubility data, please refer to the cited literature.[16]
Table 3: Summary of Purification Methods for this compound
| Purification Method | Target Impurities | Expected Purity |
| Recrystallization | Non-volatile organic impurities, colored byproducts | >98% |
| Vacuum Distillation | Less volatile impurities, residual solvents | >98% |
| Column Chromatography | Structurally similar impurities, isomers | >99% |
Experimental Protocols
Protocol 1: Purification of trans-1,2-Cyclohexanediol by Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude trans-1,2-cyclohexanediol in the minimum amount of hot ethyl acetate. Heat the mixture on a hot plate with stirring until all the solid has dissolved.[1][17]
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to remove all residual solvent. The melting point of the purified product should be in the range of 101.5–103°C.[1]
Protocol 2: Purification of trans-1,2-Cyclohexanediol by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Use an oil bath for heating and an air condenser wide enough to prevent blockage by the solidifying product.[1]
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Crude Product Addition: Place the crude trans-1,2-cyclohexanediol into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring all connections are secure. A pressure of approximately 4 mmHg is recommended.[1]
-
Heating: Heat the oil bath to a temperature that allows for a steady distillation rate. The vapor temperature should be monitored and the fraction distilling between 120-125°C should be collected.[1]
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Collection: Collect the purified liquid, which will solidify upon cooling.
-
Shutdown: Once the distillation is complete, allow the system to cool before carefully releasing the vacuum.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as dichloromethane (B109758) or methanol.
-
GC Column Selection: Use a capillary GC column appropriate for the analysis of polar compounds. A common choice is a column with a polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phase.[16]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at an initial temperature (e.g., 80 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C) and hold.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for this compound and its potential fragments (e.g., m/z 30-200).
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity can be determined by the relative peak area of the this compound peak compared to the total area of all peaks. For more accurate quantification, use an internal or external standard.[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. torontech.com [torontech.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. trans-1,2-Cyclohexanediol 98 1460-57-7 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Catalyst Deactivation and Regeneration in 1,2-Cyclohexanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-cyclohexanediol (B165007). The following sections address common issues related to catalyst deactivation and provide detailed protocols for catalyst regeneration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on catalyst performance.
Issue 1: Decreased Conversion of Cyclohexene (B86901) or Cyclohexene Oxide
Question: My reaction is showing a significant drop in the conversion of the starting material compared to previous runs with a fresh catalyst. What are the likely causes and how can I resolve this?
Answer: A decrease in conversion is a primary indicator of catalyst deactivation. The most common causes are the blockage of active sites by carbonaceous deposits (coke) or the irreversible alteration of the catalyst structure.
Possible Causes and Solutions:
-
Coke Formation: Organic molecules can polymerize on the catalyst surface, physically blocking the pores and active sites. This is a common issue for zeolite catalysts like H-ZSM-5 and Ti-Beta.
-
Solution: Implement a catalyst regeneration protocol involving calcination to burn off the coke deposits. A detailed procedure is provided in the "Experimental Protocols" section.
-
-
Leaching of Active Species: For catalysts like Ti-Beta, the active titanium species may leach from the zeolite framework under certain reaction conditions, leading to a permanent loss of activity. Similarly, for mixed metal oxides like MoO₃-V₂O₅, one of the components might be preferentially lost.
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Solution: Leaching is often irreversible. If leaching is suspected, catalyst replacement is the most effective solution. To minimize leaching, ensure that the reaction pH and temperature are within the recommended range for the specific catalyst.
-
-
Sintering: High reaction or regeneration temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. This is particularly relevant for supported metal oxide catalysts.
-
Solution: Sintering is generally an irreversible process. To prevent this, strictly adhere to the recommended operating temperature range for both the reaction and the regeneration process.
-
Issue 2: Reduced Selectivity towards this compound
Question: The conversion of my starting material is acceptable, but the selectivity towards this compound has decreased, with an increase in byproducts. What could be the cause?
Answer: A change in selectivity often points to modifications in the nature of the active sites or the diffusion pathways within the catalyst.
Possible Causes and Solutions:
-
Partial Pore Blockage: The formation of coke can selectively block certain pores or active sites, altering the shape-selectivity of the catalyst and favoring the formation of different products.
-
Solution: A controlled regeneration by calcination can often restore the original selectivity by removing the carbonaceous deposits.
-
-
Modification of Acid Sites: For zeolite catalysts, the strength and distribution of acid sites can be altered during the reaction, leading to different reaction pathways.
-
Solution: A carefully controlled regeneration process can sometimes restore the original acidity. If the change is due to irreversible dealumination (loss of aluminum from the zeolite framework), the catalyst may need to be replaced.
-
-
Formation of New Active Phases: In mixed metal oxide catalysts, the reaction conditions might induce the formation of new, less selective oxide phases.
-
Solution: A regeneration step involving controlled oxidation can help to restore the original active phases.
-
Frequently Asked Questions (FAQs)
Q1: How many times can I regenerate my catalyst?
A1: The number of possible regeneration cycles depends on the catalyst type and the deactivation mechanism. For deactivation primarily caused by coking, catalysts like H-ZSM-5 can often be regenerated multiple times. One study on cyclohexene hydration reported that an HZSM-5 catalyst could be reused for five cycles with regeneration, maintaining high conversion and selectivity[1][2]. However, if deactivation involves irreversible processes like leaching or sintering, the number of effective regeneration cycles will be limited.
Q2: What are the safety precautions I should take during catalyst regeneration?
A2: Catalyst regeneration, particularly calcination, involves high temperatures and potentially exothermic reactions (burning of coke). It is crucial to:
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Perform the calcination in a well-ventilated furnace, preferably within a fume hood.
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Use a slow heating ramp to control the rate of coke combustion and avoid thermal runaway.
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Handle the hot catalyst with appropriate personal protective equipment (PPE), including thermal gloves and safety glasses.
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Ensure that the regeneration atmosphere (e.g., air, N₂/O₂ mixture) is carefully controlled.
Q3: Can I use the same regeneration protocol for different types of catalysts?
A3: No, regeneration protocols should be tailored to the specific catalyst and the suspected deactivation mechanism. While calcination is a common method for coke removal from zeolites, the optimal temperature and atmosphere can vary. For mixed metal oxides, the regeneration conditions need to be carefully controlled to avoid undesirable phase changes.
Data Presentation
The following tables provide a template for tracking catalyst performance through deactivation and regeneration cycles. Users should populate these tables with their own experimental data to monitor the effectiveness of their regeneration protocols.
Table 1: Performance of H-ZSM-5 in Cyclohexene Oxide Hydrolysis
| Catalyst State | Cyclohexene Oxide Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| Fresh | User Data | User Data | User Data |
| After 1st Use (Deactivated) | User Data | User Data | User Data |
| After 1st Regeneration | User Data | User Data | User Data |
| After 2nd Use (Deactivated) | User Data | User Data | User Data |
| After 2nd Regeneration | User Data | User Data | User Data |
Table 2: Performance of Ti-Beta in Cyclohexene Dihydroxylation
| Catalyst State | Cyclohexene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| Fresh | User Data | User Data | User Data |
| After 1st Use (Deactivated) | User Data | User Data | User Data |
| After 1st Regeneration | User Data | User Data | User Data |
| After 2nd Use (Deactivated) | User Data | User Data | User Data |
| After 2nd Regeneration | User Data | User Data | User Data |
Table 3: Performance of MoO₃-V₂O₅ Catalyst in Cyclohexene Oxidation
| Catalyst State | Cyclohexene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| Fresh | User Data | User Data | User Data |
| After 1st Use (Deactivated) | User Data | User Data | User Data |
| After 1st Regeneration | User Data | User Data | User Data |
| After 2nd Use (Deactivated) | User Data | User Data | User Data |
| After 2nd Regeneration | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Regeneration of Coked Zeolite Catalysts (H-ZSM-5, Ti-Beta) by Calcination
This protocol describes a general procedure for the removal of carbonaceous deposits (coke) from zeolite catalysts.
1. Materials and Equipment:
- Spent (coked) zeolite catalyst
- Solvent for washing (e.g., acetone, ethanol)
- Drying oven
- Tube furnace with temperature and atmosphere control
- Quartz or ceramic tube for the furnace
- Source of dry air and inert gas (e.g., nitrogen)
2. Procedure:
- Washing: Wash the spent catalyst with a suitable solvent to remove any adsorbed organic molecules that are not part of the coke structure. This can be done by stirring the catalyst in the solvent at room temperature, followed by filtration. Repeat this step if necessary.
- Drying: Dry the washed catalyst in an oven at 100-120°C for at least 4 hours to remove the solvent.
- Calcination: a. Place the dried catalyst in the tube of the furnace. b. Start a flow of inert gas (e.g., nitrogen) through the tube to create an inert atmosphere. c. Slowly ramp the temperature to the target calcination temperature. For H-ZSM-5 and Ti-Beta, a typical range is 500-550°C. A slow ramp rate (e.g., 2-5°C/minute) is recommended to avoid rapid, exothermic coke combustion. d. Once the target temperature is reached, gradually introduce a controlled flow of dry air or a mixture of O₂/N₂. Start with a low oxygen concentration (e.g., 5% O₂) to manage the exotherm. e. Hold the catalyst at the calcination temperature in the oxidative atmosphere for 4-6 hours to ensure complete removal of the coke. f. Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.
- Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before its next use.
Protocol 2: Regeneration of MoO₃-V₂O₅ Mixed Oxide Catalyst
This protocol is adapted from procedures for regenerating vanadium-based catalysts and is suitable for MoO₃-V₂O₅ systems.
1. Materials and Equipment:
- Spent MoO₃-V₂O₅ catalyst
- Tube furnace with temperature and atmosphere control
- Quartz or ceramic tube
- Gas supply for a controlled oxidative atmosphere (e.g., 5% O₂ in N₂)
2. Procedure:
- Drying: If the spent catalyst has been washed, dry it in an oven at 100-120°C for at least 4 hours.
- Oxidative Heat Treatment: a. Place the dried catalyst in the tube furnace. b. Begin flowing the oxidative gas mixture (e.g., 5% O₂ in N₂) through the tube. c. Heat the furnace to the regeneration temperature, typically around 550°C for V₂O₅-based catalysts. Use a moderate heating ramp (e.g., 5-10°C/minute). d. Hold the catalyst at this temperature for 1-2 hours to re-oxidize the active species and remove any adsorbed inhibitors. e. Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen).
- Storage: Store the regenerated catalyst in a dry, inert environment.
Visualizations
References
Technical Support Center: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-cyclohexanediol (B13532) using performic acid. The inherent exothermic nature of this reaction requires careful control to ensure safety and optimal product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of cyclohexene (B86901) is too fast.2. Inadequate cooling of the reaction mixture.3. Initial temperature of the performic acid solution is too high.4. Insufficient stirring leading to localized "hot spots." | 1. Immediately stop the addition of cyclohexene.2. Increase external cooling (e.g., add more ice to the ice bath).3. If the temperature continues to rise rapidly, discontinue stirring to slow the reaction.[1]4. For future attempts, ensure slow, dropwise addition of cyclohexene and maintain a larger ice bath. |
| Low Yield of trans-1,2-Cyclohexanediol | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Loss of product during workup and extraction.3. Incomplete hydrolysis of the intermediate formic acid ester. | 1. After the initial reaction, test for the presence of peroxides. If positive, heat the mixture to 60-70°C until the test is negative.[2]2. Ensure complete removal of formic acid and water using a rotary evaporator.[2]3. During hydrolysis with NaOH, ensure the temperature does not exceed 60°C to prevent side reactions.[2] |
| Positive Peroxide Test After Extended Heating | 1. A significant excess of hydrogen peroxide was used initially. | 1. If the peroxide test remains positive after one hour of heating, add sodium disulfite to decompose the remaining peroxide.[2] |
| Crystallization of Product in Distillation Apparatus | 1. The product, trans-1,2-cyclohexanediol, has a melting point of 105°C and can solidify in the condenser. | 1. Gently heat the distillation bridge or air cooler with a hot air dryer as needed to prevent solidification.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction?
A1: Reactions involving peracids like performic acid are potentially hazardous and should be conducted with caution.[1] Key safety measures include:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Run the reaction behind a safety shield.[1]
-
Performic acid is unstable and can be shock-sensitive, especially at high concentrations.[3] It is generated in situ for this reason.
-
Ensure efficient stirring and cooling to manage the exothermic reaction.[1]
-
Never distill the reaction mixture until all residual peroxides have been destroyed.[1]
Q2: How is the performic acid prepared for the synthesis?
A2: Performic acid is generated in situ by mixing formic acid and hydrogen peroxide. A typical procedure involves preparing a solution of formic acid and 30% hydrogen peroxide and cooling it in an ice bath before the addition of cyclohexene.[1][2]
Q3: What is the optimal temperature range for the reaction?
A3: The reaction temperature should be carefully controlled. One procedure recommends maintaining the temperature between 40°C and 45°C during the addition of cyclohexene.[1] Another suggests keeping the internal temperature from exceeding 80°C, using an ice bath as needed.[2] It is crucial to monitor the internal temperature with a thermometer throughout the addition.
Q4: How can I control the exotherm of the reaction?
A4: The primary methods for controlling the exothermic reaction are:
-
Slow, dropwise addition of cyclohexene to the cooled performic acid solution. This should be done over a period of 20-30 minutes.[1]
-
External cooling using an ice bath to dissipate the heat generated.[1][2]
-
Controlling the rate of addition based on the internal temperature.[1]
-
Efficient stirring to ensure even heat distribution.
-
If the temperature rises above the desired range, the addition of cyclohexene should be stopped, and if necessary, stirring can be discontinued (B1498344) to slow the reaction.[1]
Q5: How do I know the reaction is complete and how do I quench it?
A5: The reaction is typically considered finished after a set time (e.g., 35 minutes after the addition of cyclohexene is complete).[2] To confirm the absence of peroxides, a potassium iodide starch test can be performed. If the test is positive, the mixture should be heated to 60-70°C until the test is negative. If it remains positive, a quenching agent like sodium disulfite can be added to destroy the excess peroxide.[2]
Experimental Protocols
Synthesis of trans-1,2-Cyclohexanediol
This protocol is adapted from established procedures.[1][2]
Materials:
-
Cyclohexene
-
Formic acid (88% or 99%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium disulfite (if needed)
-
Ethyl acetate (B1210297) (for extraction, optional)
-
Anhydrous magnesium sulfate (B86663) (for drying, optional)
Equipment:
-
Three-neck flask
-
Reflux condenser
-
Addition funnel
-
Internal thermometer
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
-
Short path distillation apparatus or distillation bridge with air cooler
Procedure:
-
In a three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of formic acid and hydrogen peroxide.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add cyclohexene dropwise from the addition funnel while stirring. Monitor the internal temperature closely and maintain it within the desired range (e.g., 40-45°C or not exceeding 80°C) by adjusting the addition rate and using the ice bath.
-
After the addition is complete, continue stirring at the reaction temperature for the specified time (e.g., 1 hour at 40°C, then overnight at room temperature).[1]
-
Test for the presence of peroxides using potassium iodide starch paper. If the test is positive, heat the mixture to 60-70°C until the test is negative. If it remains positive after an hour, add a small amount of sodium disulfite.[2]
-
Remove the formic acid and water using a rotary evaporator.
-
Cool the viscous residue and add a solution of sodium hydroxide in water for hydrolysis, ensuring the temperature does not exceed 60°C.[2]
-
Neutralize the mixture with concentrated hydrochloric acid.
-
Completely remove the solvent using a rotary evaporator.
-
Distill the solid residue under reduced pressure. The product may crystallize during distillation and require gentle heating of the apparatus.[2]
| Reactant | Example Molar Ratios and Quantities |
| Cyclohexene | 1.0 mole (82 g) |
| Formic Acid (88%) | 13.7 moles (600 ml) |
| Hydrogen Peroxide (30%) | 1.4 moles (140 ml) |
| Sodium Hydroxide | (for hydrolysis) 80 g in 150 ml water |
Note: These quantities are for a larger scale synthesis and should be scaled appropriately for your experiment.[1]
Visualizations
Caption: Experimental workflow for the synthesis of trans-1,2-cyclohexanediol.
Caption: Troubleshooting logic for controlling a runaway exotherm.
References
Technical Support Center: Scale-Up of 1,2-Cyclohexanediol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 1,2-Cyclohexanediol synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound that are amenable to scale-up?
A1: The most common industrial synthesis routes for this compound are the oxidation of cyclohexene (B86901) and the hydrolysis of cyclohexene oxide. The choice between these routes often depends on factors like cost of raw materials, desired stereoisomer (cis- or trans-), and environmental considerations. A newer, greener route involves the direct dihydroxylation of cyclohexene using hydrogen peroxide.[1][2]
Q2: What are the major challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this compound synthesis include:
-
Heat Management: The oxidation of cyclohexene is often highly exothermic. Inefficient heat removal in large reactors can lead to temperature gradients, promoting side reactions and reducing selectivity towards the desired diol.[3]
-
Mass Transfer Limitations: In heterogeneous catalytic systems, ensuring efficient contact between the reactants and the catalyst surface becomes more challenging at a larger scale. Poor mixing can lead to localized "hot spots" and decreased reaction rates.
-
Catalyst Deactivation: Catalysts used in both oxidation and hydrolysis routes can deactivate over time due to coking, poisoning by impurities in the feedstock, or sintering of active sites.[4][5][6][7]
-
Product Purification: Separating this compound from unreacted starting materials, byproducts, and the catalyst at an industrial scale can be complex and costly. Common purification methods include vacuum distillation and crystallization.
-
Safety: Handling large quantities of flammable and potentially hazardous materials like cyclohexene, organic peroxides, and catalysts requires stringent safety protocols to prevent runaway reactions and ensure operator safety.[3][8]
Q3: How can I monitor the progress of my large-scale reaction?
A3: For monitoring the progress of large-scale reactions, analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.[9] These methods allow for the quantification of reactants, products, and byproducts, providing crucial data for process control and optimization.
Q4: What are the typical byproducts I should expect during the synthesis?
A4: Depending on the synthesis route and reaction conditions, several byproducts can be formed. In the oxidation of cyclohexene, over-oxidation can lead to the formation of adipic acid and other dicarboxylic acids.[9] Incomplete hydrolysis of intermediate esters, such as formates when using formic acid, can also be a source of impurities.[10]
Q5: What are the key safety precautions for handling reagents in large-scale synthesis?
A5: When working with hazardous reagents on a large scale, it is crucial to:
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.
-
Work in a well-ventilated area, preferably in a fume hood or a dedicated production bay with robust ventilation.
-
Have emergency procedures and safety equipment, such as fire extinguishers and safety showers, readily available.
-
Be aware of the potential for runaway reactions, especially with exothermic processes, and have a clear plan for emergency cooling or quenching.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inadequate Mixing | Increase stirrer speed or consider a different impeller design (e.g., turbine vs. anchor). In large reactors, ensure baffles are correctly installed to improve turbulence. | Poor mixing can lead to localized depletion of reactants and inefficient contact with the catalyst, resulting in a lower overall reaction rate and yield. |
| Poor Heat Transfer | Ensure the reactor's cooling system is functioning optimally. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the temperature. | Inadequate heat removal can cause the reaction temperature to rise, favoring the formation of byproducts and reducing the yield of the desired this compound.[3] |
| Catalyst Deactivation | If using a solid catalyst, consider regeneration or replacement. For homogeneous catalysts, ensure the correct concentration is maintained. | A deactivated catalyst will have lower activity, leading to incomplete conversion of the starting material and consequently, a lower yield.[4][5][6][7] |
| Impure Reactants | Analyze the purity of starting materials (e.g., cyclohexene) and solvents. Purify if necessary before use. | Impurities in the reactants can poison the catalyst or participate in side reactions, consuming reactants and reducing the yield of the target product. |
Problem 2: Low Purity of this compound
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Side Reactions | Optimize reaction temperature and time. A lower temperature may favor the desired reaction, while a shorter reaction time can minimize the formation of degradation products. | High temperatures and long reaction times can promote over-oxidation or other side reactions, leading to a variety of impurities. |
| Inefficient Purification | For vacuum distillation, ensure the vacuum is stable and the column has sufficient theoretical plates. For crystallization, optimize the solvent system and cooling profile. | An inefficient purification process will not effectively separate the this compound from byproducts and unreacted starting materials. |
| Presence of Intermediate Species | Ensure the reaction goes to completion by monitoring with analytical methods like GC or TLC. If an intermediate is detected, extend the reaction time or adjust conditions. | Incomplete reactions, such as the hydrolysis of intermediate esters, will result in their presence in the final product, lowering its purity.[10] |
Experimental Protocols
Pilot-Scale Synthesis of trans-1,2-Cyclohexanediol via Cyclohexene Oxidation
This protocol is adapted from established laboratory procedures and should be conducted with a thorough safety assessment before implementation at a pilot scale.[3][10]
Materials:
-
Cyclohexene (freshly distilled)
-
Formic acid (88-99%)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (B78521)
-
Ethyl acetate
-
Hydrochloric acid
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirrer, condenser, thermocouple, and addition funnel
-
Heating/cooling circulator for the reactor jacket
-
Vacuum distillation apparatus
-
Filtration unit
Procedure:
-
Reaction Setup: Charge the jacketed reactor with formic acid. Begin stirring and circulate coolant through the reactor jacket to maintain the desired initial temperature (e.g., 10-15°C).
-
Peroxyformic Acid Formation: Slowly add the 30% hydrogen peroxide solution to the formic acid via the addition funnel while maintaining the temperature below 25°C.
-
Cyclohexene Addition: Once the hydrogen peroxide addition is complete, slowly add the cyclohexene to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 40-45°C.[3] This step is exothermic, and efficient cooling is critical.
-
Reaction Monitoring: After the cyclohexene addition is complete, maintain the reaction mixture at 40°C for approximately 1 hour.[3] Monitor the reaction progress by taking samples and analyzing them by GC to confirm the disappearance of cyclohexene.
-
Work-up:
-
Once the reaction is complete, cool the mixture.
-
Remove formic acid and water by vacuum distillation.
-
To the viscous residue, slowly add a cooled solution of sodium hydroxide to hydrolyze the intermediate formate (B1220265) esters, ensuring the temperature does not exceed 45°C.[3]
-
Neutralize the mixture with hydrochloric acid.
-
-
Purification:
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and remove the solvent by distillation.
-
The crude product can be further purified by vacuum distillation to yield trans-1,2-Cyclohexanediol.
-
Safety Precautions:
-
Performic acid is a strong and unstable oxidizing agent. It should be prepared in situ and not stored.
-
The reaction is exothermic. Ensure adequate cooling capacity and continuous monitoring of the reaction temperature.
-
All operations should be conducted in a well-ventilated area, and appropriate PPE must be worn.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of trans-1,2-Cyclohexanediol via Cyclohexene Oxidation
| Parameter | Lab Scale (100 mmol)[10] | Pilot Scale (Example) |
| Cyclohexene | 8.22 g (10.2 mL) | 4.1 kg (5.1 L) |
| Formic Acid (99%) | 30 mL | 15 L |
| Hydrogen Peroxide (30%) | 13 mL | 6.5 L |
| Reaction Temperature | < 80°C (addition), 60-70°C (work-up) | 40-45°C (addition), < 45°C (hydrolysis) |
| Reaction Time | ~35 minutes for addition | 1-2 hours for addition |
| Typical Yield | ~82% | 65-75% |
Note: The yield at the pilot scale may be lower due to challenges in maintaining optimal conditions in a larger volume.
Visualizations
Experimental Workflow for Pilot-Scale Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijset.com [ijset.com]
- 5. mdpi.com [mdpi.com]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. epsc.be [epsc.be]
- 9. benchchem.com [benchchem.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Controlled Oxidation of 1,2-Cyclohexanediol to Adipic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of adipic acid from 1,2-cyclohexanediol (B165007). The focus is on preventing over-oxidation and minimizing side-product formation to enhance reaction selectivity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My reaction is producing a complex mixture of by-products with low selectivity for adipic acid. What are the likely causes and solutions?
A: Low selectivity is often a direct consequence of the reaction conditions, particularly the pH.[1][2] If you are using basic conditions, a complex reaction network can be activated, leading to numerous by-products.[1][3]
-
Problem Identification: Under basic conditions, the key intermediate, 1,2-cyclohexanedione, is prone to several undesired reactions. These include rearrangement to form 6-hydroxycaprolactone and 1-hydroxycyclopentanecarboxylic acid, as well as aldol (B89426) condensation.[1][2][3]
-
Recommended Solution: Switch to acidic reaction conditions. The use of catalysts like Keggin-type polyoxometalates (P/Mo/V) in an acidic medium has been shown to be extremely selective for the conversion of this compound to adipic acid.[1][2]
Q2: I've improved selectivity by using acidic conditions, but I'm now observing a significant amount of a high-molecular-weight by-product, possibly an ester. How can this be prevented?
A: This is a known side reaction under acidic conditions where the desired adipic acid product reacts with the un-converted this compound starting material to form a corresponding ester.[1][2][3]
-
Problem Identification: The formation of this ester by-product reduces the overall yield of adipic acid.
-
Recommended Solutions:
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it once the maximum conversion of the diol is achieved, before the esterification reaction becomes significant.
-
Control Stoichiometry: Adjusting the initial ratio of oxidant to substrate can help drive the reaction to completion faster, leaving less unreacted diol available for ester formation.
-
Temperature Management: Lowering the reaction temperature may decrease the rate of the secondary esterification reaction more than the primary oxidation, thus improving selectivity.
-
Q3: My reaction is proceeding very slowly or the conversion of this compound is incomplete. How can I improve the reaction rate and yield?
A: Sluggish or incomplete reactions can be attributed to several factors related to the catalyst, oxidant, or general reaction conditions.
-
Problem Identification: Inefficient catalysis or suboptimal conditions can lead to poor conversion rates.
-
Recommended Solutions:
-
Catalyst Choice: Employ a dual-catalyst system. A combination of Pt/C and a Vanadium-based catalyst (like V₂O₅) has demonstrated high efficiency, achieving yields of up to 90%.[1] The Pt/C facilitates the initial oxidation to 2-hydroxycyclohexanone, which is then selectively converted to adipic acid by the vanadium co-catalyst.[1][4]
-
Oxidant: Ensure the oxidant is active and present in a sufficient amount. Greener and effective oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are commonly used with appropriate catalytic systems.[1][5]
-
Increase Temperature: The reaction kinetics are temperature-dependent. For instance, the oxidation of cyclohexanol (B46403) (a related substrate) with nitric acid is typically performed at elevated temperatures of 65-90°C to ensure a reasonable reaction rate.[6][7]
-
Q4: My heterogeneous vanadium catalyst is leaching into the reaction medium, making recovery and reuse difficult. What can be done to improve catalyst stability?
A: Vanadium catalysts are known to have low stability in aqueous solutions, leading to leaching of the active species.[4]
-
Problem Identification: Leaching complicates product purification, results in loss of the active catalyst, and raises questions about whether the catalysis is truly heterogeneous or homogeneous.[4] Leaching of V₂O₅ can be as high as 88.4%.[1][4]
-
Recommended Solution: Utilize more stable catalyst structures. Synthesizing vanadium bronze structures by incorporating metals like sodium, copper, or silver can significantly decrease leaching. For example, the use of AgVO₃ has been shown to reduce vanadium leaching to just 5%.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways and most common side products?
A: The reaction pathway and resulting by-products are highly dependent on the pH of the reaction medium. The process generally proceeds via the formation of an intermediate like 2-hydroxycyclohexanone or 1,2-cyclohexanedione.[1][8]
-
Under Acidic Conditions: The primary side reaction is the formation of an ester between the adipic acid product and unreacted this compound.[1][2]
-
Under Basic Conditions: A more complex mixture is formed, including 6-hydroxycaprolactone, 1-hydroxycyclopentanecarboxylic acid, and aldol condensation products.[1][3]
-
Over-oxidation Products: In some cases, further C-C bond cleavage can lead to the formation of smaller dicarboxylic acids, such as glutaric and succinic acids.[8]
Q2: Which catalytic systems offer the best performance for this conversion?
A: Several catalytic systems have proven effective, with the choice depending on the desired balance of selectivity, activity, cost, and environmental impact.
-
Pt/C and V₂O₅: This dual-catalyst system is highly effective, providing adipic acid yields of up to 90% via a 2-hydroxycyclohexanone intermediate.[1]
-
Polyoxometalates (POMs): Keggin-type heteropolyacids containing molybdenum and vanadium are extremely selective under acidic conditions.[1][2] Tungsten-based POMs used with hydrogen peroxide are also very effective.[5]
-
Ruthenium-based Catalysts: While efficient at the initial dehydrogenation step, supported Ru(OH)₃ catalysts tend to produce a complex mixture of by-products under the required basic conditions, leading to low selectivity for adipic acid.[1][2]
Q3: What are the advantages of using "green" oxidants like O₂ or H₂O₂?
A: Using molecular oxygen (aerobic oxidation) or hydrogen peroxide as the terminal oxidant offers significant environmental advantages over traditional methods that use stoichiometric oxidants like nitric acid.[5][8] The primary by-product of H₂O₂ is water, and O₂ is readily available from the air, making these processes cleaner and more sustainable. This approach avoids the production of nitrous oxide (N₂O), a potent greenhouse gas associated with nitric acid-based oxidation.[5]
Data Presentation
Table 1: Comparison of Selected Catalytic Systems
| Catalyst System | Oxidant | Reaction Conditions | Reported Adipic Acid Yield | Key Advantages & Disadvantages | Citations |
|---|---|---|---|---|---|
| Pt/C + V₂O₅ | O₂ | Aqueous | 90% | Advantage: High yield in a one-pot system. Disadvantage: Significant leaching of vanadium catalyst. | [1][4] |
| Ru(OH)₃/Al₂O₃ | O₂ | Basic | Low Selectivity | Advantage: Efficient for initial dehydrogenation. Disadvantage: Promotes numerous side reactions, leading to low selectivity. | [1][2][3] |
| Keggin-type P/Mo/V Polyoxometalates | O₂ | Acidic | High Selectivity | Advantage: Extremely selective conversion to adipic acid. Disadvantage: Can lead to ester by-product formation. | [1][2][3] |
| H₂WO₄ in Ionic Liquid | H₂O₂ | Solvent-free | 96% | Advantage: High yield, eco-friendly system, catalyst is reusable. Disadvantage: Requires use of ionic liquids. | [5] |
| AgVO₃ (Vanadium Bronze) + Pt/C | O₂ | Aqueous | ~70% Selectivity | Advantage: Significantly reduced vanadium leaching (5%) compared to V₂O₅. Disadvantage: Lower selectivity compared to other systems. |[1][4] |
Experimental Protocols
Protocol 1: Selective Oxidation Using a Pt/C and V₂O₅ Dual Catalyst System
This protocol is based on the highly efficient one-pot synthesis method.[1][4]
-
Reactor Setup: To a high-pressure stainless steel autoclave, add trans-1,2-cyclohexanediol, the Pt/C catalyst, and the V₂O₅ catalyst in an aqueous solvent (e.g., deionized water).
-
Sealing and Purging: Seal the reactor and purge several times with O₂ to remove air.
-
Reaction Conditions: Pressurize the reactor with O₂ (e.g., to 3 bar) and heat to the desired reaction temperature (e.g., 90-120°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the starting material and the yield of adipic acid.
-
Work-up: After completion, cool the reactor to room temperature and release the pressure. Filter the reaction mixture to remove the heterogeneous catalysts.
-
Product Isolation: Isolate the adipic acid from the aqueous solution by cooling to induce crystallization, followed by filtration. The product can be further purified by recrystallization.
Protocol 2: Oxidation using a Nitric Acid System (Adapted from Cyclohexanol Oxidation)
This protocol outlines the traditional method, which requires careful temperature control to minimize side reactions. This procedure should be performed in a well-ventilated fume hood.[6][7]
-
Acid Preparation: In a round-bottom flask equipped with a condenser and a thermometer, place 50% nitric acid. Add a catalytic amount of ammonium (B1175870) metavanadate.[7]
-
Heating: Heat the acid solution gently in a water bath to 65-70°C.[7]
-
Substrate Addition: Add this compound dropwise to the hot acid solution while maintaining the temperature. The evolution of brown nitrogen oxide gases will be observed.[7]
-
Reaction Completion: After the addition is complete, continue heating the mixture for an additional 10-15 minutes until the evolution of brown gases ceases.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to induce the crystallization of adipic acid.
-
Isolation and Purification: Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry. The melting point of the product can be measured to assess purity (Adipic acid m.p. ~152°C).[6]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Oxidation of this compound to Adipic Acid with Oxygen: A Study Into Selectivity-Affecting Parameters [iris.unito.it]
- 4. Adipic acid formation from cyclohexanediol using platinum and vanadium catalysts: elucidating the role of homogeneous vanadium species - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00914H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 7. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Zeolite-Catalyzed 1,2-Cyclohexanediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-cyclohexanediol (B165007) using zeolite catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary zeolite-catalyzed routes for this compound synthesis?
A1: There are two main green chemistry routes for the synthesis of this compound using zeolite catalysts:
Q2: Which zeolite catalyst is recommended for the hydrolysis of cyclohexene (B86901) oxide?
Q3: What are the key advantages of using zeolite catalysts in this synthesis?
A3: Zeolite catalysts offer several advantages, including:
-
Environmental friendliness: They are solid acids that are recyclable, reducing hazardous liquid acid waste.[3]
-
High selectivity: Zeolites can provide shape-selective catalysis, leading to higher yields of the desired product.
Q4: What factors influence the performance of the zeolite catalyst?
A4: The catalytic performance is influenced by several factors, including:
-
Zeolite type and structure: The pore size and framework topology of the zeolite (e.g., H-ZSM-5 vs. H-Beta) play a crucial role in selectivity.
-
Acidity: The number and strength of Brønsted and Lewis acid sites are critical for catalytic activity.
-
Catalyst preparation and modification: Treatments such as calcination and dealumination can significantly impact the catalyst's properties and performance.[3]
-
Reaction conditions: Temperature, pressure, reactant ratios, and reaction time must be optimized for maximum yield and selectivity.
Troubleshooting Guides
Problem 1: Low Yield or Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Temperature | Systematically vary the reaction temperature. For cyclohexene oxide hydrolysis with H-ZSM-5, a temperature of 353 K (80°C) has been shown to be effective.[3] |
| Incorrect Reactant Molar Ratio | Optimize the molar ratio of water to cyclohexene oxide. A higher molar ratio of water can favor the forward reaction. For example, a 5:1 molar ratio of H₂O to cyclohexene oxide has been used.[3] |
| Insufficient Catalyst Amount | Increase the catalyst loading. A typical starting point is around 0.1 g of catalyst for 10 mmol of cyclohexene oxide.[3] |
| Catalyst Deactivation | See the "Catalyst Deactivation and Regeneration" section below. |
| Mass Transfer Limitations | Ensure vigorous stirring to overcome potential mass transfer limitations, especially in solvent-free systems. |
Problem 2: Poor Selectivity towards this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Zeolite Catalyst | For cyclohexene oxide hydrolysis, H-Beta zeolite is known to be more active but less selective than H-ZSM-5, leading to more byproducts.[1][3][4] Consider switching to H-ZSM-5 for higher selectivity. |
| Formation of Byproducts | In the direct dihydroxylation of cyclohexene, byproducts such as 2-hydroxy-cyclohexane-1-one and 2-cyclohexene-1-ol can form.[1] Optimizing the oxidant concentration and reaction time can help minimize these. |
| High Reaction Temperature | Elevated temperatures can sometimes promote side reactions. Try lowering the reaction temperature to see if selectivity improves. |
| Incorrect Catalyst Acidity | The acidity of the zeolite can influence byproduct formation. Catalyst modification, such as dealumination, can be explored to alter the acid site density and strength.[3] |
Problem 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Coke Formation | Carbonaceous deposits (coke) can block the zeolite pores and active sites. This is a common cause of deactivation. |
| Poisoning | Impurities in the feedstock can adsorb onto the active sites and poison the catalyst. Ensure high-purity reactants are used. |
| Sintering | High reaction or regeneration temperatures can lead to the agglomeration of active sites, reducing the catalyst's surface area and activity. |
Catalyst Regeneration:
A common method for regenerating coked zeolite catalysts is calcination. This involves heating the catalyst in air or an inert atmosphere to burn off the carbonaceous deposits. A typical procedure would be to heat the catalyst at a controlled rate to a temperature around 550°C and hold it for several hours.
Data Presentation
Table 1: Comparison of Zeolite Catalysts for this compound Synthesis
| Catalyst | Reaction Route | Reactants | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| H-ZSM-5 | Hydrolysis | Cyclohexene oxide, Water | 96.2 | ~90 | 88.6 | [1][3][4] |
| H-Beta | Hydrolysis | Cyclohexene oxide, Water | Higher than H-ZSM-5 | 63 | - | [1][3][4] |
| Ti-Beta-3% | Dihydroxylation | Cyclohexene, H₂O₂ | 90.2 | 66.2 | - | [1][3] |
Table 2: Influence of Reaction Conditions on H-ZSM-5 Catalyzed Hydrolysis of Cyclohexene Oxide
| Parameter | Value | Cyclohexene Oxide Conversion (%) | This compound Selectivity (%) | Reference |
| Catalyst Dosage (g) | 0.05 | Increased with dosage | ~90 | [3] |
| 0.1 | 96.2 | ~90 | [3] | |
| H₂O/Cyclohexene Oxide Molar Ratio | 2 | Lower | ~90 | [3] |
| 5 | 96.2 | ~90 | [3] | |
| Reaction Temperature (K) | 333 | Lower | ~90 | [3] |
| 353 | 96.2 | ~90 | [3] | |
| Reaction Time (h) | 1 | Lower | ~90 | [3] |
| 2 | 96.2 | ~90 | [3] |
Experimental Protocols
Key Experiment: Hydrolysis of Cyclohexene Oxide using H-ZSM-5 Catalyst
1. Catalyst Preparation (Activation):
-
Commercial H-ZSM-5 zeolite (SiO₂/Al₂O₃ ratio of approximately 25) is typically used.
-
Prior to the reaction, the catalyst should be activated by calcination. Heat the zeolite powder in a furnace with a slow ramp rate to 550°C and hold for 4-6 hours in a stream of dry air. This removes any adsorbed water and organic template residues.
-
Allow the catalyst to cool down in a desiccator to prevent rehydration.
2. Reaction Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add the desired amount of reactants. A typical ratio is 10 mmol of cyclohexene oxide and 50 mmol of deionized water (a 1:5 molar ratio).[3]
-
Add the activated H-ZSM-5 catalyst (e.g., 0.1 g).
-
Heat the reaction mixture to the desired temperature (e.g., 353 K or 80°C) with vigorous stirring.
-
Maintain the reaction for the optimized time (e.g., 2 hours).[3]
3. Product Isolation and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.
-
The liquid product can be analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexene oxide and the selectivity to this compound. An internal standard can be used for quantitative analysis.
-
For product purification, techniques like distillation or extraction may be employed, depending on the scale and desired purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
Technical Support Center: Resolving Issues with cis/trans Isomer Separation in 1,2-Cyclohexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis- and trans-1,2-cyclohexanediol (B13532) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between cis- and trans-1,2-cyclohexanediol that allow for their separation?
A1: The key difference lies in their three-dimensional structures and resulting polarities. In the chair conformation, cis-1,2-cyclohexanediol (B155557) has one axial and one equatorial hydroxyl group, which allows for the formation of an intramolecular hydrogen bond. This internal bonding reduces the interaction of the hydroxyl groups with external polar molecules, making the cis isomer effectively less polar than the trans isomer. The trans isomer typically has both hydroxyl groups in equatorial positions (or both axial in a higher energy conformation), preventing intramolecular hydrogen bonding and leaving both hydroxyl groups available to interact with polar stationary phases or solvents. This difference in polarity is the primary principle exploited in chromatographic and crystallization-based separation methods.
Q2: Which analytical technique is best suited for separating cis- and trans-1,2-cyclohexanediol?
A2: The optimal technique depends on the scale and desired purity of the separation.
-
Column Chromatography: This is a versatile and widely used method for both analytical and preparative scale separations. Due to the polarity difference, silica (B1680970) gel chromatography can effectively separate the two isomers.
-
Gas Chromatography (GC): GC is an excellent analytical technique for assessing the purity of fractions and determining the ratio of isomers in a mixture. Derivatization may be necessary to improve volatility and peak shape.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution for the analytical separation of the isomers. Reversed-phase chromatography is a common approach.
-
Fractional Crystallization: This method is suitable for larger-scale separations and relies on the differential solubility of the isomers or their derivatives in a specific solvent.
-
Selective Derivatization: This chemical method involves reacting the isomer mixture with a reagent that selectively reacts with one isomer (typically the cis-diol), allowing for the easy separation of the unreacted isomer.
Q3: Why is my trans isomer eluting before the cis isomer in reversed-phase HPLC?
A3: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on hydrophobicity. Since the trans isomer is more polar than the cis isomer (due to the availability of its hydroxyl groups for hydrogen bonding with the mobile phase), it will have a weaker interaction with the nonpolar stationary phase and elute earlier. The less polar cis isomer will be retained longer on the column.
Q4: Can I use fractional crystallization to separate the isomers directly?
A4: While possible, direct fractional crystallization of the diols can be challenging due to their similar crystal structures and potential for co-crystallization. A more effective approach is to first derivatize the diols to accentuate their structural differences. For example, converting them to their dihydrochloride (B599025) salts can significantly alter their solubilities, facilitating separation by crystallization.
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
Possible Cause 1: Inappropriate Solvent System The polarity of the eluent may not be optimal to resolve the two isomers.
Troubleshooting Tip:
-
Systematically screen a range of solvent systems with varying polarities using Thin-Layer Chromatography (TLC) before running the column.
-
For 1,2-cyclohexanediol (B165007) on silica gel, a good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or 2-propanol).
-
Employ a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity to enhance separation.
Possible Cause 2: Column Overloading Applying too much sample to the column can lead to broad, overlapping peaks.
Troubleshooting Tip:
-
Reduce the amount of sample loaded onto the column. A general guideline is a sample-to-silica gel ratio of 1:50 to 1:100 by weight for challenging separations.
Possible Cause 3: Improper Column Packing Channels or cracks in the stationary phase can cause uneven solvent flow and poor separation.
Troubleshooting Tip:
-
Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
Issue 2: Co-elution or Poor Resolution in GC/HPLC
Possible Cause 1: Suboptimal Chromatographic Conditions The temperature program (for GC) or mobile phase composition (for HPLC) may not be suitable for resolving the isomers.
Troubleshooting Tip (GC):
-
Optimize the temperature ramp. A slower ramp rate around the elution temperature of the isomers can improve separation.
-
Ensure the use of a suitable column. A mid-polarity or wax-type column can provide better selectivity for these isomers than a standard non-polar phase.
Troubleshooting Tip (HPLC):
-
Adjust the mobile phase composition. For reversed-phase HPLC, altering the ratio of the aqueous and organic solvents can significantly impact retention and resolution.
-
Consider a different stationary phase. If a C18 column is not providing adequate separation, a phenyl or cyano column might offer different selectivity.
Possible Cause 2: Peak Tailing Active sites on the column or in the inlet can cause tailing, which reduces resolution.
Troubleshooting Tip:
-
For GC, use a deactivated inlet liner and ensure the column is properly installed.
-
For HPLC, consider using an end-capped column or adding a competing base to the mobile phase if basic analytes are suspected to be interacting with residual silanols.
Issue 3: Difficulty in Fractional Crystallization
Possible Cause 1: Similar Solubilities of the Isomers The cis and trans isomers may have very similar solubilities in the chosen solvent, making separation difficult.
Troubleshooting Tip:
-
Screen a variety of solvents and solvent mixtures. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature.
-
Consider derivatization to alter the physical properties of the isomers, as mentioned in FAQ 4.
Possible Cause 2: Cooling Rate is Too Fast Rapid cooling can lead to co-precipitation of both isomers.
Troubleshooting Tip:
-
Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. Slow cooling encourages the formation of purer crystals of the less soluble isomer.
Possible Cause 3: Lack of Nucleation Crystallization may not initiate without seed crystals or nucleation sites.
Troubleshooting Tip:
-
If a small amount of a pure isomer is available, add a seed crystal to the cooled, saturated solution.
-
Gently scratching the inside of the flask with a glass rod can create nucleation sites.
Data Presentation
Table 1: Chromatographic Separation Parameters for this compound Isomers (Illustrative)
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile/Carrier Gas | Helium | Acetonitrile/Water (e.g., 30:70 v/v) |
| Flow Rate | 1 mL/min | 1 mL/min |
| Temperature | Oven: 100°C (isothermal) | Column: 25°C |
| Detection | FID | UV at 210 nm |
| Elution Order | cis then trans | trans then cis |
| Retention Time (cis) | ~5.9 min | ~7.2 min |
| Retention Time (trans) | ~6.5 min | ~6.1 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: The values in this table are illustrative and should be optimized for your specific instrumentation and conditions.
Experimental Protocols
Protocol 1: Separation by Column Chromatography
Objective: To separate a mixture of cis- and trans-1,2-cyclohexanediol using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Mixture of this compound isomers
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a level and compact bed.
-
Sample Loading: Dissolve the this compound mixture in a minimal amount of the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. The less polar cis isomer will elute first.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexanes:Ethyl Acetate) to elute the more polar trans isomer.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC or GC to determine the purity of the separated isomers.
Protocol 2: Separation by Selective Derivatization with Methylboronic Acid
Objective: To separate trans-1,2-cyclohexanediol from a mixture by selectively reacting the cis isomer with methylboronic acid.[1]
Materials:
-
Mixture of cis- and trans-1,2-cyclohexanediol
-
Methylboronic acid
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the isomer mixture in anhydrous toluene.
-
Derivatization: Add one equivalent of methylboronic acid (relative to the estimated amount of the cis isomer).
-
Azeotropic Removal of Water: Heat the mixture to reflux to form the methylboronate ester of the cis-diol, removing the water formed via the Dean-Stark trap.
-
Isolation of trans Isomer: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture. The unreacted trans-1,2-cyclohexanediol can be isolated by removing the solvent and purifying the residue by crystallization or chromatography.
-
Hydrolysis of cis-diol ester (Optional): The toluene solution containing the cis-diol methylboronate ester can be washed with water to hydrolyze the ester and regenerate the cis-1,2-cyclohexanediol, which will partition into the aqueous phase.
Visualizations
Caption: A logical workflow for troubleshooting poor isomer separation.
Caption: Logical relationships in chromatographic vs. chemical separation.
References
Avoiding the formation of 2-cyclohexene-1-one and 2-cyclohexene-1-ol byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 2-cyclohexene-1-one and 2-cyclohexene-1-ol byproducts during the synthesis of cyclohexanone (B45756).
Troubleshooting Guide
Issue 1: Presence of 2-cyclohexene-1-one and 2-cyclohexene-1-ol in the final product when starting from cyclohexene (B86901).
Possible Cause: The formation of these byproducts during cyclohexene oxidation is primarily due to a competing side reaction known as allylic oxidation. In this reaction, the allylic C-H bonds of cyclohexene are oxidized, leading to 2-cyclohexene-1-ol, which can be further oxidized to 2-cyclohexene-1-one. This pathway competes with the desired oxidation of the double bond to form cyclohexanone. The selectivity of the reaction is highly dependent on the catalyst, oxidant, and reaction conditions.
Solutions:
-
Catalyst Selection: Employ catalysts that favor the oxidation of the double bond over allylic C-H bond activation. For instance, certain palladium complexes, such as SBA-15-DAFO-Pd(II), have been shown to effectively catalyze the selective oxidation of cyclohexene to cyclohexanone.
-
Choice of Oxidant: The choice of oxidizing agent is critical. While powerful oxidants can lead to over-oxidation and byproduct formation, milder and more selective oxidants can improve the desired product yield. Hydrogen peroxide (H2O2) is often used as a greener and more selective oxidant compared to others like tert-butyl hydroperoxide (TBHP) under certain catalytic systems.
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures generally favor the desired oxidation pathway and minimize side reactions, including allylic oxidation.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Acetonitrile (B52724) has been shown to be an effective solvent in some catalytic systems for this transformation.
-
Issue 2: Formation of unsaturated byproducts during the oxidation of cyclohexane (B81311).
Possible Cause: While the primary route for cyclohexane oxidation proceeds via cyclohexyl hydroperoxide to form cyclohexanol (B46403) and cyclohexanone (KA oil), the formation of unsaturated byproducts like 2-cyclohexene-1-one can occur through over-oxidation, especially at higher temperatures and conversion rates.[1] The desired products, cyclohexanol and cyclohexanone, are more susceptible to oxidation than the starting cyclohexane, leading to a variety of byproducts if the reaction is not carefully controlled.[2]
Solutions:
-
Control Conversion Rate: Industrial processes for cyclohexane oxidation typically maintain a low conversion rate (around 4-15%) to ensure high selectivity (80-85%) for KA oil and minimize the formation of over-oxidation byproducts.[3]
-
Optimize Reaction Temperature: Operating at lower temperatures can reduce the rate of side reactions. For instance, photocatalytic systems using V2O5@TiO2 have demonstrated high selectivity to KA-oil at milder conditions.[4]
-
Catalyst Systems for High Selectivity: The use of specific catalyst systems can significantly improve selectivity. For example, V2O5@TiO2 under simulated solar light has been reported to achieve nearly 100% selectivity to KA-oil at a cyclohexane conversion of 18.9%.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to the formation of 2-cyclohexene-1-one and 2-cyclohexene-1-ol during cyclohexanone synthesis?
A1: When synthesizing cyclohexanone from cyclohexene, the primary mechanism for the formation of 2-cyclohexene-1-one and 2-cyclohexene-1-ol is allylic oxidation . This reaction competes with the desired oxidation of the carbon-carbon double bond. In the case of cyclohexane oxidation, these unsaturated byproducts can arise from over-oxidation of the primary products, cyclohexanol and cyclohexanone, particularly at elevated temperatures and higher conversion levels.
Q2: How can I minimize the formation of these byproducts?
A2: To minimize the formation of 2-cyclohexene-1-one and 2-cyclohexene-1-ol, consider the following strategies:
-
From Cyclohexene:
-
Utilize a catalyst that promotes the selective oxidation of the double bond, such as specific palladium complexes.
-
Employ a milder oxidizing agent like hydrogen peroxide.
-
Maintain a lower reaction temperature.
-
-
From Cyclohexane:
-
Control the reaction to achieve a low conversion rate.
-
Operate at the lowest effective temperature.
-
Use a highly selective catalyst, such as V2O5@TiO2 in photocatalytic systems.[4]
-
Q3: Are there any recommended catalyst systems for high selectivity to cyclohexanone?
A3: Yes, several catalyst systems have been developed to enhance the selectivity of cyclohexanone formation:
-
For Cyclohexene Oxidation: A Pd(II)-complex catalyst, SBA-15-DAFO-Pd(II), has been shown to be effective for the selective oxidation of cyclohexene to cyclohexanone using H2O2.
-
For Cyclohexane Oxidation: V2O5@TiO2 has been reported as a highly efficient photocatalyst for the selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA-oil) with nearly 100% selectivity under optimized conditions.[4]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the oxidation of cyclohexene and cyclohexane, highlighting the selectivity towards desired and undesired products.
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Cyclohexanone (%) | Selectivity to 2-cyclohexene-1-one/ol (%) | Reference |
| Cyclohexene | 5%Ru/Ti-PILC | O2 | - | >150 | 59 | - | 87 (enone), 13 (enol) | [3] |
| Cyclohexene | LaCoO3 | O2 | - | - | - | - | - | [5] |
| Cyclohexene | LaCoO3 | H2O2 | - | - | - | - | - | [5] |
| Cyclohexene | LaCoO3 | TBHP | - | - | - | High allylic selectivity | - | [5] |
| Cyclohexane | V2O5@TiO2 | O2 | Acetonitrile/Water | Ambient | 18.9 | Nearly 100 (KA oil) | Not reported | [4] |
| Cyclohexane | Fe(III) Complex 1 | TBHP | Acetonitrile | 50 | - | 1.7 (after 3h) | Not reported | [6] |
Experimental Protocols
Protocol 1: Selective Photocatalytic Oxidation of Cyclohexane using V2O5@TiO2 [4]
This protocol describes a highly selective method for the oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA-oil) with minimal byproduct formation.
Materials:
-
V2O5@TiO2 catalyst
-
Cyclohexane
-
Acetonitrile
-
Water
-
Oxygen (O2)
-
Photoreactor with a simulated solar light source
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare the V2O5@TiO2 catalyst as described in the reference literature.
-
In a typical photocatalytic reaction, add the V2O5@TiO2 catalyst to a mixed solvent of acetonitrile and water.
-
Introduce cyclohexane into the reactor.
-
Pressurize the reactor with oxygen.
-
Irradiate the mixture with a simulated solar light source while stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC to determine the conversion of cyclohexane and the selectivity to cyclohexanone and cyclohexanol.
-
Under optimized conditions (as reported in the reference), this method can achieve nearly 100% selectivity to KA-oil at a cyclohexane conversion of 18.9%.
Protocol 2: Selective Oxidation of Cyclohexene to Cyclohexanone using SBA-15-DAFO-Pd(II) Catalyst
This protocol outlines the use of a specific palladium complex for the selective oxidation of cyclohexene to cyclohexanone.
Materials:
-
SBA-15-DAFO-Pd(II) catalyst
-
Cyclohexene
-
Hydrogen peroxide (H2O2)
-
Solvent (e.g., acetonitrile)
-
Reaction vessel with temperature control
-
Magnetic stirrer
-
Analytical equipment for product analysis (e.g., GC-MS)
Procedure:
-
Synthesize the SBA-15-DAFO-Pd(II) catalyst according to established literature procedures.
-
To a reaction vessel, add the SBA-15-DAFO-Pd(II) catalyst and the chosen solvent.
-
Add cyclohexene to the mixture.
-
While stirring, add hydrogen peroxide dropwise to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using GC or GC-MS.
-
Upon completion, the catalyst can be recovered by filtration for potential reuse.
-
The product mixture can be worked up using standard extraction and purification techniques to isolate the cyclohexanone.
Visualizations
Caption: Reaction pathways for the oxidation of cyclohexane and cyclohexene.
Caption: Troubleshooting flowchart for byproduct formation.
References
- 1. Liquid-phase oxidation of cyclohexane. Elementary steps in the developed process, reactivity, catalysis, and problems of conversion and selectivity - Perkel - Russian Chemical Bulletin [bakhtiniada.ru]
- 2. Efficient Oxidation of Cyclohexane over Bulk Nickel Oxide under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective cyclohexene oxidation with O2, H2O2 and tert-butyl hydroperoxide over spray-flame synthesized LaCo1−xFexO3 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Catalyst Stability in 1,2-Cyclohexanediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2-cyclohexanediol (B165007). The focus is on enhancing the stability and performance of catalysts used in this process.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid Decrease in Catalyst Activity and/or Selectivity
Q: My catalyst's activity and/or selectivity for this compound significantly drops after the first one or two runs. What are the likely causes and how can I address this?
A: A rapid decline in performance often points to one of three main causes of catalyst deactivation: coking, poisoning, or leaching of the active species.
Possible Causes and Solutions:
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[1][2] This is particularly common with zeolite catalysts at higher temperatures.
-
Solution 1: Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[3]
-
Solution 2: Catalyst Regeneration: For zeolite catalysts like H-ZSM-5, a common regeneration procedure involves controlled oxidation (calcination) to burn off the coke, followed by reduction if necessary.[2][4] A typical procedure involves heating the catalyst in air or a mixture of air and nitrogen at temperatures between 400°C and 650°C.[5]
-
-
Catalyst Poisoning: Impurities in the reactants (cyclohexene, oxidant) or solvent can adsorb onto the active sites, rendering them inactive.[6]
-
Solution 1: Purify Reactants and Solvents: Ensure high purity of all starting materials. Use freshly distilled solvents.
-
Solution 2: Use a Guard Bed: Pass the reactant stream through a guard bed of a suitable adsorbent to remove potential poisons before they reach the catalyst.
-
-
Leaching of Active Species: In liquid-phase reactions, the active metal or acid sites can dissolve into the reaction medium, leading to a permanent loss of activity.[7][8] This can be a concern for supported metal catalysts and some zeolites in aqueous or acidic media.
-
Solution 1: Catalyst Support Modification: Modifying the catalyst support to enhance the interaction with the active species can reduce leaching.
-
Solution 2: Optimize Solvent and pH: Choose a solvent system that minimizes the solubility of the active catalyst components. Adjusting the pH of the reaction mixture can also mitigate leaching in some cases.
-
Issue 2: Low Yield of this compound
Q: I am observing a consistently low yield of this compound, even with a fresh catalyst. What factors could be contributing to this?
A: Low yields can result from suboptimal reaction conditions, poor catalyst activity, or competing side reactions.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, pressure, and reactant concentrations may not be ideal for the specific catalyst being used.
-
Solution: Systematic Optimization: Methodically vary the reaction temperature, pressure, and the molar ratio of cyclohexene (B86901) to oxidant to find the optimal conditions for your catalytic system. For example, in the dihydroxylation of cyclohexene using H2O2 over Ti-Beta zeolites, the temperature and H2O2 concentration are critical parameters.[9][10]
-
-
Competing Side Reactions: The formation of byproducts such as 2-cyclohexen-1-one, 2-cyclohexen-1-ol, or adipic acid can lower the selectivity towards this compound.[10]
-
Solution: Catalyst Selection and Modification: The choice of catalyst can significantly influence selectivity. For instance, H-ZSM-5 has shown higher selectivity to this compound from cyclohexene oxide hydrolysis compared to H-Beta zeolite.[9][10] Modifying the catalyst, for example by controlling the acidity of a zeolite, can also steer the reaction towards the desired product.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface.
-
Solution: Increase Agitation and Catalyst Surface Area: Ensure vigorous stirring of the reaction mixture. Using a catalyst with a smaller particle size and higher surface area can also improve performance.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is more stable for this compound synthesis: H-ZSM-5 or H-Beta zeolite?
A1: Studies have shown that while H-Beta zeolite may initially be more active in the hydrolysis of cyclohexene oxide, H-ZSM-5 is a more suitable catalyst due to its higher selectivity (around 90% or more) for this compound.[9] Furthermore, H-ZSM-5 has been demonstrated to be reusable for at least three cycles with minimal loss of activity under mild, solvent-free conditions.[9][10]
Q2: How can I regenerate a deactivated zeolite catalyst?
A2: The most common method for regenerating zeolite catalysts deactivated by coking is calcination.[2][5] This involves heating the catalyst in a controlled atmosphere (usually air or a mixture of nitrogen and oxygen) to a temperature high enough to burn off the organic deposits without damaging the zeolite structure. A general procedure is as follows:
-
Wash the catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic molecules.[3]
-
Dry the catalyst thoroughly.
-
Heat the catalyst in a furnace under a flow of air or a lean oxygen/nitrogen mixture. The temperature is typically ramped up slowly to 400-650°C and held for several hours.[5]
Q3: What are the main synthesis routes to this compound and which catalysts are used for each?
A3: There are two primary green chemistry routes for the synthesis of this compound:
-
Hydrolysis of cyclohexene oxide: This reaction is typically catalyzed by solid acid catalysts. H-ZSM-5 and H-Beta zeolites are commonly used under solvent-free conditions.[9][10]
-
Direct dihydroxylation of cyclohexene: This route often employs an oxidant like hydrogen peroxide (H₂O₂). Catalysts for this reaction include titanium-containing zeolites such as Ti-Beta.[9][10] Other systems involve metal oxides like MoO₃ and V₂O₅, or phosphomolybdic acids.
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on the performance and stability of various catalysts used in this compound synthesis.
Table 1: Performance of Zeolite Catalysts in this compound Synthesis
| Catalyst | Synthesis Route | Cyclohexene Conversion (%) | This compound Selectivity (%) | Reusability | Reference |
| H-ZSM-5 | Hydrolysis of cyclohexene oxide | 96.2 | ~90 | Reusable for 3 cycles | [9][10] |
| H-Beta | Hydrolysis of cyclohexene oxide | Higher than H-ZSM-5 | 63 | - | [9][10] |
| Ti-Beta-3% | Direct dihydroxylation with H₂O₂ | 90.2 | 66.2 | - | [9][10] |
Table 2: Catalyst Performance Over Multiple Cycles
| Catalyst | Run 1 Conversion (%) | Run 2 Conversion (%) | Run 3 Conversion (%) | Reference |
| H-ZSM-5 | 96.2 | Not specified, but mentioned as reusable for 3 times | Not specified | [9][10] |
Experimental Protocols
Protocol 1: Preparation of H-ZSM-5 Catalyst (Template-Free Method)
This protocol describes a template-free synthesis of H-ZSM-5, which is advantageous for its cost-effectiveness and environmental friendliness.
-
Gel Preparation: Sequentially add industrial aluminum sulfate, sulfuric acid, water glass, distilled water, and ZSM-5 zeolite seeds to a reactor to form a gel mixture.
-
Hydrothermal Treatment: Transfer the gel mixture to a Teflon-lined autoclave and heat it to 160-180°C for 11-16 hours.
-
Ion Exchange: After cooling and washing, perform ion exchange on the synthesized ZSM-5 with an aqueous solution of HNO₃ three times. Each ion exchange step should be carried out at 80°C for 2 hours.
-
Calcination: Calcine the material in air at 500°C for 6 hours to obtain the final H-ZSM-5 catalyst.[11]
Protocol 2: Synthesis of this compound via Hydrolysis of Cyclohexene Oxide using H-ZSM-5
-
Reaction Setup: In a suitable reactor, add 10 mmol of cyclohexene oxide, 20 mmol of H₂O, and 0.1 g of the prepared H-ZSM-5 catalyst.[9]
-
Reaction Conditions: Heat the mixture to 353 K (80°C) and stir for 2 hours.[9]
-
Product Isolation: After the reaction, cool the mixture and separate the catalyst by filtration. The product can be purified from the liquid phase by distillation or extraction.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Troubleshooting Workflow for Low Catalyst Stability
Caption: A logical workflow for troubleshooting catalyst instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6958304B2 - Method for regenerating a zeolite catalyst - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of catalysts for 1,2-Cyclohexanediol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-cyclohexanediol (B165007), a crucial intermediate in the pharmaceutical and fine chemical industries, is achieved through various catalytic pathways. This guide provides a comparative analysis of prominent catalysts, focusing on two primary synthetic routes: the hydrolysis of cyclohexene (B86901) oxide and the direct dihydroxylation of cyclohexene. The performance of these catalysts is evaluated based on conversion, selectivity, and reaction conditions, with supporting experimental data presented for objective comparison.
Performance of Catalysts for this compound Synthesis
The following table summarizes the performance of various catalysts in the synthesis of this compound, categorized by the synthetic route.
| Synthetic Route | Catalyst | Substrate | Oxidant/Reagent | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Yield (%) |
| Hydrolysis of Cyclohexene Oxide | H-ZSM-5 Zeolite | Cyclohexene Oxide | Water | 2 | 80 | 96.2 | - | 88.6 |
| H-Beta Zeolite | Cyclohexene Oxide | Water | 2 | 80 | >96.2 | 63 | - | |
| Direct Dihydroxylation of Cyclohexene | Ti-Beta-3% Zeolite | Cyclohexene | Hydrogen Peroxide | 24 | 70 | 90.2 | 66.2 | - |
| PANI@HA/1 M/2.04-HCl | Cyclohexene | Hydrogen Peroxide | 24 | 70 | 98.17 | 99.50 | - | |
| Fe₄Mo₂N | Cyclohexene | Electrochemically generated *OOH | - | Ambient | - | ~100 | - | |
| Tungstic Acid/Phosphoric Acid | Cyclohexene | Hydrogen Peroxide | - | - | - | - | 97.4 | |
| Osmium Tetroxide (catalytic) | Cyclohexene | N-methylmorpholine-N-oxide·2H₂O | >12 (overnight) | Room Temp | - | - | 91 (cis-isomer) | |
| Formic Acid/Hydrogen Peroxide | Cyclohexene | Hydrogen Peroxide | 3 | 75 | - | - | 39 (recrystallized) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hydrolysis of Cyclohexene Oxide using Zeolite Catalysts (H-ZSM-5 and H-Beta)
-
Catalyst Preparation: Commercial H-ZSM-5 (SiO₂/Al₂O₃ = 25) and H-Beta (SiO₂/Al₂O₃ = 25) zeolites are used. The catalysts are calcined in air at 550°C to remove any organic templates before use.[1]
-
Reaction Procedure:
-
In a round-bottom flask, 10 mmol of cyclohexene oxide, 20 mmol of water, and 0.1 g of the zeolite catalyst are mixed.[1]
-
The mixture is stirred at 353 K (80°C) for 2 hours.[1]
-
After the reaction, the solid catalyst is separated from the liquid products by centrifugation or filtration.
-
The liquid products are analyzed by gas chromatography (GC) to determine the conversion of cyclohexene oxide and the yield of this compound.
-
Direct Dihydroxylation of Cyclohexene using Ti-Beta Zeolite
-
Catalyst Preparation: Ti-Beta zeolites with varying Ti loadings are prepared via a two-step post-synthesis strategy. This involves the dealumination of a parent Beta zeolite followed by impregnation with a titanium precursor.
-
Reaction Procedure:
-
A mixture of cyclohexene, aqueous hydrogen peroxide, and the Ti-Beta catalyst is prepared in a reaction vessel.
-
The reaction is carried out at 70°C for 24 hours with stirring.[3]
-
Upon completion, the catalyst is filtered off.
-
Direct Dihydroxylation of Cyclohexene using PANI@HA Nanotubes
The following protocol is based on the findings of a study on PANI@HA nanotubes.[3][4]
-
Catalyst Synthesis: Polyaniline (PANI) is synthesized in the presence of halloysite (B83129) (HA) nanotubes using a doping acid (e.g., HCl) to form PANI@HA nanotubes. The ANI/HA weight ratio and acid concentration are optimized for maximal catalytic activity.
-
Reaction Procedure:
-
In a reaction vessel, 20 mg of the PANI@HA catalyst, 1.23 mL of cyclohexene, and 2.5 mL of hydrogen peroxide are combined.[4]
-
After the reaction, the catalyst is separated by filtration.
-
The products are analyzed to determine conversion and selectivity. The PANI@HA/1 M/2.04-HCl catalyst demonstrated a 98.17% conversion and 99.50% selectivity to this compound.[5]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary catalytic routes for the synthesis of this compound.
Caption: Comparative workflow of the two main synthetic routes to this compound.
The following diagram illustrates a general experimental workflow for screening and comparing the performance of different catalysts in the synthesis of this compound.
Caption: General experimental workflow for catalyst performance evaluation.
References
A Comparative Guide to Purity Validation of 1,2-Cyclohexanediol Using Titration and Other Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like 1,2-Cyclohexanediol is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of various analytical methods for validating the purity of this compound, with a focus on a classic titrimetric method and its modern alternatives.
Introduction
This compound is a versatile organic compound used as a building block in the synthesis of pharmaceuticals and other complex molecules. Its purity can be affected by the presence of starting materials, by-products, or degradation products. Therefore, robust analytical methods are required to accurately determine its purity. This guide explores the principles, protocols, and comparative performance of iodometric titration, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methods Comparison
The choice of method for purity determination often depends on the specific requirements of the application, including the expected impurities, the desired level of accuracy, and the availability of analytical instrumentation.
Data Presentation: Quantitative Purity Analysis
The following table presents a hypothetical but representative comparison of results that could be obtained when analyzing a single batch of this compound using different analytical techniques. This illustrates the typical precision and type of information each method provides.
| Analytical Method | Principle | Purity (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Limitations |
| Iodometric Titration | Redox reaction and volumetric analysis | 98.5 | 0.5 | Cost-effective, high accuracy for diol content | Not specific if other oxidizable impurities are present |
| Gas Chromatography (GC-FID) | Separation by volatility and boiling point | 99.2 | 0.2 | High resolution for volatile impurities | Requires derivatization for non-volatile impurities, thermal degradation possible |
| High-Performance Liquid Chromatography (HPLC-UV/RID) | Separation by polarity | 99.5 | 0.1 | Suitable for non-volatile impurities, high precision | Can be more expensive, method development can be time-consuming |
| Quantitative NMR (¹H qNMR) | Nuclear magnetic resonance signal intensity | 99.3 | 0.3 | Absolute quantification without a specific reference standard of the analyte, structural information | Lower sensitivity than chromatographic methods, requires expensive equipment |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Iodometric Titration for 1,2-Diol Content
This method relies on the selective oxidation of the 1,2-diol group by periodate (B1199274). The amount of periodate consumed is determined by back-titration with sodium thiosulfate (B1220275).
Principle:
-
Oxidation: IO₄⁻ + R-CH(OH)-CH(OH)-R' → IO₃⁻ + R-CHO + R'-CHO + H₂O
-
Iodine Formation: IO₄⁻ + 7I⁻ + 8H⁺ → 4I₂ + 4H₂O and IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Titration: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Accurately weigh approximately 250 mg of the this compound sample into a 250 mL iodine flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Pipette 50.0 mL of 0.1 N sodium periodate solution into the flask.
-
Stopper the flask, swirl to mix, and let it stand in the dark for 30 minutes.
-
Prepare a blank by pipetting 50.0 mL of the same sodium periodate solution into another flask with 50 mL of deionized water and treat it in the same manner.
-
After 30 minutes, add 2.0 g of potassium iodide to each flask and swirl to dissolve.
-
Add 10 mL of 2 N sulfuric acid to each flask.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration dropwise until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used for both the sample and the blank.
Calculation: Purity (%) = [((V_blank - V_sample) × N_thiosulfate × MW_diol) / (W_sample × 2)] × 100
Where:
-
V_blank = volume of thiosulfate for the blank (mL)
-
V_sample = volume of thiosulfate for the sample (mL)
-
N_thiosulfate = normality of the sodium thiosulfate solution
-
MW_diol = molecular weight of this compound (116.16 g/mol )
-
W_sample = weight of the sample (g)
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 to 2.0 mg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of the sample and dissolve it in 10 mL of the solvent.
-
GC Conditions:
-
Column: Polyethylene glycol (PEG) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Analysis: Inject 1 µL of each standard and the sample solution into the GC.
-
Quantification: Create a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for the analysis of non-volatile and thermally unstable compounds.
Procedure:
-
Mobile Phase: A mixture of water and acetonitrile (B52724) is commonly used.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations from 0.1 to 2.0 mg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if impurities are UV-active.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification: Similar to the GC method, use a calibration curve to determine the purity.
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
qNMR provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard.
Procedure:
-
Internal Standard: Choose an internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weights of the sample and standard.
Visualizations
Experimental Workflow and Decision Making
The following diagrams illustrate the experimental workflow for the iodometric titration method and a logical approach to selecting the most suitable purity validation method.
A Comparative Guide to the Synthesis of trans-1,2-Cyclohexanediol: Batch vs. Continuous Flow
The synthesis of trans-1,2-cyclohexanediol (B13532), a versatile chemical intermediate, is commonly achieved through the acid-catalyzed hydrolysis of cyclohexene (B86901) oxide. This guide provides a comparative analysis of two primary synthetic methodologies: traditional batch processing and modern continuous flow synthesis. The choice between these methods can significantly impact reaction efficiency, product purity, and overall safety.
Performance Comparison: Batch vs. Continuous Flow
Continuous flow synthesis offers several distinct advantages over conventional batch methods for the production of trans-1,2-cyclohexanediol.[1][2][3] Notably, continuous flow allows for safer operation at higher reactant concentrations, leading to faster reaction rates and a purer product that is free of the colored impurities often associated with batch procedures.[1][2][3]
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Longer (e.g., >35 minutes) | Faster (e.g., residence time of minutes)[4][5] |
| Product Purity | Lower, often with colored impurities[1][2][3] | Higher, free of colored impurities[1][2][3] |
| Safety | Higher risk with exothermic steps, requires careful temperature control and slow reagent addition[1][2][3] | Enhanced safety due to small reaction volumes and superior heat exchange, allowing for higher reactant concentrations[1][2][3] |
| Scalability | Can be challenging to scale up exothermic reactions | More straightforward scalability by extending operation time or "numbering-up" reactors |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, mixing, and residence time[6] |
| Reagent Concentration | Limited by safety considerations of exothermic reactions[1][2][3] | Can be carried out safely with up to 3 times higher reagent concentration[1][2][3][7] |
Experimental Protocols
The synthesis of trans-1,2-cyclohexanediol typically involves the epoxidation of cyclohexene followed by the hydrolysis of the resulting cyclohexene oxide.[8] The key difference between the batch and continuous flow methods lies in how the hydrolysis step is performed.
Batch Synthesis Protocol
This protocol is adapted from a standard laboratory procedure for the synthesis of trans-1,2-cyclohexanediol.[9][10]
Materials:
-
Cyclohexene
-
Formic acid (99%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
250 mL three-neck flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of 30 mL (37 g, 0.80 mol) of formic acid and 13 mL (14 g, 0.13 mol) of 30% hydrogen peroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 10.2 mL (8.22 g, 100 mmol) of cyclohexene dropwise while stirring. Maintain the internal temperature below 80 °C, using the ice bath as needed.
-
After the addition is complete, allow the reaction to proceed for 35 minutes.
-
Test for the presence of peroxides using potassium iodide starch paper. If the test is positive, heat the mixture to 60-70 °C until the test is negative.
-
Remove the formic acid and water using a rotary evaporator.
-
To the viscous residue, add a solution of 6.0 g (150 mmol) of NaOH in 30 mL of water to hydrolyze the intermediate formate (B1220265) ester. Ensure the temperature does not exceed 60 °C.
-
Neutralize the solution with concentrated hydrochloric acid.
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic extracts and remove the solvent via distillation.
-
The crude product can be further purified by distillation under reduced pressure or recrystallization from ethyl acetate to yield colorless crystals of trans-1,2-cyclohexanediol.[9][10]
Continuous Flow Synthesis Protocol (Conceptual)
This conceptual protocol is based on the principles and advantages of microreactor technology as described in the literature.[1][2][3]
Equipment:
-
Microreactor system with a mixing unit and residence time coil
-
Syringe pumps for reagent delivery
-
Back pressure regulator
-
Temperature controller
-
Collection vessel
Procedure:
-
Prepare two separate solutions: one of cyclohexene oxide in a suitable solvent (e.g., water or a water/organic co-solvent system) and another of an acid catalyst (e.g., dilute sulfuric acid).
-
Set the desired temperature for the microreactor (e.g., elevated temperatures can be used safely to accelerate the reaction).
-
Using syringe pumps, introduce the two reagent streams into the microreactor at controlled flow rates. The flow rates will determine the residence time in the reactor.
-
The reagents mix and react within the microreactor's channels.
-
The product stream exits the reactor through a back pressure regulator (to maintain a single phase if heating above the solvent's boiling point) and is collected in a vessel.
-
The collected solution containing trans-1,2-cyclohexanediol can then be subjected to a suitable workup procedure, such as neutralization and extraction, similar to the batch process, although often with a higher purity starting material.
Process Workflow Diagrams
The following diagrams illustrate the logical flow of both the batch and continuous synthesis processes.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
Performance Showdown: 1,2-Cyclohexanediol vs. Ethylene Glycol in Polyester Synthesis
A comprehensive comparison of how the choice of diol—the rigid 1,2-Cyclohexanediol versus the flexible Ethylene (B1197577) Glycol—profoundly impacts the thermal, mechanical, and biodegradable properties of polyesters. This guide provides researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data and protocols to inform material selection for specific applications.
The fundamental building blocks of polyesters, diols and dicarboxylic acids, dictate the final properties of the polymer. The structural difference between the cyclic, rigid this compound and the linear, flexible ethylene glycol leads to significant variations in the performance of the resulting polyesters. The incorporation of the bulky cyclohexane (B81311) ring into the polymer backbone restricts chain mobility, leading to enhanced thermal stability and mechanical strength compared to the more flexible polyesters derived from ethylene glycol.
At a Glance: Key Performance Differences
| Property | Polyester (B1180765) with this compound | Polyester with Ethylene Glycol | Rationale |
| Thermal Stability | Higher (Higher Tg and Tm) | Lower | The rigid cyclohexane ring restricts chain movement, requiring more energy for thermal transitions. |
| Tensile Strength | Higher | Lower | The stiff polymer backbone created by the cyclic diol leads to increased strength. |
| Young's Modulus | Higher | Lower | The reduced chain flexibility results in a stiffer material with a higher modulus. |
| Elongation at Break | Lower | Higher | The rigidity of the cyclohexane ring limits the extent to which the polymer chains can stretch before breaking. |
| Biodegradability | Generally Slower | Generally Faster | The compact and crystalline structure resulting from the cyclic diol can be less accessible to microbial enzymes. |
In-Depth Performance Analysis
Thermal Properties: Enhanced Stability with this compound
The introduction of a cyclic monomer like this compound into the polyester backbone has a pronounced effect on its thermal properties. The rigidity of the cyclohexane ring significantly hinders the rotational freedom of the polymer chains.[1][2][3] This increased stiffness leads to a higher glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters synthesized with the linear and more flexible ethylene glycol.[4][5]
For instance, studies on polyesters derived from 1,4-cyclohexanedimethanol (B133615) (a closely related cyclic diol) and terephthalic acid, known as Poly(1,4-cyclohexylenedimethylene terephthalate) or PCT, show a significantly higher melting point (around 285-315°C) compared to Poly(ethylene terephthalate) (PET), which melts at around 250-265°C.[5][6] This enhanced thermal stability makes polyesters containing cyclohexanediol moieties suitable for applications requiring high-temperature resistance.
Table 1: Comparative Thermal Properties
| Parameter | Polyester with this compound (Expected) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | > 80 °C | ~70-80 °C |
| Melting Temperature (Tm) | > 260 °C | ~250-265 °C |
| Decomposition Temperature (Td) | Higher | Lower |
Mechanical Properties: A Trade-off Between Strength and Flexibility
The structural rigidity imparted by this compound also translates to distinct mechanical properties. Polyesters incorporating this cyclic diol are expected to exhibit higher tensile strength and Young's modulus, indicating a stronger and stiffer material.[1] This is a direct consequence of the reduced ability of the polymer chains to move and deform under stress.
Conversely, the flexibility of the ethylene glycol units allows for greater chain mobility, resulting in polyesters with higher elongation at break, meaning they are more ductile and less brittle.[1] Therefore, the choice between these two diols allows for the tuning of mechanical properties to suit specific application needs, from rigid, high-strength components to flexible films and fibers.
Table 2: Comparative Mechanical Properties
| Parameter | Polyester with this compound (Expected) | Poly(ethylene terephthalate) (PET) |
| Tensile Strength | Higher | ~45-75 MPa |
| Young's Modulus | Higher | ~2.8-3.1 GPa |
| Elongation at Break | Lower | ~50-150% |
Biodegradability: The Influence of Polymer Structure
The biodegradability of polyesters is influenced by several factors, including their chemical structure, crystallinity, and hydrophilicity. The presence of the rigid and non-polar cyclohexane ring in polyesters derived from this compound can lead to a more compact and crystalline structure. This can make it more difficult for water and microbial enzymes to access and break down the ester linkages, potentially resulting in a slower biodegradation rate compared to polyesters made from the more flexible and hydrophilic ethylene glycol.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are standard protocols for the synthesis and characterization of polyesters.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing polyesters is melt polycondensation.[7][8]
Materials:
-
Dicarboxylic acid (e.g., Terephthalic acid)
-
Diol (this compound or Ethylene Glycol) in a molar excess (e.g., 1:1.2 to 1:2.2 dicarboxylic acid:diol)
-
Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Esterification: The dicarboxylic acid and diol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. Water, the byproduct of the esterification reaction, is continuously removed.
-
Polycondensation: After the removal of the theoretical amount of water, the catalyst and stabilizer are added. The temperature is gradually increased to 250-280°C, and a vacuum is slowly applied to remove the excess diol and facilitate the increase in molecular weight. The reaction is continued until the desired melt viscosity is achieved.
-
Polymer Isolation: The molten polymer is then extruded, cooled, and pelletized.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol (based on ASTM D3418): A small sample (5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. A typical procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Protocol (based on ISO 11358): A small sample (5-10 mg) is placed in a TGA pan.[8] The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[7][8][9]
Mechanical Testing: Tensile Properties
-
Purpose: To determine tensile strength, Young's modulus, and elongation at break.
-
Protocol (based on ASTM D638): Dog-bone shaped specimens are prepared by injection molding or cutting from a sheet.[4][10] The specimens are conditioned at a standard temperature and humidity. The test is performed on a universal testing machine where the specimen is pulled at a constant rate of extension until it fractures.[4][10] The force and displacement are recorded to generate a stress-strain curve.[4]
Biodegradability Testing
-
Purpose: To assess the aerobic biodegradation of the polyester under controlled composting conditions.
-
Protocol (based on ISO 14855): The test material is mixed with mature compost and incubated in a controlled environment (typically around 58°C).[1][11][12] The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time and compared to the theoretical maximum amount of CO2 that can be produced from the sample.[1][11][12] A material is considered biodegradable under these conditions if it reaches a certain percentage of conversion to CO2 within a specified timeframe (e.g., 90% in less than 6 months).[11]
Conclusion
The choice between this compound and ethylene glycol in polyester synthesis presents a clear trade-off between thermal/mechanical performance and flexibility/biodegradability. Polyesters based on this compound are anticipated to be rigid, high-strength materials with excellent thermal stability, making them suitable for demanding applications in the automotive, electronics, and biomedical fields where durability and heat resistance are paramount. In contrast, ethylene glycol-based polyesters offer greater flexibility and potentially faster biodegradation, aligning them with applications such as packaging films, fibers for textiles, and disposable medical devices. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in the development of novel polyester materials tailored to specific performance requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01004A [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycyclohexylenedimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the efficiency of different dihydroxylation methods for cyclohexene
A Comparative Guide to Dihydroxylation Methods for Cyclohexene (B86901)
The conversion of alkenes to vicinal diols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and polymers. Cyclohexene serves as a model substrate for evaluating the efficiency and stereoselectivity of various dihydroxylation methods. This guide provides a detailed comparison of common methods, supported by experimental data and protocols, to assist researchers in selecting the optimal strategy for their synthetic needs.
Comparative Analysis of Dihydroxylation Methods
The choice of dihydroxylation reagent dictates the stereochemical outcome, yielding either syn (cis) or anti (trans) diols. The efficiency of these methods varies significantly in terms of chemical yield, cost, safety, and operational complexity.
Table 1: Performance Comparison of Key Dihydroxylation Methods for Cyclohexene
| Method | Reagent System | Stereoselectivity | Product | Typical Yield (%) | Key Conditions | Advantages | Disadvantages |
| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn | cis-1,2-cyclohexanediol | ~90%[1] | Acetone (B3395972)/Water, RT | High yield, reliable, catalytic OsO₄ | OsO₄ is toxic and expensive, NMO can be slow[2] |
| Sharpless AD | AD-mix-β / AD-mix-α | Syn (Asymmetric) | Enantiopure cis-diols | >90% (up to 98% ee)[3] | t-BuOH/Water, 0°C | High enantioselectivity, reliable | Expensive chiral ligands and reagents[4][5] |
| Potassium Permanganate (B83412) | Cold, dilute, basic KMnO₄ | Syn | cis-1,2-cyclohexanediol | 30 - 40%[1] | Acetone/Water, <5°C | Inexpensive, readily available | Low yield, risk of over-oxidation[1][6] |
| Epoxidation/Hydrolysis | 1. m-CPBA; 2. H₃O⁺ | Anti | trans-1,2-cyclohexanediol | ~75-95% (overall)[7] | Two steps: CH₂Cl₂ then aq. acid | High yield, reliable, avoids toxic metals | Two distinct reaction steps required[8] |
| Woodward Reaction | I₂, AgOAc, wet AcOH | Syn | cis-1,2-cyclohexanediol | ~86%[1] | Wet Acetic Acid, heat | Good yield for syn-diols, avoids OsO₄ | Uses stoichiometric expensive silver salts[9][10] |
| Prévost Reaction | I₂, Silver Benzoate, dry | Anti | trans-1,2-cyclohexanediol | Moderate to Good | Anhydrous Benzene, heat | Classic method for anti-diols | Stoichiometric silver salts, harsh conditions[11][12] |
Visualization of Methodologies
Experimental and Mechanistic Workflows
Understanding the workflow and underlying mechanisms is key to successful implementation and troubleshooting. The following diagrams illustrate the logical and chemical pathways for the dihydroxylation of cyclohexene.
Caption: General experimental workflow for cyclohexene dihydroxylation.
Caption: Mechanism for syn-dihydroxylation via a cyclic metal ester intermediate.
Caption: Mechanism for anti-dihydroxylation via epoxidation and hydrolysis.
Caption: Divergent pathways of the Prévost and Woodward reactions.
Detailed Experimental Protocols
Protocol 1: Upjohn syn-Dihydroxylation
This procedure utilizes a catalytic amount of osmium tetroxide, which is regenerated by the co-oxidant N-methylmorpholine N-oxide (NMO).[13]
-
Preparation : In a round-bottomed flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide (1.1 eq.) in a solvent mixture of acetone and water (10:1 v/v).
-
Reaction Initiation : Add cyclohexene (1.0 eq.) to the solution. To this vigorously stirred mixture, add a catalytic amount of osmium tetroxide (e.g., 0.002 eq., typically as a 2.5 wt% solution in tert-butanol).
-
Reaction Monitoring : Stir the reaction at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, quench the reaction by adding solid sodium bisulfite (NaHSO₃) and stir for 30 minutes.
-
Isolation : Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure to yield cis-1,2-cyclohexanediol.[1]
Protocol 2: Potassium Permanganate syn-Dihydroxylation
This classic method uses inexpensive KMnO₄ but requires careful temperature control to prevent over-oxidation.[14]
-
Preparation : Dissolve cyclohexene (1.0 eq.) in a suitable solvent like tert-butanol (B103910) or acetone in a flask. Add a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1M) to make the solution basic.
-
Reaction : Cool the mixture in an ice bath to 0-5°C.[6] Slowly add a pre-chilled, dilute aqueous solution of potassium permanganate (KMnO₄, ~1.0 eq.) dropwise while stirring vigorously. The purple permanganate color should disappear as it reacts, forming a brown manganese dioxide (MnO₂) precipitate. Maintain the temperature below 5°C throughout the addition.
-
Work-up : After the addition is complete and the purple color no longer persists, quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.
-
Isolation : Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with the solvent. Concentrate the filtrate and extract the aqueous residue with a suitable organic solvent. Dry the combined organic layers and remove the solvent to obtain the crude cis-diol, which can be purified by crystallization or chromatography.[15]
Protocol 3: Two-Step anti-Dihydroxylation
This method involves the epoxidation of cyclohexene followed by acid-catalyzed ring-opening to give the trans-diol.[8]
Step A: Epoxidation of Cyclohexene
-
Preparation : Dissolve cyclohexene (1.0 eq.) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) in a flask and cool the solution in an ice bath.
-
Reaction : Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise to the stirred solution.
-
Monitoring : Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of cyclohexene. The byproduct, meta-chlorobenzoic acid, will precipitate out of the solution.
-
Isolation of Epoxide : Filter the reaction mixture to remove the precipitated acid. Wash the filtrate with a sodium bicarbonate solution to remove residual acid, then with brine. Dry the organic layer over anhydrous MgSO₄ and carefully remove the solvent to yield cyclohexene oxide.[7]
Step B: Acid-Catalyzed Hydrolysis
-
Reaction : Dissolve the crude cyclohexene oxide from Step A in a mixture of water and a co-solvent like THF or acetone. Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Monitoring : Heat the mixture gently (e.g., to 50-60°C) and monitor the disappearance of the epoxide by TLC or GC.
-
Work-up : Cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.
-
Isolation : Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure to afford trans-1,2-cyclohexanediol.
Conclusion
The selection of a dihydroxylation method for cyclohexene is a trade-off between yield, stereochemical control, cost, and safety.
-
For high yields of cis-diols without regard for enantioselectivity, the Upjohn dihydroxylation is the most effective and reliable method.[1]
-
When enantiopurity is critical, the Sharpless asymmetric dihydroxylation is the undisputed standard, offering excellent yields and enantioselectivity.[16]
-
For an inexpensive but lower-yielding synthesis of cis-diols , potassium permanganate under controlled cold, basic conditions is a viable option.[1]
-
For the synthesis of trans-diols , the two-step epoxidation and acid-catalyzed hydrolysis sequence is highly efficient and generally preferred over the classic Prévost reaction due to its milder conditions and avoidance of heavy metal salts.
By understanding the strengths and limitations of each method, researchers can make an informed decision to best suit the goals of their synthetic projects.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Woodward cis-hydroxylation - Wikipedia [en.wikipedia.org]
- 10. Prevost Reaction [organic-chemistry.org]
- 11. Prévost reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]
- 16. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Beta and H-ZSM-5 Zeolites in Cyclohexene Oxide Hydrolysis
A detailed examination of the catalytic performance of H-Beta and H-ZSM-5 zeolites in the hydrolysis of cyclohexene (B86901) oxide reveals significant differences in activity and selectivity, providing crucial insights for catalyst selection in the synthesis of 1,2-cyclohexanediol (B165007), a key intermediate in various industrial applications.
This guide presents a comparative study of two widely used solid acid catalysts, H-Beta and H-ZSM-5 zeolites, in the solvent-free hydrolysis of cyclohexene oxide. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in the selection of the most suitable catalyst for this important transformation. The following sections detail the experimental data, a comprehensive experimental protocol, and a visual representation of the reaction pathway.
Catalytic Performance Comparison
The catalytic activity of H-Beta and H-ZSM-5 zeolites in the hydrolysis of cyclohexene oxide was evaluated under identical, solvent-free reaction conditions. The key performance indicators, including cyclohexene oxide conversion and selectivity towards the desired product, this compound, are summarized in the table below.
| Catalyst | Cyclohexene Oxide Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| H-ZSM-5 | 96.2[1] | ~92.1 | 88.6[1][2] |
| H-Beta | >96.2 (more active)[1][2] | 63.0[1][2] | Not explicitly stated, but lower than H-ZSM-5 |
Reaction Conditions: 10 mmol cyclohexene oxide, 50 mmol H₂O, 0.05 g catalyst, 333 K.[1]
The data clearly indicates that while H-Beta is a more active catalyst, leading to a higher conversion of cyclohexene oxide, it exhibits significantly lower selectivity towards the formation of this compound.[1][2] In contrast, H-ZSM-5, although slightly less active, demonstrates superior selectivity, resulting in a high yield of the desired diol.[1][2] The reusability of the H-ZSM-5 catalyst was also tested, and it was found that it could be reused for at least three cycles.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for the comparative study of H-Beta and H-ZSM-5 zeolites in the hydrolysis of cyclohexene oxide.
Catalyst Preparation
Commercial H-ZSM-5 (SiO₂/Al₂O₃ = 25) and H-Beta (SiO₂/Al₂O₃ = 25) zeolites were used in this study. Prior to the reaction, the catalysts were calcined to remove any adsorbed impurities and to ensure the presence of active acid sites.
-
Calcination: The zeolite catalyst is placed in a ceramic crucible and heated in a muffle furnace in the presence of air. The temperature is gradually increased to 550°C and held for 4-6 hours.
-
Cooling and Storage: After calcination, the catalyst is cooled down to room temperature in a desiccator to prevent moisture absorption and stored in a sealed container until use.
Cyclohexene Oxide Hydrolysis
The hydrolysis reaction was carried out in a batch reactor under solvent-free conditions.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the calcined zeolite catalyst (0.05 g), cyclohexene oxide (10 mmol), and deionized water (50 mmol).
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (333 K) using an oil bath. The progress of the reaction is monitored by taking samples at regular intervals.
-
Product Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The solid catalyst is separated from the liquid product mixture by centrifugation or filtration. The liquid phase is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
Product Analysis
The quantitative analysis of the reaction products was performed using gas chromatography (GC) equipped with a flame ionization detector (FID).
-
Sample Preparation: The extracted product mixture is diluted with a suitable solvent (e.g., ethanol) and an internal standard (e.g., dodecane) is added for accurate quantification.
-
GC Analysis: A small aliquot of the prepared sample is injected into the gas chromatograph.
-
Column: A capillary column suitable for the separation of polar compounds, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp to 200°C at a rate of 10°C/min, and a final hold at 200°C for 5 minutes.
-
Injector and Detector Temperature: 250°C.
-
-
Data Analysis: The conversion of cyclohexene oxide and the selectivity to this compound are calculated based on the peak areas of the respective components in the chromatogram, calibrated against the internal standard.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for the comparative study and the chemical transformation involved in the hydrolysis of cyclohexene oxide.
Experimental workflow for the comparative study.
Simplified reaction pathway for zeolite-catalyzed hydrolysis.
References
Assessing the enantiomeric excess of chiral 1,2-Cyclohexanediol
A Comprehensive Guide to Assessing the Enantiomeric Excess of Chiral 1,2-Cyclohexanediol (B165007)
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral molecules like this compound. This diol serves as a crucial building block in asymmetric synthesis, and its enantiomeric purity directly impacts the stereochemical outcome of subsequent reactions and the pharmacological properties of target molecules. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the enantiomeric excess of chiral this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) Spectroscopy.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is contingent on factors such as available instrumentation, required sensitivity, sample throughput, and the specific nature of the sample matrix. Each technique offers a unique set of advantages and limitations.
| Parameter | NMR Spectroscopy with Chiral Derivatizing Agents | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Circular Dichroism (CD) Spectroscopy |
| Principle | Enantiomers are converted into diastereomers using a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum that can be integrated for quantification. | Enantiomers are separated based on their differential interactions with a chiral stationary phase in a gas chromatograph. | Enantiomers are separated based on their differential interactions with a chiral stationary phase in a liquid chromatograph. | Measures the differential absorption of left- and right-circularly polarized light by the chiral molecules. The magnitude of the signal is proportional to the enantiomeric excess. |
| Sample Preparation | Requires derivatization with a chiral agent (e.g., boronic acid derivatives). The reaction needs to go to completion to avoid kinetic resolution.[1][2] | May require derivatization (e.g., acetylation) to improve volatility and peak shape.[3][4] | Can be analyzed directly or after derivatization to improve detection or separation.[5][6] | Sample is dissolved in a suitable solvent. May require derivatization to introduce a suitable chromophore.[7] |
| Analysis Time | Rapid data acquisition (typically < 5 minutes per sample) after sample preparation.[8] | Relatively fast analysis times, often in the range of 10-30 minutes per sample. | Can have longer analysis times compared to GC and SFC, often ranging from 15 to 60 minutes.[8][9] | Very rapid measurements, often taking only a few minutes per sample.[10] |
| Sensitivity | Generally lower sensitivity compared to chromatographic methods, typically requiring milligram to microgram quantities of sample.[9][11] | High sensitivity, especially with a Flame Ionization Detector (FID), capable of detecting picogram to nanogram levels.[9] | High sensitivity, with detection limits in the nanogram to picogram range depending on the detector (e.g., UV, MS).[9][12] | Sensitivity is dependent on the chromophore; generally less sensitive than chromatographic methods.[13] |
| Accuracy & Precision | Can be highly accurate and precise, with absolute errors often within ±2%.[2] | Generally provides high accuracy and precision. | Considered a gold standard for accuracy and precision in ee determination.[9] | Accuracy can be lower, with absolute errors around ±7% reported, and is dependent on the calibration curve.[14] |
| Advantages | Rapid, non-destructive (for the diastereomers), and provides structural information.[9][11] No need for standard curves.[2] | High resolution and efficiency for volatile compounds. Well-established technique.[9][15] | Widely applicable to a broad range of compounds, robust, and well-established.[9][16] | Very fast analysis, suitable for high-throughput screening.[10] |
| Disadvantages | Lower sensitivity, may require derivatization which adds a sample preparation step, and potential for incomplete derivatization leading to inaccurate results.[9][11] | Limited to thermally stable and volatile compounds. Derivatization may be necessary.[9] | Longer analysis times and higher consumption of organic solvents compared to GC and SFC.[9] | Lower accuracy and precision, may require derivatization, and the need for a calibration curve with enantiomerically pure standards.[10][17] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method involves the use of a chiral derivatizing agent to convert the enantiomeric diols into diastereomers, which can then be distinguished and quantified by ¹H NMR.
Protocol using a Chiral Boronic Acid Agent
-
Sample Preparation: In an NMR tube, dissolve 10 mmol of the this compound sample and 30 mmol of a suitable chiral boric acid derivatizing agent (e.g., a bridged boric acid derivative) in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[2]
-
Derivatization: Sonicate the mixture at 25 °C for 15 minutes to facilitate the formation of the diastereomeric boronate esters.[2]
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for ee determination by NMR.
Chiral Gas Chromatography (GC)
Direct separation of this compound enantiomers can be achieved on a chiral GC column. Derivatization is often employed to enhance volatility and improve peak shape.
Protocol for Direct Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Injector Temperature: 250 °C.
-
Oven Temperature: Isothermal at 120 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the areas of the two enantiomer peaks to calculate the enantiomeric excess.
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used method for enantiomeric excess determination. The direct approach using a chiral stationary phase is common.
Protocol for Direct Analysis
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® series, or cyclodextrin-based). The selection is often empirical.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common starting point for normal-phase separations. The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm) if the diol has sufficient absorbance, or a Refractive Index (RI) detector.
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy offers a rapid method for ee determination but typically requires the creation of a calibration curve.
Protocol for Analysis
-
Preparation of Standards: Prepare a series of solutions with known enantiomeric excess of this compound (e.g., 100:0, 80:20, 60:40, 50:50, etc.) in a suitable solvent (e.g., methanol).
-
Calibration Curve:
-
Acquire the CD spectrum for each standard solution at a fixed concentration.
-
Identify the wavelength of maximum difference in molar ellipticity (Δε).
-
Plot the molar ellipticity at this wavelength against the known enantiomeric excess to generate a calibration curve.
-
-
Sample Preparation: Dissolve the unknown this compound sample in the same solvent and at the same concentration as the standards.
-
CD Measurement: Acquire the CD spectrum of the unknown sample.
-
Data Analysis: Measure the molar ellipticity of the unknown sample at the predetermined wavelength and use the calibration curve to determine its enantiomeric excess.
Logical Relationships in CD Spectroscopy Analysis
Caption: Logical flow for ee determination by CD.
Conclusion
The determination of the enantiomeric excess of chiral this compound can be effectively accomplished by several analytical techniques. Chiral GC and HPLC are robust and sensitive methods that provide high accuracy and precision, with HPLC being more versatile for a wider range of derivatives.[9][13] NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a rapid and convenient method that does not require a calibration curve, making it ideal for quick checks and reaction monitoring.[2][8] Circular dichroism spectroscopy is the fastest method but generally offers lower accuracy and requires the preparation of a calibration curve.[10][17] The ultimate choice of method will depend on the specific research needs, available resources, and the desired level of accuracy and throughput.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Advantages and Disadvantages of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 11. azooptics.com [azooptics.com]
- 12. uma.es [uma.es]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. gcms.cz [gcms.cz]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Analytical Methods for 1,2-Cyclohexanediol Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of five key analytical methods for the characterization and quantification of 1,2-Cyclohexanediol: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). This objective comparison, supported by experimental data and detailed protocols, is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to in-depth structural elucidation.
Executive Summary of Method Comparison
The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high sensitivity for trace-level detection. Each method offers distinct advantages and limitations in terms of its performance characteristics.
| Analytical Method | Primary Application | Key Advantages | Key Limitations |
| GC-FID | Quantitative analysis of volatile compounds | Robust, cost-effective, high precision for purity and assay. | Requires derivatization for polar analytes like diols; not suitable for non-volatile matrices. |
| HPLC-UV | Quantitative analysis in liquid samples | Versatile for a wide range of polarities; non-destructive. | Lower sensitivity compared to MS; requires chromophores for good detection. |
| LC-MS/MS | Trace-level quantification and identification | High sensitivity and selectivity; suitable for complex matrices. | Higher cost of instrumentation and maintenance. |
| qNMR | Absolute quantification and purity assessment | Primary analytical method; no need for identical reference standards; provides structural information. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. |
| FTIR | Functional group identification and isomer differentiation | Fast, non-destructive, provides structural fingerprint. | Not inherently quantitative; limited in analyzing complex mixtures. |
Quantitative Performance Data
| Parameter | GC-FID (with Derivatization) | HPLC-UV | LC-MS/MS | qNMR |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.5 - 5 µg/mL | ~0.01 - 1 ng/mL | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~1.5 - 15 µg/mL | ~0.03 - 3 ng/mL | ~0.3 - 3 mg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | 99 - 101% |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below to facilitate method implementation and cross-validation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantitative analysis of this compound, typically after a derivatization step to improve its volatility.[4]
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-Dimethylformamide).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector: FID at 280°C
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the direct quantification of this compound in a liquid sample without the need for derivatization.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v). For improved peak shape, 0.1% phosphoric acid or formic acid can be added to the aqueous phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for trace-level quantification of this compound, especially in complex matrices.[5]
-
Sample Preparation:
-
Prepare samples by dilution in the mobile phase to fall within the calibration range (typically in the ng/mL level).
-
For complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
-
LC-MS/MS Conditions:
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute quantification of this compound and is considered a primary ratio method of measurement.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, D₂O) and transfer to an NMR tube.
-
-
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the peaks to be integrated.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity or concentration using the established qNMR equations, taking into account the molar masses, number of protons, and weights of the sample and internal standard.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique for the identification of functional groups and can be used to differentiate between cis- and trans-isomers of this compound based on their unique spectral fingerprints.[8][9]
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.
-
-
FTIR Spectroscopy Conditions:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Key Spectral Features for this compound:
-
Broad O-H stretching band around 3300-3400 cm⁻¹
-
C-H stretching bands of the cyclohexane (B81311) ring just below 3000 cm⁻¹
-
C-O stretching bands in the 1000-1100 cm⁻¹ region
-
The fingerprint region (below 1500 cm⁻¹) will show characteristic differences between the cis and trans isomers.[8]
-
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound characterization.
Signaling Pathways and Logical Relationships
The characterization of this compound does not involve biological signaling pathways. However, the logical relationship between the analytical methods and their suitability for different analytical objectives can be visualized.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,2-Cyclohexanediol: Traditional vs. Green Routes
The synthesis of 1,2-cyclohexanediol (B165007), a valuable chemical intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. In response to the growing demand for sustainable chemical processes, green synthesis routes are emerging as viable alternatives. This guide provides a detailed comparison of traditional and green methods for producing this compound, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: A Quantitative Overview
The following table summarizes key performance indicators for various traditional and green synthesis routes to this compound, offering a clear comparison of their efficiency and environmental impact.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Methods | |||||||
| Performic Acid Oxidation | HCOOH / H₂O₂ | Formic Acid | 40-45 | >12 hours | 77-90 | High yield | Use of corrosive acid, long reaction time, safety concerns with peroxides.[1][2] |
| Osmium Tetroxide Catalysis | OsO₄ / N-methylmorpholine-N-oxide | Water/Acetone/t-Butanol | Room Temp. | Overnight | ~91 | High yield of cis-diol | High toxicity and cost of osmium tetroxide.[3] |
| Baeyer's Test | Cold, dilute, alkaline KMnO₄ | Water | Cold | - | - | Simple qualitative test | Not suitable for large-scale synthesis, produces significant MnO₂ waste. |
| Green Methods | |||||||
| Zeolite-Catalyzed Hydrolysis | H-ZSM-5 Zeolite | Solvent-free | Mild Conditions | - | 88.6 | High yield, reusable catalyst, solvent-free conditions.[4] | Requires catalyst synthesis and regeneration. |
| One-Pot Epoxidation & Hydrolysis | - | Aqueous H₂O₂ | - | - | 97.4 | Very high yield, uses water as a solvent, avoids organic solvents.[4] | Limited data on catalyst and specific reaction conditions. |
Visualizing the Synthesis Workflows
To illustrate the fundamental differences in the experimental workflows, the following diagrams depict a traditional and a green synthesis route for this compound.
Caption: Workflow comparison of traditional vs. green synthesis of this compound.
Detailed Experimental Protocols
Traditional Method: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid
This method is adapted from established organic synthesis procedures.[1][2]
Materials:
-
Cyclohexene
-
88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide (B78521)
-
Ethyl acetate
-
Ice bath
-
Three-necked flask equipped with a thermometer and a stirrer
Procedure:
-
In a three-necked flask, combine 600 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide.
-
Slowly add 82 g of freshly distilled cyclohexene to the mixture over 20-30 minutes, maintaining the reaction temperature between 40°C and 45°C using an ice bath.
-
After the addition is complete, maintain the reaction mixture at 40°C for one hour, then allow it to stand at room temperature overnight.
-
Remove the formic acid and water by distillation under reduced pressure.
-
To the residual viscous mixture, carefully add an ice-cold solution of 80 g of sodium hydroxide in 150 ml of water, ensuring the temperature does not exceed 45°C.
-
Warm the alkaline solution to 45°C and add an equal volume of ethyl acetate for extraction.
-
Separate the organic layer, dry it, and evaporate the solvent to obtain the crude product.
-
The crude product can be further purified by distillation or recrystallization to yield trans-1,2-cyclohexanediol.
Safety Note: Reactions involving peracids should be conducted behind a safety shield due to the potential for explosions.
Green Method: Zeolite-Catalyzed Synthesis of this compound
This method is based on the principles of green chemistry, utilizing a reusable solid acid catalyst under solvent-free conditions.[4]
Materials:
-
Cyclohexene oxide
-
H-ZSM-5 zeolite catalyst
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a suitable reaction vessel, charge cyclohexene oxide and the H-ZSM-5 zeolite catalyst.
-
The reaction is carried out under solvent-free conditions with stirring at mild temperatures.
-
Monitor the reaction progress by techniques such as gas chromatography to determine the conversion of cyclohexene oxide.
-
Upon completion of the reaction, the solid catalyst is separated from the product mixture by simple filtration.
-
The isolated liquid product is this compound, which can be purified further if necessary.
-
The recovered H-ZSM-5 catalyst can be washed, dried, and reused for subsequent reaction cycles. A 96.2% conversion of cyclohexene oxide can be achieved with an 88.6% yield of this compound, and the catalyst can be reused multiple times.[4]
This guide demonstrates that while traditional methods for this compound synthesis can provide high yields, they often come with significant environmental and safety drawbacks. Green synthesis routes, particularly those employing reusable catalysts and minimizing solvent use, offer a more sustainable and efficient alternative for the production of this important chemical intermediate.
References
Comparative cost analysis of different 1,2-Cyclohexanediol production pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes with Supporting Data
The production of 1,2-cyclohexanediol (B165007), a vital precursor in the pharmaceutical and fine chemical industries, is achievable through several synthetic pathways. The economic viability and environmental impact of each route are critical considerations for industrial-scale manufacturing. This guide provides a comparative cost analysis of the most prominent production methods: the oxidation of cyclohexene (B86901) and the hydrogenation of catechol. The analysis is supported by experimental data and detailed protocols to aid in informed decision-making for process development and optimization.
Executive Summary
This analysis reveals that while the oxidation of cyclohexene offers multiple routes with varying catalysts and oxidants, the hydrogenation of catechol emerges as a potentially more environmentally friendly and "green" alternative. The cost-effectiveness of each pathway is heavily dependent on the price of raw materials, catalyst longevity, and energy consumption. The direct dihydroxylation of cyclohexene using hydrogen peroxide and a recyclable catalyst presents a promising balance of efficiency and cost, whereas the catechol hydrogenation route boasts a lower environmental impact.
Comparative Data on Production Pathways
The following tables summarize the key quantitative data for the primary production pathways of this compound.
Table 1: Raw Material and Catalyst Cost Comparison
| Component | Pathway | Supplier/Source (Example) | Price (USD/ton) | Notes |
| Raw Materials | ||||
| Cyclohexene | Cyclohexene Oxidation | Chemical Market | ~ $1,200 - $1,500 | Price can fluctuate based on crude oil prices. |
| Catechol | Catechol Hydrogenation | ECHEMI | ~ $2,000 - $2,600[1][2][3][4] | Industrial grade, price varies by purity and supplier. |
| Hydrogen Peroxide (50%) | Cyclohexene Oxidation | Various Industrial Suppliers | ~ $300 - $400[5][6] | A common and relatively inexpensive oxidant. |
| Catalysts | ||||
| Titanium Silicate (TS-1) | Cyclohexene Oxidation | Novarials, Various Suppliers | Highly variable: $90,000 - $110,000+[7][8][9][10] | Price depends on particle size, purity, and supplier. Good reusability. |
| Ruthenium on Alumina (5%) | Catechol Hydrogenation | Sigma-Aldrich, Indian Platinum | High: ~$262 for 5g (Lab scale)[11][12] | Industrial pricing will be lower but still significant. High initial investment. |
| Tungstic Acid/Phosphoric Acid | Cyclohexene Oxidation | Chemical Suppliers | Moderate | Relatively inexpensive compared to noble metal or zeolite catalysts. |
Table 2: Comparison of Reaction Parameters and Yields
| Pathway | Catalyst | Oxidant/Reductant | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Cyclohexene Oxidation | |||||||
| Direct Dihydroxylation | Tungstic acid/Phosphoric acid | Hydrogen Peroxide | 90 | 8 | 97.4[13][14] | High yield, solvent-free potential. | Use of strong acids can pose corrosion challenges. |
| Direct Dihydroxylation | Titanium Silicate (TS-1) | Hydrogen Peroxide | 60-80 | 4-8 | ~90[15] | High selectivity, catalyst can be recycled. | Higher catalyst cost. |
| Epoxidation then Hydrolysis | Peracetic Acid | Peracetic Acid | 0 - 60 | 2-4 | High | Well-established industrial method. | Use of peracetic acid requires careful handling. |
| Epoxidation then Hydrolysis | Zeolite (H-ZSM-5) | Water (Hydrolysis) | 120 | 6 | 88.6[16] | Green route using water as a catalyst for hydrolysis.[16] | Requires initial epoxidation step. |
| Catechol Hydrogenation | Ru(OH)x on Alumina | Hydrogen (H₂) | 80-100 | 4-6 | 90[13][14] | "Green" route, avoids organic solvents. | High cost of ruthenium catalyst, requires handling of H₂ gas. |
Production Pathway Diagrams
The following diagrams illustrate the logical flow of the two main production pathways for this compound.
Experimental Protocols
Protocol 1: Direct Dihydroxylation of Cyclohexene with Hydrogen Peroxide and a Tungstic Acid/Phosphoric Acid Catalyst
This protocol is based on the high-yield, solvent-free method.
Materials:
-
Cyclohexene
-
30% Hydrogen Peroxide (H₂O₂)
-
Tungstic Acid (H₂WO₄)
-
Phosphoric Acid (H₃PO₄)
-
Phase-transfer agent (e.g., Aliquat 336)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine cyclohexene, tungstic acid, phosphoric acid, and the phase-transfer agent.
-
Begin vigorous stirring to ensure proper mixing of the biphasic system.
-
Slowly add the 30% hydrogen peroxide solution dropwise to the reaction mixture. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, heat the mixture to 90 °C and maintain this temperature for 8 hours with continuous stirring.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acids, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or recrystallization.
Protocol 2: Hydrogenation of Catechol using a Ruthenium on Alumina Catalyst
This protocol outlines the "green" synthesis route from catechol.
Materials:
-
Catechol
-
5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst
-
Deionized water (as solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Hydrogen gas (H₂) source
Procedure:
-
Charge the autoclave reactor with catechol, the Ru/Al₂O₃ catalyst, and deionized water.
-
Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reactor to 80-100 °C.
-
Maintain the temperature and pressure for 4-6 hours, monitoring the hydrogen uptake to gauge the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and potentially reused.
-
The aqueous solution containing the this compound can be concentrated by evaporating the water under reduced pressure.
-
Further purification of the product can be achieved by distillation or recrystallization.
Concluding Remarks
The choice of the optimal production pathway for this compound is a multifaceted decision that requires a thorough evaluation of economic, environmental, and safety factors.
-
Cyclohexene oxidation routes, particularly those employing hydrogen peroxide, offer high yields and utilize relatively inexpensive raw materials. The development of robust and recyclable catalysts like TS-1 is enhancing the sustainability of this pathway. However, the initial cost of such catalysts can be a significant investment.
-
Catechol hydrogenation stands out as a greener alternative, especially when conducted in water as a solvent. The primary drawbacks are the high cost of the ruthenium catalyst and the safety considerations associated with handling high-pressure hydrogen gas.
For industrial applications, a detailed techno-economic analysis specific to the available infrastructure, local raw material costs, and environmental regulations is imperative. The experimental protocols provided herein offer a foundation for laboratory-scale investigations and process optimization studies. Future research should focus on developing more cost-effective and highly active catalysts for both pathways to further improve the economic and environmental profile of this compound production.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. zauba.com [zauba.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Industrial Grade 50% Hydrogen Peroxyde H2O2 Price China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. novarials.com [novarials.com]
- 8. TS-1 Zeolite manufacturer, Buy good quality TS-1 Zeolite Products from China [m.zeolitechemistry.com]
- 9. Titanium Silicalite-1 - TS-1 Catalyst_Chemicalbook [chemicalbook.com]
- 10. TS-1 Zeolite factory, Buy good quality TS-1 Zeolite Products from China [catalystzeolite.com]
- 11. 氧化铝负载钌 extent of labeling: 5 wt. % loading, powder, reduced, dry | Sigma-Aldrich [sigmaaldrich.com]
- 12. Ruthenium 5% Ru, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. imarcgroup.com [imarcgroup.com]
- 14. Two alternative routes for this compound synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation [arpi.unipi.it]
- 15. CN103130614A - Method for preparing this compound through oxidation of cyclohexene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Comparing the reactivity of cis- and trans-1,2-Cyclohexanediol in esterification
Executive Summary
The central hypothesis, supported by analogous experimental evidence, is that cis-1,2-cyclohexanediol (B155557) exhibits a higher rate of esterification compared to its trans isomer. This enhanced reactivity is primarily attributed to the ability of the cis isomer to form an intramolecular hydrogen bond, which stabilizes the reaction intermediate. In contrast, the trans isomer, with its diequatorial hydroxyl groups, is less pre-disposed to such intramolecular stabilization and may experience greater steric hindrance at the reaction center.
Conformational Analysis: The Structural Basis for Reactivity Differences
The reactivity of cyclic compounds is intrinsically linked to their conformational preferences. In its most stable chair conformation, trans-1,2-cyclohexanediol (B13532) positions both hydroxyl groups in equatorial positions to minimize steric strain.[1] Conversely, cis-1,2-cyclohexanediol adopts a conformation where one hydroxyl group is in an axial position and the other is equatorial.[1] This seemingly subtle difference has significant implications for the transition state energies during esterification.
The Role of Intramolecular Hydrogen Bonding
A key factor influencing the reactivity of the cis isomer is the potential for intramolecular hydrogen bonding between the two adjacent hydroxyl groups. This interaction can play a crucial role in stabilizing the tetrahedral intermediate formed during esterification. A study on the base-catalyzed transesterification with vicinal diols revealed that intramolecular hydrogen bonding in the reaction intermediate significantly accelerates the overall reaction rate.[2][3][4] This stabilization effectively increases the concentration of the reactive intermediate, thereby promoting the forward reaction.[2][3][4]
In the case of cis-1,2-cyclohexanediol, the proximity of the axial and equatorial hydroxyl groups allows for the formation of an intramolecular hydrogen bond in the transition state, lowering its energy and thus increasing the reaction rate. The trans isomer, with its diequatorial hydroxyl groups, cannot form such a stabilizing intramolecular hydrogen bond.
Steric Hindrance Effects
Steric hindrance is another critical factor to consider. In cyclohexane (B81311) systems, equatorial positions are generally more accessible to incoming reagents than the more sterically hindered axial positions.[5] This might suggest that the diequatorial hydroxyl groups of the trans isomer are more reactive. However, in the context of esterification, the formation of the bulky tetrahedral intermediate is a key step. For the trans isomer, the approach of the acylating agent to one of the equatorial hydroxyl groups can be hindered by the adjacent equatorial hydroxyl group. In contrast, for the cis isomer, while the axial hydroxyl group is more sterically hindered, the overall reaction is believed to be facilitated by the stabilizing effect of intramolecular hydrogen bonding.
Experimental Data from Analogous Systems
While a direct kinetic comparison for the esterification of cis- and trans-1,2-cyclohexanediol is not available, studies on the kinetic resolution of trans-cycloalkane-1,2-diols via acylation have been conducted.[6][7][8] These studies demonstrate that stereoselective acylation of the trans isomer is possible, but they do not provide a comparative rate against the cis isomer.
A study on the oxidation of vicinal diols, a reaction that also involves attack at the hydroxyl group, showed that cis-vicinal diols react faster than their trans counterparts.[9] This lends further support to the hypothesis that the cis isomer is the more reactive of the two in reactions involving the hydroxyl groups.
Based on the available evidence from related systems, a qualitative comparison of the expected reactivity is presented in the table below.
| Parameter | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| Predominant Conformation | One axial, one equatorial OH | Both OH groups equatorial |
| Intramolecular H-Bonding | Possible and likely in transition state | Not possible |
| Relative Reactivity | Higher | Lower |
| Primary Influencing Factor | Stabilization of intermediate via H-bonding | Steric hindrance |
Experimental Protocols
The following is a generalized experimental protocol for the Fischer esterification of 1,2-cyclohexanediol. This protocol can be adapted for a comparative study of the cis and trans isomers.
Objective: To compare the rate of esterification of cis- and trans-1,2-cyclohexanediol with acetic acid.
Materials:
-
cis-1,2-Cyclohexanediol
-
trans-1,2-Cyclohexanediol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph (for monitoring reaction progress)
Procedure:
-
In two separate round-bottom flasks, place equimolar amounts of cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol.
-
To each flask, add an excess of glacial acetic acid (e.g., 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to each flask while stirring.
-
Attach reflux condensers and heat the reaction mixtures to reflux using a heating mantle.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by gas chromatography to determine the consumption of the starting diol and the formation of the ester product.
-
Once the reaction with the cis isomer has reached completion (or after a predetermined time for comparison), cool both reaction mixtures to room temperature.
-
Dilute each reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the esters by column chromatography if necessary.
-
Determine the yield of the ester from each reaction and compare the reaction times.
Visualizing the Reaction Dynamics
To better understand the factors influencing the reactivity of these isomers, the following diagrams illustrate the key concepts.
Caption: Comparative reaction pathways for the esterification of cis- and trans-1,2-cyclohexanediol.
Caption: Logical flow diagram illustrating the factors affecting the relative esterification rates.
Conclusion
References
- 1. quora.com [quora.com]
- 2. Importance of hydrogen bonding in base-catalyzed transesterification reactions with vicinal diols | ORNL [ornl.gov]
- 3. Importance of hydrogen bonding in base-catalyzed transesterification reactions with vicinal diols (Journal Article) | OSTI.GOV [osti.gov]
- 4. osti.gov [osti.gov]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. On the origins of kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Oxidizing Agents for the Synthesis of 1,2-Cyclohexanediol
The synthesis of 1,2-cyclohexanediol (B165007), a crucial intermediate in the production of pharmaceuticals and polyesters, is primarily achieved through the oxidation of cyclohexene (B86901). The choice of oxidizing agent is paramount as it dictates the stereochemistry of the resulting diol (cis or trans), reaction yield, and overall process efficiency. This guide provides an objective comparison of common oxidizing agents, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The primary methods for synthesizing this compound from cyclohexene involve dihydroxylation reactions, which can proceed via two main stereochemical pathways: syn-addition to yield cis-1,2-cyclohexanediol (B155557) and anti-addition to yield trans-1,2-cyclohexanediol.
Data Summary: Performance of Oxidizing Agents
The efficacy of different oxidizing systems for the synthesis of this compound is summarized below. The choice of reagent directly influences the stereochemical outcome and yield.
| Oxidizing Agent/System | Predominant Isomer | Yield (%) | Catalyst/Co-reagent | Key Reaction Conditions |
| Potassium Permanganate (B83412) (KMnO₄) | cis | 83–87% | Sodium Hydroxide (B78521) | Low temperature (-20°C to 40°C), turbulent stirring.[1][2] |
| Osmium Tetroxide (OsO₄) | cis | High (not quantified) | N-Methylmorpholine N-oxide (NMO) | Catalytic OsO₄, aqueous solution.[3][4] |
| Performic Acid (HCOOOH) | trans | 82% | In situ from H₂O₂ and Formic Acid | 40-45°C, followed by hydrolysis with NaOH.[5][6] |
| H₂O₂ / Ti-Beta Zeolite | Not specified | 60% (calculated)¹ | Ti-Beta Zeolite | Solvent-free.[7] |
| H₂O₂ / Fe-Phosphomolybdic Acid | trans | ~95% (calculated)² | Fe-substituted Keggin-type | Aqueous H₂O₂.[8] |
| Epoxidation + Hydrolysis | trans | 88.6% | H-ZSM-5 Zeolite (for hydrolysis) | Two-step process.[7] |
¹ Calculated from 90.2% conversion and 66.2% selectivity.[7] ² Calculated from 98% conversion and 97% selectivity.[8]
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Synthesis of cis-1,2-Cyclohexanediol via Potassium Permanganate Oxidation
This method relies on the syn-dihydroxylation of cyclohexene using cold, alkaline potassium permanganate.
Procedure: A solution of potassium permanganate (0.0492 mol) in 450 mL of water and 50 mL of methanol (B129727) is added concurrently over 1 hour to a vigorously stirred slurry of cyclohexene (0.0492 mol) in 180 mL of dilute sodium hydroxide and 20 mL of methanol at 20°C.[2] The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.[9] Efficient and turbulent stirring is critical to prevent the formation of gelatinous manganese oxides that can lower the yield.[1][10] Upon completion, the manganese dioxide is removed by filtration. The filtrate is then processed to isolate the cis-1,2-cyclohexanediol. Yields of 83-87% can be achieved under optimal conditions.[1]
Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Oxidation
This procedure involves an anti-dihydroxylation mechanism, where cyclohexene is first epoxidized by performic acid (formed in situ), followed by acid-catalyzed ring-opening and hydrolysis.
Procedure: In a three-necked flask equipped with a stirrer and thermometer, 14 mL of 30% hydrogen peroxide (0.13 mol) is added to 30 mL of 99% formic acid (0.80 mol) and cooled in an ice bath.[5] Cyclohexene (8.22 g, 0.1 mol) is added dropwise, maintaining the reaction temperature below 80°C.[5] The reaction is typically complete after 35 minutes.[5] Excess peroxide is quenched, and the formic acid and water are removed under reduced pressure. The resulting residue, containing the formate (B1220265) ester intermediate, is hydrolyzed by adding a solution of 6.0 g of sodium hydroxide in 30 mL of water, keeping the temperature below 60°C.[5] After neutralization with hydrochloric acid, the product is isolated by distillation under reduced pressure, yielding colorless crystals of trans-1,2-cyclohexanediol.[5] This method has reported yields of up to 82%.[5]
Catalytic Synthesis of cis-1,2-Cyclohexanediol using Osmium Tetroxide
Due to its high cost and toxicity, osmium tetroxide is used in catalytic amounts and regenerated by a co-oxidant.[4] This method provides excellent stereoselectivity for cis-diols through a concerted cycloaddition mechanism.[3][11]
Procedure: To a solution of cyclohexene in a suitable solvent system (e.g., water and tert-butanol), a catalytic amount of osmium tetroxide (OsO₄) is added, along with a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).[4] The reaction proceeds via the formation of a cyclic osmate ester, which is subsequently hydrolyzed by the water in the solvent mixture to release the cis-1,2-cyclohexanediol and a reduced osmium species.[3] The NMO re-oxidizes the osmium species back to OsO₄, allowing the catalytic cycle to continue.[4] This process exclusively yields the cis-isomer.[3]
Visualized Workflows and Pathways
General Experimental Workflow
The logical flow for the synthesis and analysis of this compound using different oxidizing agents can be generalized into several key stages, from reactant preparation to final product characterization.
Caption: A generalized workflow for the synthesis of this compound.
Stereochemical Pathways
The choice of oxidizing agent determines the stereochemical outcome by dictating the mechanism of oxygen addition across the double bond of cyclohexene.
Caption: Reaction pathways leading to cis or trans diols from cyclohexene.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Structural Showdown: Unpacking the Influence of 1,2- and 1,4-Cyclohexanediol on Polymer Properties
The isomeric difference between 1,2- and 1,4-cyclohexanediol (B33098), seemingly subtle, imparts a profound impact on the architecture and performance of their derived polymers. This guide delves into a structural comparison of polymers synthesized from these two cyclohexanediol isomers, offering insights for researchers and professionals in polymer chemistry and drug development. The spatial arrangement of the hydroxyl groups on the cyclohexane (B81311) ring dictates the flexibility, crystallinity, and ultimately, the thermal and mechanical properties of the resulting polyesters, polycarbonates, and polyurethanes.
The core distinction lies in the placement of the hydroxyl groups. In 1,2-cyclohexanediol (B165007), the adjacent hydroxyl groups can exist in either a cis (on the same side) or trans (on opposite sides) configuration, influencing the dihedral angle and rotational freedom of the monomer unit within a polymer chain. Conversely, the hydroxyl groups in 1,4-cyclohexanediol are positioned opposite each other across the ring, leading to a more linear and rigid structure, particularly in the trans conformation. This inherent structural difference is a key determinant of the macroscopic properties of the polymers.
Comparative Performance Data
The following table summarizes key quantitative data for polymers derived from this compound (primarily through its precursor, cyclohexene (B86901) oxide for polycarbonates) and 1,4-cyclohexanedimethanol (B133615) (CHDM), a derivative of 1,4-cyclohexanediol commonly used in polyester (B1180765) synthesis. Direct comparative data for the same polymer type under identical conditions is limited in the literature, hence this table collates available data to highlight the performance differences.
| Property | Polymer from this compound Precursor | Polymer from 1,4-Cyclohexanediol Derivative (CHDM) |
| Polymer Type | Poly(cyclohexene carbonate) (PCHC) | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) |
| Glass Transition Temp. (Tg) | ~108-129.7°C[1][2] | ~88°C[3] |
| Melting Temperature (Tm) | Amorphous (isotactic PCHC can be crystalline, Tm ~215-230°C)[4] | ~300°C[3] |
| Decomposition Temp. (Td) | ~280-290°C[1][5] | >380°C[6] |
| Tensile Strength | ~42.8 MPa[1] | Data varies with specific polyester |
| Elongation at Break | 1-2% (brittle)[7] | Can be >300% for some aliphatic polyesters[8] |
| Young's Modulus | ~3.6 GPa[7] | 482 to 757 MPa for some co-polycarbonates[9] |
Note: The properties of polymers derived from 1,4-cyclohexanediol are highly dependent on the cis:trans ratio of the diol.[10] A higher trans content generally leads to higher crystallinity, melting point, and glass transition temperature.[3][11]
Visualizing the Structural and Synthetic Landscape
To better understand the relationship between monomer structure and polymer synthesis, the following diagrams, created using the DOT language, illustrate the key chemical structures and a typical experimental workflow.
Caption: Isomers of 1,2- and 1,4-Cyclohexanediol.
Caption: General workflow for polymer synthesis and characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of polyesters and polycarbonates from cyclohexanediol isomers.
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing polyesters from a cyclohexanediol isomer and a dicarboxylic acid (e.g., adipic acid).
-
Esterification:
-
Charge the reactor with equimolar amounts of the 1,4-cyclohexanediol isomer (or a specific cis:trans ratio) and adipic acid.
-
Add a catalyst, such as antimony(III) oxide or tetrabutyl titanate (typically 200-500 ppm).
-
Heat the mixture under a nitrogen atmosphere to 150-260°C to initiate the esterification reaction, during which water is removed by distillation.[8] This stage is continued until the theoretical amount of water is collected.
-
-
Polycondensation:
-
Gradually reduce the pressure to a vacuum (<1 Torr) while increasing the temperature to 250-280°C.
-
Continue the reaction under vacuum with mechanical stirring to facilitate the removal of byproducts and increase the polymer's molecular weight. The reaction is monitored by the viscosity of the melt.
-
Once the desired viscosity is reached, the polymer is extruded from the reactor under nitrogen pressure and cooled.
-
Synthesis of Polycarbonates via Ring-Opening Copolymerization
This method is commonly used for producing poly(cyclohexene carbonate) from cyclohexene oxide (a precursor related to this compound) and carbon dioxide.
-
Catalyst Preparation: A suitable catalyst, such as a cobalt-salen complex, is prepared and activated.
-
Polymerization:
-
The catalyst is charged into a pressure reactor under an inert atmosphere.
-
Cyclohexene oxide is added to the reactor.
-
The reactor is pressurized with carbon dioxide (e.g., 15-40 bar).[12]
-
The reaction mixture is heated to a specific temperature (e.g., 25-150°C) and stirred for a set duration.[5]
-
After the reaction, the reactor is cooled, and the excess CO2 is vented.
-
The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers and to determine the cis:trans ratio of the cyclohexanediol units in the polymer backbone.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[1] Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The onset decomposition temperature is a key parameter obtained from this analysis.
-
Tensile Testing: The mechanical properties, including tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine on polymer films or molded specimens according to standard methods (e.g., ASTM D882).
References
- 1. Study of Preparation and Properties of Stereoregular Poly(cyclohexenylene carbonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cris.unibo.it [cris.unibo.it]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,2-Cyclohexanediol
For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,2-Cyclohexanediol, a common laboratory reagent. Adherence to these procedures will minimize risks and help maintain a culture of safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound in use.[1] Always handle the chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][2]
General Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Refrain from eating, drinking, or smoking in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield | To protect against splashes and mists.[1] |
| Skin and Body Protection | Lab coat or other protective clothing | To prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or for spill cleanup | To avoid inhalation of dusts and vapors.[1] |
Quantitative Data for this compound
The following table outlines key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| CAS Number | 931-17-9 (mixture of cis and trans) |
| Melting Point | 100 - 104 °C / 212 - 219.2 °F |
| Boiling Point | 117 °C / 242.6 °F @ 17 mbar |
| Flash Point | > 110 °C (> 230 °F) |
Note: These values can vary slightly depending on the specific isomer (cis or trans) and purity.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all applicable local, state, and federal regulations.[1][2] Improper disposal can lead to environmental contamination and poses a safety hazard.
1. Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Do not mix this compound waste with other, less hazardous waste materials.[1] Keep it in its original container whenever possible.
2. Containerization and Labeling:
-
Use a compatible, properly sealed, and clearly labeled waste container.
-
The label should prominently display "Hazardous Waste" and the full chemical name, "this compound," along with any other constituents of the waste mixture.[1]
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Do not allow waste to accumulate in the laboratory.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal company.[1][4][5]
-
Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[6]
-
Crucially, do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or feed. [6]
Accidental Release Measures
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[2][7] Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable container for disposal.[2][3][8] Avoid generating dust.[3][9] Clean the contaminated surface thoroughly.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
